molecular formula C24H35NO3 B15569692 Docosahexaenoyl glycine

Docosahexaenoyl glycine

Katalognummer: B15569692
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: BEYWKSIFICEQGH-SFGLVEFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Docosahexaenoyl glycine is a useful research compound. Its molecular formula is C24H35NO3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules receiving increasing attention for their diverse biological activities. Structurally, it consists of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the current scientific understanding of DHA-Gly, including its synthesis, analytical quantification, and biological functions, with a particular focus on its role in cellular signaling and inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this molecule.

Chemical Properties and Synthesis

Docosahexaenoyl glycine is a lipoamino acid with a molecular formula of C24H35NO3 and a molecular weight of 385.5 g/mol . Its structure combines the hydrophobicity of the long-chain polyunsaturated fatty acid DHA with the hydrophilicity of the glycine moiety.

Chemical Synthesis

A standard method for the chemical synthesis of N-acyl amino acids like DHA-Gly involves the acylation of the amino acid with the corresponding fatty acid chloride.

Experimental Protocol: Chemical Synthesis of this compound

  • Activation of Docosahexaenoic Acid: Docosahexaenoic acid (DHA) is converted to its acyl chloride derivative. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used as the activating agent. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature.

  • Acylation of Glycine: Glycine is dissolved in a suitable aqueous or mixed solvent system, often with a base such as sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group. The DHA-Cl, dissolved in an inert organic solvent, is then added dropwise to the glycine solution under vigorous stirring at a controlled temperature (e.g., 0-4°C) to facilitate the amide bond formation.

  • Work-up and Purification: After the reaction is complete, the organic and aqueous layers are separated. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) and brine to remove unreacted glycine and base. The organic solvent is then evaporated under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more specific alternative to chemical methods. Lipases are commonly employed for the N-acylation of amino acids.

Experimental Protocol: Enzymatic Synthesis of this compound [1][2][3]

  • Enzyme Selection: A commercially available lipase (B570770), such as Candida antarctica lipase B (CALB), is often used due to its broad substrate specificity and stability.

  • Reaction Setup: Docosahexaenoic acid (or its methyl ester) and glycine are dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724) or a mixture of t-butanol and hexane). The immobilized lipase is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-50°C) with constant shaking or stirring for a period of 24-48 hours.

  • Monitoring and Purification: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the enzyme is removed by filtration. The solvent is evaporated, and the product is purified by column chromatography as described in the chemical synthesis protocol.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endogenous lipids like DHA-Gly in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of this compound [4][5]

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of biological sample (e.g., plasma, brain homogenate), add an internal standard (e.g., d8-N-arachidonoyl glycine).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

  • Liquid Chromatography (LC) Parameters:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating DHA-Gly from other lipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and then re-equilibration at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): m/z 386.3 (corresponding to [M+H]⁺ of DHA-Gly).

      • Product Ion (Q3): A characteristic fragment ion, such as the one resulting from the loss of the glycine moiety, should be monitored. The exact m/z would be determined by direct infusion of a DHA-Gly standard.

    • Collision Energy and other parameters: These will need to be optimized for the specific instrument being used to achieve maximum sensitivity.

Biological Activities and Signaling Pathways

DHA-Gly exhibits a range of biological activities, primarily centered around the modulation of specific cellular receptors and its anti-inflammatory properties.

Interaction with GPR55

This compound has been identified as an inverse agonist of the G-protein coupled receptor 55 (GPR55).[6] This interaction can trigger downstream signaling cascades.

GPR55 Signaling Pathway

Upon interaction with GPR55, a signaling cascade is initiated, often involving the Gα13 subunit of the heterotrimeric G-protein.[7][8] This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[8][9] The activation of this pathway can lead to changes in the actin cytoskeleton and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[7][8][9]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA_Gly Docosahexaenoyl glycine GPR55 GPR55 DHA_Gly->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Inverse Agonism RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton (Stress Fiber Formation) ROCK->Actin NFAT NFAT ROCK->NFAT CREB CREB ROCK->CREB Gene_Expression Gene Expression NFAT->Gene_Expression CREB->Gene_Expression

Caption: GPR55 Signaling Pathway of this compound.
Modulation of TRPV4 Channels

DHA-Gly has been shown to potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes.[6]

TRPV4 Signaling Pathway

The potentiation of TRPV4 by DHA-Gly leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium can activate downstream signaling molecules, including Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[10][11] These kinases can then phosphorylate various target proteins, leading to a range of cellular responses.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DHA_Gly Docosahexaenoyl glycine TRPV4 TRPV4 Channel DHA_Gly->TRPV4 Potentiation Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx PKC PKC Ca2_influx->PKC CaMKII CaMKII Ca2_influx->CaMKII Cellular_Response Cellular Response PKC->Cellular_Response CaMKII->Cellular_Response Anti_inflammatory_Workflow Start Microglial Cell Culture Stimulation Stimulate with LPS (Lipopolysaccharide) Start->Stimulation Treatment Treat with This compound Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Cytokine_Analysis Measure Cytokine Levels (e.g., ELISA, CBA) Supernatant_Collection->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis

References

endogenous presence of Docosahexaenoyl glycine in the brain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Presence of Docosahexaenoyl Glycine (B1666218) in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids found within the central nervous system. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, this molecule is implicated in various physiological processes, including neuroinflammation and sensory signaling. Its presence in specific brain regions and its ability to interact with key receptor systems, such as cannabinoid and TRPV receptors, highlight its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of DHA-Gly in the brain, detailing its quantification, biosynthesis, metabolism, and signaling pathways. It includes structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Endogenous Presence and Quantification

DHA-Gly has been identified and quantified as an endogenous constituent in the mammalian brain, although its distribution appears to be region-specific.[1] Initial lipidomics studies have primarily focused on porcine and rodent models, revealing concentrations in the low picomolar range per gram of tissue. The levels of DHA-Gly, along with other N-acyl amides, can be dynamically regulated in response to physiological stimuli, such as inflammation.[1]

Quantitative Data

The quantification of DHA-Gly is challenging due to its low abundance. The data collected to date has been primarily from porcine brain tissue, with studies in rodent models often focusing on relative changes under inflammatory conditions rather than absolute baseline concentrations.[1]

Table 1: Endogenous Levels of this compound (DHA-Gly) in Porcine Brain

Brain Region Concentration (pmol/g tissue) Extraction Method Reference
Cerebellum 1 pmol/g Ethyl acetate: Hexane [1]
Hippocampus Below Detection Limit Ethyl acetate: Hexane [1]

| Hippocampus | Below Detection Limit | Chloroform: Methanol (B129727) |[1] |

Note: In a rodent model of acute inflammation (carrageenan stimulation), levels of N-acyl glycines, including DHA-Gly, were found to increase significantly in the striatum, hippocampus, and cerebellum, suggesting a role in the inflammatory response.[1][2]

Biosynthesis and Metabolism

The precise enzymatic pathways governing the synthesis and degradation of DHA-Gly in the brain are an active area of investigation. The prevailing hypothesis involves the direct conjugation of DHA to glycine. While the enzymes responsible are not definitively identified, evidence from related N-acyl amides suggests the involvement of enzymes like fatty acid amide hydrolase (FAAH) operating in a reverse-hydrolysis capacity, or Peptidase M20 Domain Containing 1 (PM20D1).[1][3]

Further metabolism of DHA-Gly can occur via cytochrome P450 enzymes, which convert it into epoxidized metabolites, adding another layer of complexity and potential biological activity to its signaling profile.[1]

G DHA Docosahexaenoic Acid (DHA) (from membrane phospholipids) Enzyme Conjugation Enzyme (e.g., FAAH [reverse], PM20D1?) DHA->Enzyme Substrate Glycine Glycine Glycine->Enzyme Substrate DHAGly This compound (DHA-Gly) P450 Cytochrome P450 Enzymes DHAGly->P450 Metabolism FAAH_hydrolysis Hydrolysis (e.g., FAAH) DHAGly->FAAH_hydrolysis Degradation Enzyme->DHAGly Biosynthesis Epoxide Epoxidized DHA-Gly Metabolites P450->Epoxide Conversion Degradation Degradation Products (DHA + Glycine) FAAH_hydrolysis->Degradation

Biosynthesis and Metabolism of DHA-Gly.

Experimental Protocols

The accurate detection and quantification of DHA-Gly require sensitive and specific analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and Quantification of DHA-Gly from Brain Tissue

This protocol outlines a standard workflow for the analysis of DHA-Gly from brain tissue samples.

1. Tissue Homogenization:

  • Weigh a frozen brain tissue sample (e.g., 50-100 mg).
  • Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate:hexane (9:1 v/v) or 2:1 chloroform:methanol) containing an appropriate internal standard (e.g., d4-DHA-Gly).
  • Homogenize the tissue thoroughly using a bead beater or sonicator, keeping the sample on ice to prevent degradation.

2. Lipid Extraction:

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant (organic layer).
  • For improved recovery, re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge again, and pool the supernatants.
  • Dry the pooled organic extract under a gentle stream of nitrogen.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol or mobile phase A).
  • Inject a portion of the sample (e.g., 5-10 µL) into the LC-MS/MS system.
  • LC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
  • Gradient: A linear gradient from ~40% B to 98% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DHA-Gly and the internal standard. The exact m/z values will depend on the adduct ion being monitored.

4. Data Analysis:

  • Create a standard curve using authentic DHA-Gly standards of known concentrations.
  • Quantify the amount of DHA-Gly in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
  • Normalize the final concentration to the initial tissue weight (e.g., pmol/g).

// Nodes A [label="Brain Tissue Sample\n(Frozen)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Extraction Solvent\n+ Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Homogenize\n(Bead Beater / Sonicator)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Centrifuge (4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Collect Supernatant\n(Organic Layer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Dry Under Nitrogen", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Reconstitute in\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Data Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Workflow for DHA-Gly Quantification.

Physiological Roles and Signaling Pathways

DHA-Gly is part of the broader N-acyl amide family, which includes well-known signaling lipids like anandamide (B1667382). These molecules are known to modulate a variety of physiological processes. The specific functions of DHA-Gly are still being elucidated, but current evidence points towards roles in inflammation and nociception, likely mediated through interactions with specific G protein-coupled receptors (GPCRs) and ion channels.[1][2][4]

Receptor Interactions
  • Cannabinoid and Orphan GPCRs: Like other N-acyl amides, DHA-Gly has been investigated for its interaction with cannabinoid receptors (CB1R, CB2R) and related orphan receptors like GPR55 and GPR119.[1] Activation of these receptors can influence neurotransmitter release, inflammation, and cellular metabolism.

  • TRPV1: DHA-Gly has been shown to be an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.[2] Activation of TRPV1 by endogenous ligands can lead to calcium influx and subsequent downstream signaling.

G DHAGly DHA-Gly TRPV1 TRPV1 Channel DHAGly->TRPV1 Activates GPCR Cannabinoid Receptors (CB1, CB2, GPR55 etc.) DHAGly->GPCR Activates Ca Calcium Influx (Ca2+) TRPV1->Ca Gprotein G-Protein Coupling GPCR->Gprotein Response Cellular Response (e.g., Modulation of Neuroinflammation, Nociception) Ca->Response Downstream Downstream Signaling (e.g., MAPK, cAMP) Gprotein->Downstream Downstream->Response

Known Signaling Pathways of DHA-Gly.

Conclusion and Future Directions

This compound is an emerging neuroactive lipid with a confirmed endogenous presence in the brain. Its synthesis from two critical neural molecules—DHA and glycine—and its interaction with key signaling receptors position it as a significant modulator of brain function. For researchers and drug development professionals, DHA-Gly and its metabolic pathways represent novel targets for therapeutic intervention in neurological disorders characterized by neuroinflammation and aberrant sensory signaling.

Future research should focus on:

  • Comprehensive Mapping: A more detailed quantitative map of DHA-Gly across different brain regions, in various species including humans, and under different physiological and pathological conditions.

  • Enzymatic Machinery: Definitive identification of the enzymes responsible for the biosynthesis and degradation of DHA-Gly.

  • Functional Characterization: In-depth investigation into the downstream consequences of its receptor interactions and its precise role in brain health and disease.

References

The Biosynthesis of Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218), an N-acyl amino acid, is an endogenous signaling molecule composed of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. This molecule is part of a larger family of N-acyl amino acids that are gaining interest for their roles in various physiological processes, including neuromodulation, anti-inflammatory responses, and metabolic regulation. Understanding the biosynthetic pathways of docosahexaenoyl glycine is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting this class of bioactive lipids. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of this compound, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.

Introduction

N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to the amino group of an amino acid. This compound belongs to this family and is of particular interest due to the biological significance of its precursor, DHA, which is abundant in the brain and retina and is known for its neuroprotective and anti-inflammatory properties[1]. The conjugation of DHA with glycine suggests a potential for unique biological activities, distinct from its parent molecule. This guide will delve into the metabolic pathways responsible for the endogenous production of this compound.

Biosynthetic Pathways of this compound

The biosynthesis of N-acyl glycines, including this compound, is thought to occur through two primary pathways: a direct glycine-dependent conjugation pathway and a glycine-independent pathway involving the oxidation of N-acyl ethanolamines[2][3][4][5].

Glycine-Dependent Pathway

This pathway is considered the primary route for the synthesis of many N-acyl glycines and involves a two-step process[2][5].

  • Activation of Docosahexaenoic Acid: The first step is the activation of DHA to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS)[2][5][6].

  • Conjugation with Glycine: The newly formed docosahexaenoyl-CoA is then conjugated with glycine to form this compound. This step is catalyzed by a glycine N-acyltransferase (GLYAT) or a related enzyme with specificity for long-chain acyl-CoAs, such as GLYATL3[2][3][4][7].

Glycine-Independent Pathway

An alternative pathway involves the modification of a pre-existing N-acyl ethanolamine[2][3][4][5].

  • Formation of N-Docosahexaenoylethanolamine: This precursor is synthesized by the transfer of a docosahexaenoyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), a reaction that can be catalyzed by enzymes such as cytosolic phospholipase A2 epsilon (cPLA2ε)[8][9][10][11][12].

  • Oxidation to this compound: N-docosahexaenoylethanolamine undergoes a two-step oxidation process, first to an intermediate aldehyde by an alcohol dehydrogenase, and then to the final carboxylic acid, this compound, by an aldehyde dehydrogenase[3][5].

Other Potential Biosynthetic Enzymes
  • PM20D1: This secreted, bidirectional enzyme can synthesize N-acyl amino acids from a free fatty acid and an amino acid, and also catalyze the reverse hydrolytic reaction. It represents a potential alternative pathway for the synthesis of this compound, particularly in the extracellular space[11][13][14][15][16].

  • Cytochrome c: In the presence of hydrogen peroxide, cytochrome c has been shown to catalyze the formation of N-acyl glycines from their corresponding acyl-CoA and glycine[3].

Key Enzymes in this compound Biosynthesis

Acyl-CoA Synthetases (ACS)

These enzymes are critical for the initial activation of fatty acids. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes with varying substrate specificities. ACSL6 has been shown to play a significant role in the metabolism of DHA[2][8][9].

Glycine N-Acyltransferase (GLYAT) and GLYAT-like proteins

GLYATs catalyze the conjugation of acyl-CoAs with glycine. While classical GLYATs have a preference for short- to medium-chain acyl-CoAs, enzymes like GLYATL3 have been identified as being responsible for the synthesis of long-chain N-acylglycines[2][3][4][7][17].

PM20D1

Peptidase M20 domain-containing 1 (PM20D1) is a unique enzyme that can directly condense a fatty acid with an amino acid to form an N-acyl amino acid[13][14][15][16]. This provides a direct route to this compound from DHA and glycine.

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound is limited. However, data for the key enzymatic steps with relevant substrates are available and summarized below.

Enzyme/SystemSubstrate(s)ParameterValueSource
Rat Brain MicrosomesDocosahexaenoic AcidApparent Km26 µM[14]
Human ACSL6V2Docosahexaenoic Acid-High Affinity[2]
Human GLYAT (156Asn > Ser variant)Benzoyl-CoAs0.596.6 µM[18]
Human GLYAT (156Asn > Ser variant)Glycines0.516.6 mM[18]
Recombinant PM20D1Oleate and PhenylalanineSynthase Conversion1.2% ± 0.1%[19]
Recombinant PM20D1N-oleoyl-phenylalanineHydrolase Conversion94.0% ± 0.8%[19]

Note: The kinetic parameters for GLYAT are for the substrate benzoyl-CoA, as data for docosahexaenoyl-CoA is not currently available. The PM20D1 data represents percentage conversion under specific assay conditions and not classical Michaelis-Menten kinetics.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of N-acyl glycines in biological matrices, which can be adapted for this compound.

5.1.1. Materials

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., N-docosahexaenoyl-[¹³C₂,¹⁵N]glycine)

  • LC-MS/MS system (e.g., Sciex 6500 QTRAP with ExionLC 2.0)[15]

  • C18 reverse-phase HPLC column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)[15]

  • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[15]

  • Mobile Phase B: Acetonitrile[15]

  • Acetonitrile (B52724), ice-cold

  • Chloroform

  • Methanol

  • 1 N HCl

  • 0.73% Sodium Chloride

5.1.2. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis[13].

5.1.3. Sample Preparation (Tissue)

  • Homogenize tissue in a suitable buffer.

  • Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

5.1.4. LC-MS/MS Analysis

  • Inject the sample onto the C18 column.

  • Perform a gradient elution with mobile phases A and B at a flow rate of 1 mL/min.

  • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its internal standard will need to be optimized.

  • Quantify this compound by comparing its peak area to that of the internal standard.

siRNA-Mediated Knockdown of GLYATL3

This protocol describes a general method to study the role of an enzyme like GLYATL3 in the biosynthesis of this compound in a cell culture model (e.g., N18TG2 neuroblastoma cells)[17].

5.2.1. Materials

  • siRNA targeting GLYATL3 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent[20]

  • Opti-MEM Reduced-Serum Medium[20]

  • Appropriate cell culture plates and media

  • Cells to be transfected (e.g., N18TG2)

5.2.2. Protocol

  • The day before transfection, seed cells so they are 60-80% confluent at the time of transfection[20].

  • On the day of transfection, prepare the siRNA-lipid complexes. a. In one tube, dilute the siRNA in Opti-MEM medium. b. In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation[20][21].

  • Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.

  • Incubate the cells for 4-6 hours at 37°C.

  • Add serum-containing medium and continue to incubate for 24-72 hours.

  • Harvest the cells and perform downstream analysis, such as quantification of this compound by LC-MS/MS to determine the effect of the knockdown.

Visualizations

Biosynthesis Pathways

Docosahexaenoyl_Glycine_Biosynthesis cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway cluster_2 PM20D1 Pathway DHA Docosahexaenoic Acid (DHA) DHA_CoA Docosahexaenoyl-CoA DHA->DHA_CoA ACSL DHG_direct This compound DHA_CoA->DHG_direct GLYATL3 Glycine Glycine Glycine->DHG_direct GLYATL3 PL Phospholipid NDPE N-Docosahexaenoyl- phosphatidylethanolamine PL->NDPE cPLA2ε PE Phosphatidylethanolamine (PE) PE->NDPE cPLA2ε DHEA N-Docosahexaenoyl- ethanolamine NDPE->DHEA NAPE-PLD DHG_indirect This compound DHEA->DHG_indirect ADH/ALDH DHA2 Docosahexaenoic Acid (DHA) DHG_pm20d1 This compound DHA2->DHG_pm20d1 PM20D1 Glycine2 Glycine Glycine2->DHG_pm20d1 PM20D1

Caption: Proposed biosynthetic pathways of this compound.

Experimental Workflow for Quantification

Quantification_Workflow Sample Biological Sample (Plasma or Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction / Protein Precipitation Spike->Extract LC LC Separation (Reverse Phase) Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for LC-MS/MS quantification.

siRNA Knockdown Workflow

siRNA_Workflow Seed Seed Cells Prepare Prepare siRNA-Lipid Complexes Seed->Prepare Transfect Transfect Cells Prepare->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest Harvest Cells and Analyze Incubate->Harvest Result Compare N-acyl glycine levels (Control vs. Knockdown) Harvest->Result

Caption: Workflow for siRNA-mediated enzyme knockdown.

Conclusion

The biosynthesis of this compound is a multifaceted process with several potential enzymatic pathways contributing to its endogenous production. The primary route is likely the glycine-dependent pathway involving the activation of DHA by an ACSL and subsequent conjugation to glycine by a GLYAT-like enzyme. However, alternative pathways involving the oxidation of N-docosahexaenoylethanolamine and the direct synthesis by PM20D1 may also play significant roles depending on the tissue and physiological context. Further research is required to fully elucidate the relative contributions of these pathways and to determine the specific kinetic parameters of the involved enzymes for this compound synthesis. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these pathways and to accurately quantify this important bioactive lipid. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for new therapeutic strategies targeting a range of physiological and pathological conditions.

References

The Endogenous Neuromodulator: A Technical Guide to the Mechanism of Action of Docosahexaenoyl Glycine in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid, is emerging as a critical lipid mediator in the central nervous system. Synthesized from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, this molecule exhibits significant neuromodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthesis, molecular targets, and signaling pathways of DHA-Gly within the neuronal environment. We will detail its function as a multi-target lipid mediator, acting as an inverse agonist at the G protein-coupled receptor 55 (GPR55) and a positive modulator of the transient receptor potential vanilloid 4 (TRPV4) channel. Furthermore, this document outlines the experimental protocols for its study and presents quantitative data on its activity, underscoring its therapeutic potential for neuroinflammatory and neurological disorders.

Biosynthesis and Metabolism of Docosahexaenoyl Glycine

DHA-Gly is an endogenously produced lipidated neurotransmitter found in the brain.[1][2] Its synthesis involves the covalent linkage of DHA to glycine via an amide bond.[1] While the precise biosynthetic pathways are still under investigation, it is suggested that enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) may be involved in its formation.[1][2]

The levels of DHA-Gly are dynamically regulated, particularly in response to neuroinflammatory conditions. For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, the formation of DHA-Gly is increased, which correlates with its anti-inflammatory effects.[2][3][4] This suggests a responsive system where the synthesis of this neuroprotective lipid is upregulated in states of neuronal stress.

Once formed, DHA-Gly can be further metabolized by cytochrome P450 epoxygenases into epoxidized derivatives.[1][3][4] These epoxidized metabolites are also bioactive and contribute to the overall anti-inflammatory profile of this lipid family.[1][3][4]

G DHA Docosahexaenoic Acid (DHA) DHAGly This compound (DHA-Gly) DHA->DHAGly Glycine Glycine Glycine->DHAGly EpoxyDHAGly Epoxidized DHA-Gly Metabolites DHAGly->EpoxyDHAGly Enzymes Biosynthetic Enzymes (e.g., FAAH, PM20D1) Enzymes->DHAGly CYP450 Cytochrome P450 Epoxygenases CYP450->EpoxyDHAGly Inflammation Neuroinflammatory Stimuli (e.g., LPS) Inflammation->Enzymes Induces

Caption: Biosynthesis and metabolism of DHA-Gly.

Core Mechanism of Action in Neurons

DHA-Gly exerts its effects on neurons through multiple molecular targets, establishing it as a multifunctional lipid mediator. Its actions are primarily centered on the modulation of specific receptors and ion channels, leading to anti-inflammatory and potentially neuroprotective outcomes.

G Protein-Coupled Receptor 55 (GPR55)

One of the key identified targets of DHA-Gly is the G protein-coupled receptor 55 (GPR55). DHA-Gly acts as an inverse agonist at this receptor.[1][2][3][4] Inverse agonism implies that it not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor. This interaction is significant in the context of neuroinflammation, as GPR55 activation has been linked to pro-inflammatory signaling. By inhibiting GPR55, DHA-Gly contributes to the suppression of inflammatory cascades in neuronal and glial cells.

G DHAGly DHA-Gly GPR55 GPR55 Receptor DHAGly->GPR55 Binds as Inverse Agonist BasalActivity Basal Pro-inflammatory Signaling GPR55->BasalActivity Reduces Inhibition Inhibition of Signaling BasalActivity->Inhibition

Caption: DHA-Gly action as a GPR55 inverse agonist.
Transient Receptor Potential Vanilloid 4 (TRPV4)

In addition to its effects on GPR55, DHA-Gly selectively potentiates the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2][3][4] This potentiation is specific, as DHA-Gly does not appear to significantly affect other related channels like TRPV1 or TRPM3.[1][3][4] TRPV4 channels are non-selective cation channels that play roles in various physiological processes, including sensory transduction and cellular signaling. The potentiation of TRPV4 by DHA-Gly suggests a complex role in modulating neuronal excitability and calcium signaling, which warrants further investigation. It is also an agonist at TRPV1 channels.[5]

G DHAGly DHA-Gly TRPV4 TRPV4 Channel DHAGly->TRPV4 Selectively Potentiates TRPV1 TRPV1 Channel DHAGly->TRPV1 No significant effect TRPM3 TRPM3 Channel DHAGly->TRPM3 No significant effect Potentiation Increased Cation Influx (e.g., Ca2+) TRPV4->Potentiation

Caption: Selective potentiation of TRPV4 by DHA-Gly.
Anti-inflammatory Effects in Microglia

A cornerstone of DHA-Gly's mechanism of action is its potent anti-inflammatory activity, particularly observed in microglia, the resident immune cells of the brain.[2] In response to inflammatory stimuli like LPS, microglia increase their production of DHA-Gly.[2][3][4] This endogenously synthesized DHA-Gly then acts in an autocrine or paracrine fashion to suppress the inflammatory response. This is achieved, in part, through its inverse agonism at GPR55, leading to a reduction in the production and release of pro-inflammatory mediators. This feedback loop positions DHA-Gly as a key regulator in resolving neuroinflammation.

Quantitative Data

The following table summarizes the quantitative data available regarding the levels and activity of N-acyl amides, including DHA-Gly, in the brain, particularly in response to inflammatory stimuli.

ParameterBrain RegionConditionChangeReference
N-acyl glycinesStriatum, Hippocampus, Cerebellum3 hours post-carrageenan injectionSignificant increase[5]
N-acyl ethanolamidesAll brain areas tested3 hours post-carrageenan injectionSignificant increase[5]

Experimental Protocols

The study of DHA-Gly's mechanism of action employs a range of sophisticated biochemical and cell biology techniques.

Synthesis of N-acyl Amides

For experimental use, N-acyl amides that are not commercially available are synthesized in-house. A general protocol involves the condensation of the acyl moiety (from a fatty acid or its coenzyme A derivative) with the amino acid.

  • Example Protocol for N-oleoyl glycine (NOG) Synthesis:

    • A mixture of 1-oleoyl-rac-glycerol (GMO) and oleic acid (OA) (3 mM each) is prepared.

    • This mixture is subjected to three wet-dry cycles, each lasting 24 hours at 90°C.

    • The reaction is carried out in the presence of 200 mM glycine at a pH of 9.8.

    • The formation of NOG is then confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS).[6]

Cell Culture and Stimulation
  • Microglial Cell Culture: BV-2 immortalized murine microglial cells or primary microglia are cultured in appropriate media.

  • Inflammatory Stimulation: To mimic neuroinflammatory conditions, cells are treated with lipopolysaccharide (LPS).

Analysis of Receptor Activity
  • Calcium Mobilization Assay:

    • HEK293 cells are engineered to express the receptor of interest (e.g., TRPV1-4).

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • The N-acyl amides are added to the cells, and changes in intracellular calcium concentration are measured using fluorescence microscopy or a plate reader.[5]

    • This method is used to screen for agonists that cause an increase in intracellular calcium.

  • Antagonist Screening:

    • The TRPV-expressing HEK cells are pre-incubated with the N-acyl amide library.

    • A known agonist for the specific TRPV channel is then added.

    • A reduction or blockade of the agonist-induced calcium influx indicates antagonist activity.[5]

Quantification of N-acyl Amides
  • Lipid Extraction: Brain tissue or cell pellets are homogenized and lipids are extracted using organic solvents.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific N-acyl amides like DHA-Gly.[1]

G Start Start: HEK cells expressing TRPV channels LoadDye Load with Fura-2 AM (Calcium Indicator) Start->LoadDye AddCompound Add DHA-Gly (or other N-acyl amide) LoadDye->AddCompound MeasureFluorescence Measure change in intracellular [Ca2+] via fluorescence AddCompound->MeasureFluorescence Analyze Analyze Data: Determine Agonist/ Potentiator Activity MeasureFluorescence->Analyze

Caption: Workflow for TRPV channel activity screening.

Conclusion

This compound is a pleiotropic lipid mediator within the central nervous system, possessing a unique pharmacological profile. Its ability to act as an inverse agonist at GPR55 and a selective potentiator of TRPV4 channels provides a molecular basis for its observed anti-inflammatory and neuromodulatory effects. The upregulation of its synthesis during neuroinflammatory states highlights its role as part of an endogenous neuroprotective system. The continued elucidation of the signaling pathways governed by DHA-Gly and its metabolites offers promising avenues for the development of novel therapeutics targeting a range of neurological disorders characterized by inflammation and neuronal dysfunction.

References

An In-depth Technical Guide to the Discovery and Characterization of Novel N-acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies central to the discovery and characterization of novel N-acyl amides (NAAs), a diverse class of endogenous lipid signaling molecules. These compounds, characterized by a fatty acyl group linked to a primary amine, are pivotal in a multitude of physiological processes and represent a promising frontier in therapeutic development. This document details the workflows for their discovery, protocols for their characterization, and a summary of their biological activities.

Introduction to N-acyl Amides

N-acyl amides are a broad family of lipid signaling molecules involved in regulating inflammation, pain, metabolic homeostasis, and neurological functions.[1][2] They are generally categorized based on their amine head group, which can be an amino acid, a neurotransmitter, or ethanolamine, among others.[2] Well-known examples include the endocannabinoid anandamide (B1667382) (N-arachidonoyl ethanolamide) and the satiety factor oleoylethanolamide (OEA).[3] The vast structural diversity achievable by combining different fatty acids and amine-containing molecules suggests that hundreds of undiscovered NAAs exist, many of which may have unique biological roles and therapeutic potential.

Discovery of Novel N-acyl Amides: A Lipidomics Approach

The identification of novel, low-abundance NAAs has been revolutionized by advancements in high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS).[4] This "lipidomics" strategy allows for the sensitive and specific detection of these molecules in complex biological matrices.

The general workflow for the discovery of novel N-acyl amides is a systematic process that begins with biological sample collection and culminates in the identification of new molecules.

G Workflow for Novel N-acyl Amide Discovery cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification A Tissue/Biofluid Collection (e.g., Brain, Plasma) B Lipid Extraction (e.g., Folch or MTBE Method) A->B C Chromatographic Separation (UPLC/HPLC, C18 Column) B->C D Mass Spectrometry (High-Resolution MS1 Scan) C->D E Tandem MS (MS/MS Fragmentation) D->E F Feature Detection (Untargeted Peak Finding) E->F G Database Matching (e.g., LIPID MAPS, in-house library) F->G H Structural Elucidation (Analysis of Fragmentation Pattern) G->H I Novel Compound Identification H->I

Caption: Workflow for Novel N-acyl Amide Discovery.

Quantitative Data of N-acyl Amide Activity

The biological activity of NAAs is quantified by their potency (EC₅₀/IC₅₀) and binding affinity (Kᵢ) at specific molecular targets. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Potency of Selected N-acyl Amides at GPCRs
N-acyl AmideReceptor TargetAssay TypePotency (EC₅₀/IC₅₀)
N-palmitoyl serinolGPR119Agonist9 µM[5]
N-myristoyl alanineG2AAgonist3 µM[5]
N-3-hydroxypalmitoyl ornithineS1PR4Agonist32 µM[5]
N-acyloxyacyl glutaminePTGIRAntagonist15 µM[5]
N-oleoylethanolamide (OEA)PPAR-αAgonist120 nM
Table 2: Potency of Selected N-acyl Amides at TRPV1 Ion Channel
N-acyl AmideReceptor TargetAssay TypePotency (EC₅₀)
OlvanilhTRPV1Agonist0.7 nM[6]
RinvanilhTRPV1Agonist6 nM[6]
Phenylacetylrinvanil (PhAR)hTRPV1Agonist90 pM[6]
Table 3: Binding Affinities (Kᵢ) of Anandamide Analogues at Cannabinoid Receptors
CompoundCB1 Receptor (Kᵢ, nM)CB2 Receptor (Kᵢ, nM)
Anandamide89 ± 9371 ± 85
2'-Methyl anandamide102 ± 101180 ± 150
2'-Fluoro anandamide37 ± 4240 ± 29
2'-Chloro anandamide23 ± 3215 ± 35
Data synthesized from reference[7].

Key Signaling Pathways

NAAs exert their effects by modulating specific signaling cascades. Their cellular concentrations are tightly controlled by a balance of biosynthesis and degradation enzymes.

Biosynthesis and Degradation of N-acyl Amino Acids (NAAAs)

The metabolic pathways for NAAAs are complex and not fully elucidated for all species. However, key enzymatic steps have been identified, particularly for the biosynthesis of N-acyl glycines and the general degradation of NAAAs.

General Metabolic Pathways of N-acyl Amino Acids cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation FattyAcylCoA Fatty Acyl-CoA Enzyme_Synth Acyltransferase (e.g., GLYATL) FattyAcylCoA->Enzyme_Synth AminoAcid Amino Acid AminoAcid->Enzyme_Synth NAAA N-acyl Amino Acid (NAAA) Enzyme_Synth->NAAA Receptor GPCR / Ion Channel NAAA->Receptor NAAA->Receptor FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH NAAA->FAAH Effect Biological Effect (e.g., ↓ Inflammation, Pain Modulation) Receptor->Effect FattyAcid Fatty Acid FAAH->FattyAcid AminoAcid_d Amino Acid FAAH->AminoAcid_d

Caption: General Metabolic Pathways of N-acyl Amino Acids.

S1PR4 Signaling Pathway Activated by Bacterial N-acyl Amides

Certain N-acyl amides produced by bacteria can mimic endogenous ligands and activate human G-protein coupled receptors (GPCRs) like the Sphingosine-1-Phosphate Receptor 4 (S1PR4), which is primarily expressed in immune cells.[5][8][9] Activation of S1PR4 can lead to the modulation of immune responses.

S1PR4 Signaling by a Bacterial N-acyl Amide NAA Bacterial N-acyl Amide (e.g., N-3-hydroxypalmitoyl ornithine) S1PR4 S1PR4 Receptor NAA->S1PR4 Binds & Activates G_i Gαi S1PR4->G_i Couples G_1213 Gα12/13 S1PR4->G_1213 Couples PLC PLC G_i->PLC RhoA RhoA G_1213->RhoA Ca ↑ Intracellular Ca²⁺ PLC->Ca ROCK ROCK RhoA->ROCK Immune Modulation of Immune Cell Response Ca->Immune ROCK->Immune

Caption: S1PR4 Signaling by a Bacterial N-acyl Amide.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the discovery and characterization of novel NAAs. Researchers should optimize these methods for their specific applications.

Protocol 1: Lipid Extraction from Tissue for NAA Discovery

This protocol is adapted from standard lipid extraction procedures using a methyl-tert-butyl ether (MTBE) based method, suitable for untargeted lipidomics.[10]

Materials:

  • Frozen tissue sample (~10-50 mg)

  • Methanol (B129727) (LC-MS grade), pre-chilled on ice

  • MTBE (HPLC grade), pre-chilled on ice

  • Ultrapure water, pre-chilled on ice

  • Internal standards (e.g., Avanti SPLASH LIPIDOMIX)

  • Homogenizer (e.g., bead beater)

  • Glass vials and tubes to prevent plasticizer contamination[11]

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Place the frozen tissue sample in a pre-chilled glass homogenization tube.

  • Add 225 µL of cold methanol containing the appropriate internal standards.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Add 750 µL of cold MTBE to the homogenate.

  • Vortex vigorously for 1 minute, then incubate on an orbital shaker at 4°C for 1 hour.

  • To induce phase separation, add 188 µL of ultrapure water.

  • Vortex for 20 seconds and let stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Carefully collect the upper (organic) phase, which contains the lipids, and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 90:9:1 isopropanol:acetonitrile:water) for LC-MS analysis.[10]

Protocol 2: Untargeted NAA Profiling by UPLC-MS/MS

This protocol outlines a general method for separating and detecting NAAs using a reverse-phase C18 column coupled to a high-resolution mass spectrometer.[11]

Materials:

  • UPLC/HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[10]

  • Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid[10]

  • Reconstituted lipid extract from Protocol 1

Procedure:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 65% Mobile Phase A, 35% Mobile Phase B).

  • Inject 2-5 µL of the reconstituted lipid extract.

  • Run a chromatographic gradient to separate the lipids. A typical gradient might be:

    • 0-2 min: Hold at 35% B

    • 2-9 min: Ramp to 100% B

    • 9-16 min: Hold at 100% B

    • 16.1-20 min: Return to 35% B for re-equilibration

  • Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode.

  • Acquire full MS scans over a mass range of m/z 300–1200.[12]

  • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions from the full MS scan.

  • Analyze the resulting data using lipidomics software (e.g., LipidSearch, MS-DIAL) to identify known NAAs and flag potential novel structures based on accurate mass and characteristic fragmentation patterns (e.g., neutral loss of the amine head group).

Protocol 3: GPCR Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a novel, unlabeled NAA by measuring its ability to compete with a known radioligand for binding to a receptor.[1][13][14]

Materials:

  • Cell membranes or tissue homogenate expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors)[7]

  • Novel N-acyl amide (test compound) at various concentrations

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[13]

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare dilutions of the novel NAA test compound.

  • In a 96-well plate, add in order:

    • 150 µL of diluted cell membranes (e.g., 10-50 µg protein)[13]

    • 50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).

    • 50 µL of the radioligand at a fixed concentration (typically near its Kₔ value).

  • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 4: Calcium Mobilization Assay Using Fura-2 AM

This functional assay measures the ability of a novel NAA to activate receptors (like TRPV channels) that signal through an increase in intracellular calcium.[15][16]

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1)

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM fluorescent calcium indicator[15][17]

  • Pluronic F-127

  • Assay buffer (e.g., HEPES-buffered saline)

  • Probenecid (optional, to prevent dye leakage)[18]

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and injectors

Procedure:

  • Cell Plating: Seed the cells in the 96-well plate and grow overnight to reach 80-90% confluency.[15]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in assay buffer (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127).

    • Remove the growth medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[18]

  • Washing:

    • Remove the loading solution and wash the cells twice with assay buffer (containing 2.5 mM probenecid, if used).[15]

    • Add 100 µL of fresh assay buffer to each well.

  • Measurement:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate.

    • Set the reader to measure fluorescence emission at ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Using the instrument's injector, add the novel NAA (test compound) to the wells and continue recording the fluorescence ratio for several minutes to capture the full response.

  • Data Analysis:

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

    • Plot the ratio change over time to visualize the response.

    • To determine potency, generate a dose-response curve by testing multiple concentrations of the NAA and calculate the EC₅₀ value.

Conclusion and Future Directions

The study of N-acyl amides is a rapidly advancing field. The systematic application of modern lipidomics, combined with robust biochemical and functional assays, continues to uncover novel members of this lipid family and elucidate their complex roles in health and disease. These molecules represent a rich source of potential drug targets and lead compounds for a wide range of pathologies, from metabolic disorders to chronic pain and inflammation. Future research will likely focus on mapping the complete "N-acyl amidome," understanding the intricate regulation of its metabolic pathways, and developing selective therapeutic agents that target these signaling systems.

References

The Role of Docosahexaenoyl Glycine in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amide synthesized from docosahexaenoic acid (DHA) and glycine, is emerging as a significant modulator of neuroinflammatory processes. This lipid mediator has demonstrated potent anti-inflammatory effects, primarily through its interaction with specific cellular receptors and signaling pathways within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's role in neuroinflammation, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling cascades. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neuroinflammatory disorders.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[1] Chronic activation of microglia leads to the excessive production of pro-inflammatory mediators, such as cytokines and chemokines, which contribute to neuronal damage and disease progression.[2][3]

Endogenous lipid mediators are increasingly recognized for their ability to resolve inflammation.[4] Docosahexaenoyl glycine (DHA-Gly) is one such mediator, formed through the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine.[5][6] Studies have shown that the levels of DHA-Gly increase in the brain during inflammatory conditions, suggesting its active role in the endogenous response to inflammation.[1][6][7] This guide will delve into the molecular mechanisms by which DHA-Gly exerts its anti-inflammatory and neuroprotective effects.

Biosynthesis and Metabolism of this compound

DHA-Gly is an N-acyl amide, a class of signaling lipids that includes the well-known endocannabinoid anandamide (B1667382).[7] The synthesis of DHA-Gly involves the enzymatic conjugation of DHA to glycine.[1] While the precise enzymatic pathways are still under investigation, it is understood that microglial cells can synthesize DHA-Gly, particularly under inflammatory stimuli like lipopolysaccharide (LPS).[1][6]

A crucial aspect of DHA-Gly's bioactivity is its further metabolism by cytochrome P450 enzymes. This process leads to the formation of epoxide derivatives, which have been shown to be even more potent anti-inflammatory molecules.[5][6] This metabolic conversion highlights a multi-tiered mechanism for the anti-inflammatory actions of DHA-Gly.

Mechanisms of Action in Neuroinflammation

DHA-Gly modulates neuroinflammation through interactions with several key receptor systems and signaling pathways. Its primary effects are observed in microglia, where it can attenuate the production of pro-inflammatory cytokines.[5]

G Protein-Coupled Receptor 55 (GPR55)

Recent studies have identified DHA-Gly as an inverse agonist of GPR55.[5][6] Inverse agonism implies that DHA-Gly not only blocks the action of activating ligands but also reduces the basal activity of the receptor. GPR55 activation has been linked to pro-inflammatory signaling, and by inhibiting its activity, DHA-Gly can dampen the inflammatory response in microglial cells.

Transient Receptor Potential Vanilloid 4 (TRPV4)

DHA-Gly has been shown to potentiate the activity of TRPV4 channels.[5][6] TRPV4 is a calcium-permeable ion channel involved in various physiological processes. The potentiation of TRPV4 by DHA-Gly may contribute to its overall modulatory effects on cellular signaling in the CNS, although the precise downstream consequences of this interaction in the context of neuroinflammation require further elucidation.

Peroxisome Proliferator-Activated Receptors (PPARs)

While direct binding of DHA-Gly to PPARs has not been definitively established, its parent molecule, DHA, is a known activator of PPARα and PPARγ.[8][9] These nuclear receptors are critical regulators of inflammatory gene expression.[10] It is plausible that DHA-Gly exerts some of its anti-inflammatory effects indirectly through the activation of PPARs, either by increasing the bioavailability of DHA or through the actions of its metabolites.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from key studies on the effects of DHA-Gly and its related compounds on inflammatory markers.

Compound Cell Type Stimulus Measured Effect Concentration/Dose Result Citation
DHA-GlyBV-2 MicrogliaLPSInhibition of IL-6 productionNot specifiedStatistically significant inhibition[5]
DHACaco-2 cells-Activation of PPARα25 µM~5.9-fold increase[8]
DHACaco-2 cells-Activation of PPARγ25 µM~1.7-fold increase[8]

Note: Specific quantitative data such as IC50 values for DHA-Gly are not yet widely published and represent an area for future research.

Detailed Experimental Protocols

This section outlines the general methodologies used in the studies cited in this guide. Researchers should refer to the original publications for specific details and modifications.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells are commonly used as an in vitro model for neuroinflammation.[5][11]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for a specified period, often 24 hours.[11][12]

  • DHA-Gly Treatment: DHA-Gly is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the micromolar range, either prior to or concurrently with the LPS stimulation.[7]

Cytokine Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.[11]

  • Quantitative Polymerase Chain Reaction (qPCR): To measure the gene expression of cytokines, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qPCR using specific primers for the target genes.[11]

In Vivo Models of Inflammation
  • Carrageenan-Induced Paw Inflammation: This is an acute model of localized inflammation. Male Sprague-Dawley rats receive an intraplantar injection of 3% carrageenan into the hind paw. DHA-Gly or other test compounds can be administered systemically or locally before or after the carrageenan injection to assess their anti-inflammatory effects.[7]

  • LPS-Induced Neuroinflammation: Adult C57Bl6/J mice are injected intraperitoneally (i.p.) with LPS to induce systemic inflammation, which leads to a neuroinflammatory response in the brain. Test compounds can be administered intravenously (i.v.) or through other routes prior to the LPS challenge.[11]

Lipid Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of endogenous lipids like DHA-Gly in biological samples (e.g., brain tissue, plasma, cell lysates).[13][14] Samples are typically subjected to lipid extraction, followed by chromatographic separation and mass spectrometric detection.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of DHA-Gly and a typical experimental workflow.

DHA_Gly_Signaling cluster_membrane Cell Membrane GPR55 GPR55 Inflammation Pro-inflammatory Signaling GPR55->Inflammation Inhibits TRPV4 TRPV4 Ca_influx Ca2+ Influx TRPV4->Ca_influx DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) DHA_Gly->GPR55 Inverse Agonist DHA_Gly->TRPV4 Potentiates Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Model cluster_analysis Analysis start Culture BV-2 Microglial Cells treatment Treat with DHA-Gly and/or LPS start->treatment incubation Incubate for 24 hours treatment->incubation collection Collect Supernatant and Cell Lysate incubation->collection elisa ELISA for Cytokine Secretion (e.g., IL-6, TNF-α) collection->elisa qpcr qPCR for Cytokine Gene Expression collection->qpcr lcms LC-MS/MS for Lipid Profiling collection->lcms

Caption: A typical experimental workflow for studying DHA-Gly.

Conclusion and Future Directions

This compound is a promising endogenous lipid mediator with significant potential for the therapeutic modulation of neuroinflammation. Its multifaceted mechanism of action, involving the regulation of GPR55 and TRPV4, positions it as an attractive candidate for further investigation. The anti-inflammatory effects observed in preclinical models suggest that targeting the DHA-Gly signaling pathway could be a viable strategy for developing novel treatments for a variety of neurodegenerative and neuroinflammatory diseases.

Future research should focus on several key areas:

  • Elucidation of specific IC50 values and dose-response relationships for the effects of DHA-Gly on various inflammatory endpoints.

  • In-depth investigation of the downstream signaling cascades activated by DHA-Gly's interaction with TRPV4.

  • Exploration of the therapeutic potential of DHA-Gly's more potent epoxide metabolites.

  • Conducting more extensive in vivo studies to evaluate the efficacy of DHA-Gly in chronic models of neurodegenerative diseases.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of targeted therapies to combat the detrimental effects of chronic neuroinflammation.

References

An In-depth Technical Guide on the Interaction of Docosahexaenoyl Glycine with GPR55 and TRPV4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a novel modulator of two key cellular receptors: G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4). This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Notably, current research indicates that DHA-Gly acts as an inverse agonist at GPR55 and as a positive allosteric modulator or potentiator of TRPV4. These findings open new avenues for therapeutic intervention in conditions where these receptors are implicated, including neuroinflammation, pain, and cancer.

Introduction

N-acyl amides are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, N-acyl glycines, formed by the conjugation of a fatty acid with glycine, are gaining increasing attention. Docosahexaenoyl glycine (DHA-Gly) is of particular interest due to its origin from DHA, an essential omega-3 fatty acid with known neuroprotective and anti-inflammatory properties. This guide focuses on the molecular interactions of DHA-Gly with two distinct receptor systems: the G protein-coupled receptor GPR55 and the transient receptor potential cation channel TRPV4. Understanding these interactions at a technical level is critical for the development of novel therapeutics targeting these pathways.

Interaction with G Protein-Coupled Receptor 55 (GPR55)

Recent studies have identified DHA-Gly as a selective inverse agonist of GPR55.[1] Inverse agonism implies that DHA-Gly not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This is a significant finding, as GPR55 is implicated in various pathological processes, including cancer cell proliferation and inflammation.

Quantitative Data

Currently, specific quantitative data such as the IC50 for DHA-Gly's inverse agonism at GPR55 is not yet publicly available in peer-reviewed literature. However, preclinical studies have demonstrated a concentration-dependent effect.[1]

Table 1: Summary of DHA-Gly Interaction with GPR55

ParameterValueAssay MethodCell LineReference
Activity Inverse AgonistG protein nanoBRETHEK293[1]
IC50 Not Reported---
Signaling Pathway

GPR55 is known to couple to Gα13, initiating a signaling cascade that involves the activation of the small GTPase RhoA.[2] This, in turn, leads to the activation of Rho-associated kinase (ROCK), which influences cytoskeletal dynamics.[3] Downstream of RhoA, GPR55 activation stimulates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[1][2] DHA-Gly, as an inverse agonist, is expected to suppress this entire signaling pathway.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 Inhibits Basal Activation DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) DHA_Gly->GPR55 Inverse Agonism RhoA RhoA Galpha13->RhoA Activation ROCK ROCK RhoA->ROCK Activation NFAT_inactive NFAT (inactive) RhoA->NFAT_inactive Activation Pathway Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton NFAT_active NFAT (active) NFAT_inactive->NFAT_active Dephosphorylation Nucleus Nucleus NFAT_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) Nucleus->Gene_Expression Transcription

Figure 1: GPR55 Signaling Inhibition by DHA-Gly.
Experimental Protocols

This assay measures the interaction between GPR55 and its coupled G protein (Gα13) in live cells using Bioluminescence Resonance Energy Transfer (BRET). An inverse agonist will decrease the basal BRET signal.

  • Cell Line: HEK293 cells.

  • Transfection: Co-transfect cells with plasmids encoding for:

    • GPR55 fused to a NanoLuc luciferase (Donor).

    • Gα13.

    • Gβ1.

    • Gγ2 fused to Venus (Acceptor).

  • Procedure:

    • Plate transfected cells in a 96-well plate.

    • Incubate cells with varying concentrations of DHA-Gly.

    • Add the NanoLuc substrate (e.g., furimazine).

    • Measure luminescence at two wavelengths (e.g., 460 nm for the donor and 535 nm for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the basal BRET ratio in the presence of DHA-Gly indicates inverse agonism.

BRET_Assay_Workflow Start Start: HEK293 Cells Transfection Co-transfect with: - GPR55-NanoLuc - Gα13 - Gβ1 - Gγ2-Venus Start->Transfection Plating Plate cells in 96-well plate Transfection->Plating Incubation Incubate with DHA-Gly Plating->Incubation Substrate Add NanoLuc Substrate Incubation->Substrate Measurement Measure Luminescence (460nm & 535nm) Substrate->Measurement Analysis Calculate BRET Ratio (535nm / 460nm) Measurement->Analysis End End: Inverse Agonism Determination Analysis->End

Figure 2: GPR55 Inverse Agonist BRET Assay Workflow.

Interaction with Transient Receptor Potential Vanilloid 4 (TRPV4)

DHA-Gly has been shown to act as a potentiator of the TRPV4 channel.[1] This means that while DHA-Gly may not activate the channel directly, it enhances the channel's response to other stimuli, such as the synthetic agonist GSK1016790A. TRPV4 is a non-selective cation channel involved in various physiological processes, including mechanosensation, osmosensation, and temperature sensing.

Quantitative Data

Similar to GPR55, specific quantitative data for DHA-Gly's potentiation of TRPV4 is not yet widely published.

Table 2: Summary of DHA-Gly Interaction with TRPV4

ParameterValueAssay MethodCell LineReference
Activity Potentiator/Positive Allosteric ModulatorCalcium ImagingNot Specified[1]
EC50 (Potentiation) Not Reported---
Signaling Pathway

TRPV4 is a calcium-permeable ion channel.[4] Its activation leads to an influx of extracellular calcium (Ca2+), which then acts as a second messenger to trigger a variety of downstream signaling events. By potentiating the channel, DHA-Gly enhances this calcium influx in response to a primary agonist.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_int Ca²⁺ (intracellular) TRPV4->Ca_int Ca²⁺ Influx DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) DHA_Gly->TRPV4 Potentiation Primary_Agonist Primary Agonist (e.g., GSK1016790A) Primary_Agonist->TRPV4 Activation Ca_ext Ca²⁺ (extracellular) Downstream Downstream Signaling Events Ca_int->Downstream Second Messenger

Figure 3: TRPV4 Potentiation by DHA-Gly.
Experimental Protocols

This assay measures changes in intracellular calcium concentration in response to TRPV4 activation. Potentiation is observed as an increased calcium signal in the presence of DHA-Gly and a sub-maximal concentration of a TRPV4 agonist.

  • Cell Line: A cell line endogenously or exogenously expressing TRPV4 (e.g., HEK293-TRPV4).

  • Calcium Indicator: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • Load cells with the calcium indicator dye.

    • Establish a baseline fluorescence reading.

    • Add DHA-Gly and incubate for a short period.

    • Add a sub-maximal concentration of a TRPV4 agonist (e.g., GSK1016790A). The specific concentration of GSK1016790A needs to be determined empirically to be on the steep part of its dose-response curve.

    • Record the change in fluorescence over time using a fluorescence microscope or plate reader.

  • Data Analysis: Compare the amplitude and/or area under the curve of the calcium transient in the presence and absence of DHA-Gly. An increase in the signal indicates potentiation.

Calcium_Imaging_Workflow Start Start: TRPV4-expressing Cells Loading Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Start->Loading Baseline Establish Baseline Fluorescence Loading->Baseline Preincubation Pre-incubate with DHA-Gly Baseline->Preincubation Stimulation Add sub-maximal GSK1016790A Preincubation->Stimulation Recording Record Fluorescence Change over Time Stimulation->Recording Analysis Compare Calcium Signal (+/- DHA-Gly) Recording->Analysis End End: Potentiation Determination Analysis->End

Figure 4: TRPV4 Potentiation Calcium Imaging Workflow.

Synthesis of this compound

The synthesis of DHA-Gly can be achieved through standard peptide coupling reactions. A representative protocol is outlined below.

Experimental Protocol: Synthesis of DHA-Gly
  • Materials:

    • Docosahexaenoic acid (DHA)

    • Glycine methyl ester hydrochloride

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) as solvent

    • Sodium hydroxide (B78521) (NaOH) for saponification

    • Hydrochloric acid (HCl) for acidification

    • Standard purification supplies (silica gel chromatography, etc.)

  • Procedure:

    • Coupling: Dissolve DHA, glycine methyl ester hydrochloride, and DMAP in DCM. Add DCC to the solution and stir at room temperature.

    • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with dilute HCl and brine. Dry over sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purification: Purify the resulting DHA-glycine methyl ester by silica (B1680970) gel column chromatography.

    • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) and methanol. Add an aqueous solution of NaOH and stir.

    • Acidification and Extraction: Acidify the reaction mixture with HCl and extract the product with an organic solvent like ethyl acetate.

    • Final Purification: Wash the organic extract, dry, and concentrate to yield DHA-Gly. Further purification can be performed if necessary.

Conclusion and Future Directions

This compound represents a fascinating endogenous lipid with distinct modulatory effects on GPR55 and TRPV4. Its inverse agonism at GPR55 suggests a potential role in downregulating pro-proliferative and pro-inflammatory signaling. Conversely, its potentiation of TRPV4 could enhance calcium-dependent cellular responses. These dual activities highlight the complexity of lipid signaling and open up exciting possibilities for the development of novel therapeutics.

Future research should focus on:

  • Determining the precise quantitative parameters (IC50 and EC50) of DHA-Gly's interactions with GPR55 and TRPV4.

  • Elucidating the in vivo physiological and pathological roles of DHA-Gly.

  • Investigating the therapeutic potential of DHA-Gly and its analogues in diseases where GPR55 and TRPV4 are implicated, such as cancer, inflammatory disorders, and neuropathic pain.

This technical guide provides a foundational understanding of the interaction of DHA-Gly with GPR55 and TRPV4, offering a valuable resource for researchers and drug development professionals in this burgeoning field.

References

The Emerging Anti-Inflammatory Potential of Lipidated Neurotransmitters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The intersection of lipid signaling and neurotransmission has unveiled a novel class of endogenous molecules with profound immunomodulatory properties. Lipidated neurotransmitters, including the well-characterized endocannabinoids and their congeners, are gaining significant attention for their ability to quell inflammatory responses. This technical guide provides an in-depth exploration of the anti-inflammatory properties of key lipidated neurotransmitters, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative data on their effects, and detailed experimental protocols for their investigation.

Core Concepts: A New Frontier in Immunomodulation

Lipidated neurotransmitters are signaling molecules derived from the conjugation of a fatty acid with a neurotransmitter or a related amine. This structural modification confers lipid-solubility, enabling them to interact with a distinct set of receptors and signaling pathways compared to their non-lipidated counterparts. The primary focus of this guide is on the anti-inflammatory actions of four key players: anandamide (B1667382) (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), with an emerging focus on lipidated derivatives of classical neurotransmitters like dopamine (B1211576) and serotonin.

These molecules exert their anti-inflammatory effects through a variety of mechanisms, including the activation of specific G protein-coupled receptors (GPCRs) and nuclear receptors, modulation of ion channels, and interference with pro-inflammatory signaling cascades. A central theme is the regulation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and the subsequent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize key quantitative data related to the anti-inflammatory properties of anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleoylethanolamide.

Lipidated NeurotransmitterTarget Receptor(s)Binding Affinity (Ki)Reference(s)
Anandamide (AEA) Cannabinoid Receptor 1 (CB1)89 nM[1]
Cannabinoid Receptor 2 (CB2)371 nM[1]
2-Arachidonoylglycerol (2-AG) Cannabinoid Receptor 1 (CB1)~10,000 nM[2]
Cannabinoid Receptor 2 (CB2)Primary endogenous ligand[3]
Palmitoylethanolamide (PEA) PPAR-αEC50: 3.1 µM[4]
Oleoylethanolamide (OEA) PPAR-αHigh affinity[5]
Lipidated NeurotransmitterExperimental ModelMeasured EffectEffective Concentration / DoseReference(s)
Anandamide (AEA) LPS-stimulated rat primary microglia~30% reduction in Nitric Oxide production1 µM[6]
2-Arachidonoylglycerol (2-AG) Closed head injury in miceInhibition of TNF-α, IL-1β, and IL-6 mRNA expression-[7]
Palmitoylethanolamide (PEA) LPS-treated miceComplete inhibition of serum TNF-α increase-[8]
Carrageenan-induced paw edema in miceAttenuation of inflammation-[4]
Oleoylethanolamide (OEA) LPS-induced THP-1 cellsReduction of pro-inflammatory cytokine production10, 20, 40 µM[9][10]
Ethanol binge-administered ratsReduction of IL-1β and MCP-1 levels5 mg/kg, i.p.[11]
N-Arachidonoyl Dopamine (NADA) LPS-treated miceDecrease in systemic inflammatory responses-[12]
N-Arachidonoyl Serotonin (AA-5-HT) Carrageenan-induced inflammation in miceDose-dependent anti-edema and anti-nociceptive effects-[13]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of lipidated neurotransmitters are mediated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Signaling

AEA and 2-AG primarily exert their anti-inflammatory effects through the activation of cannabinoid receptors CB1 and CB2, which are expressed on immune cells.[14] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and the modulation of downstream signaling cascades, ultimately suppressing the production of pro-inflammatory cytokines.[14]

AEA_2AG Anandamide (AEA) / 2-Arachidonoylglycerol (2-AG) CB1_CB2 CB1 / CB2 Receptors AEA_2AG->CB1_CB2 Gi Gi Protein CB1_CB2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Activation PKA->CREB Cytokines ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) CREB->Cytokines

AEA and 2-AG Anti-inflammatory Signaling Pathway.
Palmitoylethanolamide (PEA) Signaling

PEA's primary anti-inflammatory mechanism involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] This leads to the transcriptional regulation of genes involved in inflammation, resulting in a decrease in pro-inflammatory mediators. PEA also indirectly modulates cannabinoid receptors and the TRPV1 channel.[15]

PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Nucleus Nucleus PPARa->Nucleus Gene_Expression ↑ Anti-inflammatory Gene Expression ↓ Pro-inflammatory Gene Expression Nucleus->Gene_Expression NFkB NF-κB Inhibition Gene_Expression->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production NFkB->Cytokines

PEA Anti-inflammatory Signaling via PPAR-α.
Oleoylethanolamide (OEA) Signaling

OEA also activates PPAR-α to exert its anti-inflammatory effects.[5] Additionally, it has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and the ERK1/2/AP-1/STAT3 cascade, providing multiple points of intervention in the inflammatory response.[9]

OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa TLR4 TLR4 OEA->TLR4 NFkB NF-κB Pathway PPARa->NFkB TLR4->NFkB ERK_STAT3 ERK1/2/AP-1/STAT3 Pathway TLR4->ERK_STAT3 Cytokines ↓ Pro-inflammatory Cytokine Production NFkB->Cytokines ERK_STAT3->Cytokines

OEA's Multi-target Anti-inflammatory Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of lipidated neurotransmitters.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent measurement of cytokine production.

Start Seed RAW 264.7 cells (1-2 x 10^5 cells/well in 96-well plate) Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with Lipidated Neurotransmitter (various concentrations) for 1-2 hours Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 18-24 hours Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure cytokine levels (TNF-α, IL-6) by ELISA Collect->ELISA End Analyze Data ELISA->End Start Seed THP-1 cells (e.g., NF-κB reporter cells) in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with Lipidated Neurotransmitter for 1 hour Incubate1->Pretreat Stimulate Stimulate with TNF-α or LPS for 5-6 hours Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure reporter gene activity (e.g., Luciferase assay) Lyse->Measure End Analyze Data Measure->End Start Administer Lipidated Neurotransmitter (e.g., i.p.) to rodents Wait Wait for appropriate time (e.g., 30-60 min) Start->Wait Inject Inject Carrageenan (1%) into the sub-plantar region of the hind paw Wait->Inject Measure Measure paw volume at different time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer Inject->Measure End Calculate % inhibition of edema Measure->End

References

Docosahexaenoyl Glycine: A Bioactive Lipid Mediator - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous lipid mediator belonging to the N-acyl amide family, formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine.[1] This document serves as a technical guide, consolidating the current understanding of DHA-Gly's biosynthesis, metabolism, and signaling functions. Particular emphasis is placed on its potential interaction with G protein-coupled receptors and its role as a bioactive signaling molecule. This guide provides structured quantitative data where available, detailed experimental methodologies for key assays, and visual representations of relevant pathways to support researchers and professionals in pharmacology, lipidomics, and drug discovery.

Introduction

The N-acyl amides are a growing class of lipid signaling molecules with diverse physiological roles.[2] Docosahexaenoyl glycine, as a member of this family, has been identified in various biological tissues, suggesting specific, regulated functions.[1] Its precursors, DHA and glycine, are abundant in the central nervous system, hinting at a significant role for DHA-Gly in neurological processes.[3] While research on DHA-Gly is still emerging compared to other N-acyl amides like anandamide, it is recognized as a molecule of interest for its potential anti-inflammatory and cell-signaling properties. This guide aims to provide a comprehensive technical overview of the existing knowledge surrounding DHA-Gly to facilitate further research and development.

Biosynthesis and Metabolism

The precise biosynthetic pathways for many N-acyl glycines, including DHA-Gly, are still under active investigation. However, several potential routes have been proposed based on studies of related compounds.

3.1 Biosynthesis

One proposed pathway for the formation of N-acyl glycines involves the direct condensation of a fatty acyl-CoA with glycine, a reaction that could be catalyzed by a glycine N-acyltransferase (GLYAT).[4] Another potential pathway involves the enzymatic action of cytochrome c, which has been shown to catalyze the synthesis of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[5] It is also plausible that N-acyl-phosphatidylethanolamine (NAPE) serves as a precursor, though this is more established for N-acyl ethanolamines.[2]

3.2 Metabolism and Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[6][7] Studies have shown that levels of N-acyl glycines are regulated by FAAH, suggesting that this enzyme hydrolyzes DHA-Gly back to its constituent molecules, DHA and glycine.[1][4] Inhibition of FAAH leads to an accumulation of N-acyl amides, indicating its central role in terminating their signaling activities.[6][8]

Diagram: Proposed Biosynthesis and Degradation of this compound

dhagly_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation DHA_CoA DHA-CoA Enzyme_Synth Glycine N-acyltransferase (putative) DHA_CoA->Enzyme_Synth Glycine Glycine Glycine->Enzyme_Synth DHA_Gly This compound Enzyme_Synth->DHA_Gly DHA_Gly_deg This compound FAAH Fatty Acid Amide Hydrolase (FAAH) DHA_Gly_deg->FAAH Hydrolysis DHA DHA FAAH->DHA Glycine_deg Glycine FAAH->Glycine_deg

Caption: Proposed metabolic pathways for the synthesis and degradation of DHA-Gly.

Signaling Pathways and Biological Activity

The signaling roles of DHA-Gly are an active area of research. Based on the activities of structurally similar N-acyl amides, several potential pathways and receptors are of interest.

4.1 G Protein-Coupled Receptor (GPCR) Signaling

A closely related molecule, N-docosahexaenoylethanolamine (synaptamide), has been identified as a ligand for the orphan G protein-coupled receptor GPR110 (also known as ADGRF1).[9][10] Activation of GPR110 by synaptamide (B1662480) stimulates Gαs-protein signaling, leading to an increase in intracellular cyclic AMP (cAMP).[11][12][13] This pathway is implicated in neurogenesis and has anti-inflammatory effects.[11][13] While direct binding and activation of GPR110 by DHA-Gly have not been definitively demonstrated in publicly available literature, the structural similarity suggests it may be a candidate ligand for this or other GPCRs. Other N-acyl glycines have been shown to interact with GPCRs such as GPR18 and GPR55.[5]

4.2 Other Potential Targets

Studies have also indicated that DHA-Gly may act as an agonist at Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[14][15] The broader family of N-acyl amides interacts with a variety of ion channels and nuclear receptors, suggesting that the biological effects of DHA-Gly may be pleiotropic.

Diagram: Hypothetical Signaling Pathway of DHA-Gly via a Gs-Coupled GPCR

dhagly_signaling DHA_Gly DHA-Gly GPCR Gs-Coupled Receptor (e.g., GPR110, putative) DHA_Gly->GPCR Binds Gs Gαs protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Hypothetical Gs-coupled signaling cascade for DHA-Gly.

Quantitative Data

ParameterValue (Illustrative)TargetCell SystemComments
Binding Affinity (Kd)Data not availableGPR110-Competitive binding assays would be required.
EC50 for cAMP productionLow nM rangeGPR110Cortical neurons & NSCsBased on data for synaptamide.[11]
EC50 for Neurite Outgrowth~10 nMGPR110Cortical neuronsBased on data for synaptamide.[14]
Dose-dependent effects on cell proliferationData not available-Cancer cell linesStudies on DHA show effects on cell cycle and viability.[16] Specific data for DHA-Gly is needed.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the study of this compound.

6.1 Chemical Synthesis of N-Docosahexaenoyl Glycine

The synthesis of N-acyl amino acids can be achieved through several methods, with the Schotten-Baumann reaction being a common approach.

  • Principle: An acyl chloride (docosahexaenoyl chloride) is reacted with an amino acid (glycine) under basic conditions.

  • Materials:

  • Procedure:

    • Preparation of Docosahexaenoyl Chloride: React DHA with an excess of oxalyl chloride or thionyl chloride in anhydrous DCM at room temperature until the reaction is complete. Remove the excess reagent under vacuum.

    • Acylation of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or potassium carbonate. Cool the solution in an ice bath.

    • Slowly add the freshly prepared docosahexaenoyl chloride (dissolved in a minimal amount of THF or DCM) to the glycine solution with vigorous stirring, maintaining a basic pH.

    • Allow the reaction to proceed for several hours at room temperature.

    • Work-up: Acidify the reaction mixture with dilute HCl to a pH of ~2 to precipitate the N-acyl amino acid.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate with a small percentage of acetic acid).

Diagram: Workflow for DHA-Gly Synthesis

synthesis_workflow Start Start Prep_Acyl_Chloride Prepare DHA-Cl from DHA Start->Prep_Acyl_Chloride Acylation React DHA-Cl with Glycine (Schotten-Baumann) Prep_Acyl_Chloride->Acylation Acidification Acidify to Precipitate Product Acylation->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Purification Purify by Column Chromatography Extraction->Purification End Pure DHA-Gly Purification->End

Caption: General workflow for the chemical synthesis of DHA-Gly.

6.2 Intracellular cAMP Measurement Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to ligand stimulation of a Gs-coupled GPCR, using a competitive immunoassay format (e.g., HTRF or ELISA).

  • Principle: Cells expressing the receptor of interest are stimulated with the ligand. The resulting intracellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the cells.

  • Materials:

    • HEK293 cells (or other suitable cell line) transiently or stably expressing the target GPCR (e.g., GPR110).

    • Cell culture medium and supplements.

    • Assay buffer (e.g., HBSS with HEPES and BSA).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (positive control, adenylyl cyclase activator).

    • This compound.

    • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or similar).

    • White, opaque 384-well plates.

  • Procedure:

    • Cell Seeding: Seed the GPCR-expressing cells into 384-well plates and culture overnight.

    • Compound Preparation: Prepare serial dilutions of DHA-Gly, forskolin, and vehicle controls in assay buffer.

    • Cell Stimulation:

      • Remove culture medium from the cells.

      • Add the assay buffer containing the phosphodiesterase inhibitor (IBMX).

      • Add the diluted compounds (DHA-Gly, controls) to the wells.

      • Incubate for 30-60 minutes at room temperature or 37°C.

    • Cell Lysis and Detection:

      • Add the detection reagents from the cAMP assay kit, which typically include a lysis buffer, a europium-labeled anti-cAMP antibody, and a labeled cAMP tracer.

      • Incubate for 60 minutes at room temperature in the dark.

    • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

    • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Convert these ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations. Plot the dose-response curve and determine the EC50 value for DHA-Gly.

Diagram: Workflow for cAMP Assay

camp_assay_workflow Start Start Seed_Cells Seed GPCR-expressing cells Start->Seed_Cells Stimulate_Cells Stimulate with DHA-Gly (in presence of IBMX) Seed_Cells->Stimulate_Cells Lyse_Detect Lyse Cells and Add Detection Reagents Stimulate_Cells->Lyse_Detect Incubate Incubate Lyse_Detect->Incubate Read_Plate Read Plate (e.g., HTRF) Incubate->Read_Plate Analyze Analyze Data and Determine EC50 Read_Plate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Docosahexaenoyl Glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid, is a bioactive lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and glycine. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of DHA-Gly. Furthermore, it outlines its known biological activities and signaling pathways, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

N-acyl amino acids are a class of lipid signaling molecules with diverse physiological roles, including the regulation of inflammation, pain, and metabolism.[1] DHA-Gly, a member of this family, has garnered interest for its potential therapeutic applications stemming from its anti-inflammatory properties and its interaction with specific cellular targets.[2] Structurally, it consists of the omega-3 fatty acid DHA linked to the amino acid glycine via an amide bond.[3] Understanding the synthesis and biological action of DHA-Gly is crucial for exploring its full therapeutic potential.

Chemical Synthesis of Docosahexaenoyl Glycine

The synthesis of DHA-Gly can be achieved through several methods, including direct amide formation and enzymatic synthesis. The Schotten-Baumann reaction, a classic method for N-acylation, provides a reliable route for its chemical synthesis.[4]

Schotten-Baumann Reaction Protocol

This protocol describes the synthesis of DHA-Gly from docosahexaenoyl chloride and glycine under alkaline conditions.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Protocol:

Step 1: Preparation of Docosahexaenoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve docosahexaenoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude docosahexaenoyl chloride. Use the acyl chloride immediately in the next step.

Step 2: N-acylation of Glycine (Schotten-Baumann Reaction)

  • In a separate flask, dissolve glycine (1.5-2 equivalents) in an aqueous solution of NaOH or KOH (2-3 equivalents) at 0 °C.[4]

  • While vigorously stirring, slowly add the freshly prepared docosahexaenoyl chloride (dissolved in a minimal amount of a water-miscible solvent like THF or dioxane if necessary) to the alkaline glycine solution.

  • Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DHA-Gly.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Expected Yield:

While specific yields for DHA-Gly via this method are not widely reported, yields for similar N-acyl amino acids using the Schotten-Baumann reaction can range from moderate to high, typically between 60-90%, depending on the purity of the starting materials and optimization of reaction conditions.

Enzymatic Synthesis Approach

Enzymatic synthesis offers a greener alternative to chemical methods, often providing high specificity and milder reaction conditions. Lipases can be used to catalyze the N-acylation of glycine with a DHA donor.

Protocol Outline:

A chemo-enzymatic process can be employed where glycine is first protected as an ester (e.g., glycine tert-butyl ester) and then acylated by DHA or its methyl ester using a lipase (B570770) such as Candida antarctica lipase B (CALB).[5] The resulting ester is subsequently deprotected to yield DHA-Gly. Direct enzymatic acylation of glycine has been reported to result in lower yields.[5]

Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acids

Synthesis MethodAcyl DonorAdvantagesDisadvantagesReported Yields (for similar compounds)
Schotten-Baumann Acyl ChlorideWell-established, generally high yields.Requires preparation of reactive acyl chloride, use of chlorinated solvents.60-90%
Direct Amidation Carboxylic AcidOne-step process.Requires coupling agents (e.g., DCC, EDC), potential for side reactions.Variable
Enzymatic Synthesis Fatty Acid/EsterMild conditions, high specificity, environmentally friendly.Can be slower, enzyme cost and stability may be a factor.Up to 75% (for N-arachidonoyl glycine ester)[5]

Characterization of this compound

Confirmation of the successful synthesis and purity of DHA-Gly is achieved through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of protons from both the DHA and glycine moieties. Key signals would include those for the vinyl protons of the DHA backbone, the methylene (B1212753) protons adjacent to the carbonyl group and the double bonds, the terminal methyl group of DHA, and the methylene protons of the glycine residue.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compound. The expected [M-H]⁻ or [M+H]⁺ ion for DHA-Gly (C₂₄H₃₅NO₃, Molecular Weight: 385.54 g/mol ) should be observed.

  • Purity: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

DHA-Gly exhibits biological activity through its interaction with specific G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2][6]

Known Molecular Targets
  • GPR55: DHA-Gly has been identified as a ligand for the orphan G protein-coupled receptor GPR55.[1] Activation of GPR55 by N-acyl amino acids can lead to the coupling of Gαq and Gα12/13 proteins, which in turn activates downstream signaling cascades.[7]

  • TRPV1 and TRPV4: N-acyl amino acids, including DHA-Gly, have been shown to activate members of the transient receptor potential vanilloid family of ion channels, specifically TRPV1 and TRPV4.[6] This activation typically leads to an influx of calcium ions.

Signaling Pathways

The binding of DHA-Gly to its receptors initiates intracellular signaling cascades that mediate its physiological effects.

GPR55_Signaling DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 G_alpha Gαq / Gα12/13 GPR55->G_alpha Activation PLC Phospholipase C (PLC) G_alpha->PLC RhoA RhoA G_alpha->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Response Cellular Response (e.g., Anti-inflammatory) RhoA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release MAPK MAPK Signaling (e.g., ERK1/2) DAG->MAPK Ca_release->Cellular_Response MAPK->Cellular_Response

Caption: GPR55 signaling pathway activated by DHA-Gly.

TRPV4_Signaling DHAGly DHA-Gly TRPV4 TRPV4 Channel DHAGly->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC CaMKII CaMKII Ca_influx->CaMKII Downstream Downstream Signaling PKC->Downstream CaMKII->Downstream

Caption: TRPV4 channel activation and downstream signaling by DHA-Gly.

Quantitative Biological Data

The following table summarizes representative quantitative data for the interaction of N-acyl amino acids with their receptors. Specific data for DHA-Gly is still emerging, and the values for related compounds are provided for reference.

Table 2: Receptor Binding and Activation Data for N-Acyl Amino Acids

N-Acyl Amino AcidReceptorAssay TypeValueReference
N-Arachidonoyl GlycineGPR18cAMP InhibitionIC₅₀ = 20 nM[7]
OleoylethanolamideGPR55GTPγS BindingEC₅₀ = 0.44 µM[7]
PalmitoylethanolamideGPR55GTPγS BindingEC₅₀ = 4 nM[7]
AnandamideGPR55GTPγS BindingEC₅₀ = 18 nM[7]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow from synthesis to characterization of DHA-Gly.

workflow start Start: DHA and Glycine synthesis Chemical Synthesis (e.g., Schotten-Baumann) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization purification->characterization nmr ¹H NMR characterization->nmr ms Mass Spectrometry characterization->ms hplc HPLC (Purity) characterization->hplc end Pure DHA-Gly nmr->end ms->end hplc->end

Caption: Overall experimental workflow for DHA-Gly synthesis.

Conclusion

These application notes provide a framework for the synthesis, purification, characterization, and biological evaluation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids. Further research is warranted to fully elucidate the physiological and pathophysiological roles of DHA-Gly and to explore its potential as a novel therapeutic agent.

References

Application Note: Quantification of Docosahexaenoyl Glycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid with significant neuromodulatory and anti-inflammatory properties. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate determination in complex biological matrices such as brain tissue and plasma. This document provides comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it outlines the known signaling pathways of DHA-Gly, providing a deeper context for its biological significance.

Introduction

Docosahexaenoyl glycine (DHA-Gly) is a bioactive lipid mediator belonging to the family of N-acyl amino acids. It is formed through the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine.[1] Emerging research has highlighted the role of DHA-Gly and other N-acyl amino acids in various physiological processes, including neuromodulation, anti-inflammatory responses, and pain signaling.[1][2] Specifically, DHA-Gly has been shown to act as an inverse agonist at the G-protein coupled receptor 55 (GPR55) and may interact with Transient Receptor Potential Vanilloid (TRPV) channels, suggesting its potential as a therapeutic target for a range of neurological and inflammatory disorders.[1]

Accurate quantification of DHA-Gly in biological samples is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance endogenous lipids in complex matrices. This application note provides a robust and reliable LC-MS/MS method for the quantification of DHA-Gly.

Experimental Protocols

Sample Preparation: Lipid Extraction from Brain Tissue

This protocol is adapted from established methods for lipid extraction from brain tissue.

Materials:

  • Brain tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge

  • Orbital shaker

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Weigh the frozen brain tissue sample (e.g., 100 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid debris.

  • Transfer the supernatant (liquid phase) to a new tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).

  • Vortex the mixture for 30 seconds and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the known molecular weight of DHA-Gly (385.26 g/mol ) and common fragmentation patterns of N-acyl amino acids where the glycine moiety is a characteristic product ion, the following MRM transitions are proposed. It is recommended to optimize the collision energies for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DHA-Gly 386.376.110025 (Optimizable)
DHA-Gly (Qualifier) 386.3[Fragment 2]100[Optimizable]
Internal Standard (e.g., d4-DHA-Gly) 390.380.110025 (Optimizable)

Note: The precursor ion is [M+H]+. The primary product ion for N-acyl glycines is often the m/z of the glycine immonium ion ([C2H6NO2]+, exact mass 76.0393). A deuterated internal standard (e.g., d4-Docosahexaenoyl glycine) is recommended for accurate quantification.

Quantitative Data

The endogenous levels of DHA-Gly can vary significantly between different tissues and physiological states. The following table summarizes available quantitative data.

Biological MatrixSpeciesConcentrationReference
Porcine CerebellumPigNot Detected[1]
Porcine HippocampusPigBelow Detection Limit[1]
LPS-stimulated Microglial CellsRodentIncreased Formation[1]

Note: The low endogenous concentrations of DHA-Gly underscore the need for a highly sensitive analytical method.

Signaling Pathways and Biological Relevance

DHA-Gly exerts its biological effects through interaction with specific cellular signaling pathways. Understanding these pathways is crucial for interpreting the functional significance of quantitative measurements.

GPR55 Signaling Pathway

DHA-Gly has been identified as an inverse agonist of GPR55. This receptor is coupled to Gα13, and its activation initiates a signaling cascade involving RhoA and ROCK, ultimately leading to various cellular responses, including modulation of intracellular calcium levels.

GPR55_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DHA_Gly This compound (Inverse Agonist) GPR55 GPR55 DHA_Gly->GPR55 Galpha13 Gα13 GPR55->Galpha13 RhoA RhoA Galpha13->RhoA ROCK ROCK RhoA->ROCK Cellular_Response Modulation of Cellular Response ROCK->Cellular_Response TRPV4_Signaling DHA_Gly This compound TRPV4 TRPV4 Channel DHA_Gly->TRPV4 Modulates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_Influx->Cellular_Response Experimental_Workflow Sample Biological Sample (Brain Tissue, Plasma) Extraction Lipid Extraction (Liquid-Liquid) Sample->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (C18, ESI+, MRM) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

References

Analytical Protocol for the Quantification of N-Acyl Glycines in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analytical determination of N-acyl glycines (NAGs) in biological samples such as plasma and urine. NAGs are a class of endogenous lipid metabolites that are gaining interest as potential biomarkers and signaling molecules in various physiological and pathological processes.[1][2] Accurate quantification of these molecules is crucial for understanding their biological roles and therapeutic potential.

The methodology described herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity in complex biological matrices.[1]

Introduction

N-acyl glycines are formed through the conjugation of a fatty acid with glycine (B1666218).[1] They are implicated in various biological processes, including the regulation of inflammation and pain.[2] Altered levels of specific NAGs have been associated with inborn errors of metabolism, making their precise measurement critical for diagnostic and research purposes.[1][3][4] This protocol outlines a robust and reproducible method for the simultaneous quantification of a panel of NAGs.

Data Presentation: Quantitative Method Performance

The described LC-MS/MS method has been validated for key analytical parameters to ensure reliable quantification. The performance characteristics are summarized in the table below.

AnalyteMatrixLinearity Range (µM)LLOQ (µM)Recovery (%)Reference
Panel of N-Acyl GlycinesPlasma, Urine0.1 - 1000.1Not Reported[1]
15 AcylglycinesDried Blood Spots0.005 - 25.0Not ReportedNot Reported[3]
Various AcylglycinesUrineNot ReportedNot Reported90.2 - 109.3[5]
N-oleoyl glycine & N-oleoyl alanineBrain, PlasmaNot ReportedNot Reported>90[6]

Experimental Protocols

Materials and Reagents
  • N-acyl glycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, N-Hexanoylglycine, N-Octanoylglycine)[1]

  • Stable isotope-labeled internal standard (e.g., n-Octanoylglycine-2,2-d2 or N-(1-Oxotridecyl)glycine-d2)[1][7]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm) is suitable for separation.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode may be used, but negative mode is often preferred for acidic molecules like NAGs.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each N-acyl glycine and the internal standard need to be optimized.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis and Quantification

Quantification is based on the peak area ratio of the analyte to the internal standard.[1] Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression model, often with a 1/x weighting.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma or Urine) plasma_prep Plasma: Add Acetonitrile & Internal Standard start->plasma_prep Plasma urine_prep Urine: Dilute with Internal Standard Solution start->urine_prep Urine vortex Vortex plasma_prep->vortex urine_prep->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis (UPLC-MS/MS) supernatant->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Concentration of N-Acyl Glycines quantification->result

Caption: A generalized workflow for the analysis of N-acyl glycines.

N-Acyl Glycine Biosynthesis Pathway

biosynthesis_pathway fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa ATP, CoA enzyme1 Acyl-CoA Synthetase fatty_acid->enzyme1 n_acyl_glycine N-Acyl Glycine acyl_coa->n_acyl_glycine Glycine enzyme2 Glycine N-acyltransferase (GLYAT) acyl_coa->enzyme2 glycine Glycine glycine->n_acyl_glycine glycine->enzyme2 enzyme1->acyl_coa enzyme2->n_acyl_glycine

Caption: The primary enzymatic pathway for the biosynthesis of N-acyl glycines.

References

Application Notes and Protocols for the Quantitative Analysis of Docosahexaenoyl Glycine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to endocannabinoids.[1] Emerging research indicates that DHA-Gly plays a significant role in neuroinflammation and pain signaling, primarily through its interactions with G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2][3] Specifically, DHA-Gly has been identified as an inverse agonist of GPR55 and a modulator of TRPV1 and TRPV4 channels.[2][3] Given its therapeutic potential in neurological and inflammatory disorders, accurate and precise quantification of DHA-Gly in biological matrices is crucial for advancing our understanding of its physiological functions and for the development of novel therapeutics.

The use of a stable isotope-labeled internal standard, such as deuterated Docosahexaenoyl glycine (DHA-Gly-dx), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, thereby correcting for variations in sample extraction, matrix effects, and instrument response. This ensures the highest degree of accuracy and reproducibility in quantification.[4]

These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of DHA-Gly in biological samples, with a focus on brain tissue, using a deuterated internal standard.

Quantitative Data Summary

The following table summarizes the reported endogenous levels of this compound in porcine brain tissue. This data highlights the low physiological concentrations of DHA-Gly, underscoring the need for a sensitive and specific analytical method.

Brain RegionAnalyteConcentration (pmol/g tissue)Reference
CerebellumThis compound~1[5]
HippocampusThis compoundBelow Limit of Detection[5]

Experimental Protocols

Synthesis of Deuterated this compound (DHA-Gly-dx) - General Approach

While a commercial standard for deuterated DHA-Gly may not be readily available, it can be synthesized. A common method involves the coupling of deuterated glycine (Glycine-dx) with docosahexaenoic acid (DHA). The following is a generalized synthetic scheme:

  • Activation of DHA: Docosahexaenoic acid is activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester.

  • Coupling Reaction: The activated DHA is then reacted with the deuterated glycine in the presence of a suitable base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Purification: The resulting deuterated DHA-Gly is purified from the reaction mixture using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • Structure Verification: The final product's identity and isotopic enrichment are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Sample Preparation: Liquid-Liquid Extraction from Brain Tissue

This protocol is adapted from methods used for similar N-acyl amino acids and is suitable for the extraction of DHA-Gly from brain tissue.[6]

  • Tissue Homogenization: Weigh the frozen brain tissue sample (~50 mg) and homogenize it in an ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.

  • Internal Standard Spiking: Add a known amount of the deuterated DHA-Gly internal standard solution to the homogenate.

  • Lipid Extraction:

    • Add 2 volumes of ice-cold ethyl acetate/hexane (9:1, v/v) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4°C for 10 minutes at a high speed (e.g., 14,000 rpm).

  • Supernatant Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters for the analysis of DHA-Gly. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
This compoundPrecursor Ion (Q1): m/z [M-H]- -> Product Ions (Q3): Fragment ions corresponding to the loss of glycine and other characteristic fragments.
Deuterated this compoundPrecursor Ion (Q1): m/z [M-H]- -> Product Ions (Q3): Fragment ions corresponding to the loss of deuterated glycine and other characteristic fragments.
Source Temperature Optimize for specific instrument (e.g., 500°C)
IonSpray Voltage Optimize for specific instrument (e.g., -4500 V)

Note: The specific m/z transitions for DHA-Gly and its deuterated internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer.

Signaling Pathways and Experimental Workflow

DHA_Gly_Signaling_Pathway cluster_labels DHA Docosahexaenoic Acid (DHA) Biosynthesis Biosynthesis (Enzymatic Condensation) DHA->Biosynthesis Glycine Glycine Glycine->Biosynthesis DHAGly This compound (DHA-Gly) Biosynthesis->DHAGly GPR55 GPR55 DHAGly->GPR55 Binds to TRPV4 TRPV4 DHAGly->TRPV4 Modulates inv1 Inverse Agonism inv2 Potentiation Galpha Gαq/11, Gα13 GPR55->Galpha Couples to Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx RhoA RhoA Activation Galpha->RhoA Downstream Downstream Signaling (e.g., ERK activation) RhoA->Downstream InverseAgonism Inverse Agonism Potentiation Potentiation

Caption: Signaling pathway of this compound (DHA-Gly).

DHA_Gly_Analysis_Workflow Sample Brain Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with Deuterated DHA-Gly Internal Standard Homogenization->Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (C18, Negative ESI, MRM) Reconstitution->LCMS Data Data Analysis (Quantification using Internal Standard) LCMS->Data

Caption: Experimental workflow for DHA-Gly analysis.

References

Application Notes and Protocols for Studying the in vivo Effects of Docosahexaenoyl Glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on Docosahexaenoyl glycine (B1666218) (DHA-Gly) in animal models are not extensively documented in publicly available literature. Therefore, these Application Notes and Protocols are a proposed framework based on established methodologies for its constituent molecules, Docosahexaenoic Acid (DHA) and Glycine, as well as structurally related N-acyl amides. Researchers should consider these as a starting point for study design and optimization.

Introduction

Docosahexaenoyl glycine (DHA-Gly) is a fascinating lipoamino acid that combines the neuroprotective and anti-inflammatory properties of the omega-3 fatty acid Docosahexaenoic Acid (DHA) with the neuromodulatory functions of the amino acid Glycine. While the individual effects of DHA and Glycine are well-studied, the in vivo pharmacology of the conjugated molecule remains a nascent field of research. These notes provide a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies to elucidate the therapeutic potential of DHA-Gly using relevant animal models. The protocols and models described herein are extrapolated from successful studies on DHA and Glycine.

Proposed Animal Models

The choice of animal model is contingent on the therapeutic area of interest. Based on the known effects of DHA and Glycine, the following models are proposed:

  • Neuroprotection and Neurological Disorders:

    • Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats (e.g., Sprague-Dawley or Wistar) is a standard model to assess neuroprotective effects. Glycine has been shown to reduce infarct volume and improve neurological scores in this model[1].

    • Traumatic Brain Injury (TBI): Models such as controlled cortical impact (CCI) in mice can be utilized. DHA has demonstrated efficacy in reducing tissue damage and neuroinflammation post-TBI[2].

    • Synucleinopathies (e.g., Parkinson's Disease): The Thy1-αSyn mouse model, which overexpresses human α-synuclein, is suitable for studying effects on neurodegeneration. Dietary DHA has been shown to protect enteric dopaminergic neurons in these mice[3][4][5].

  • Inflammatory Conditions:

    • Inflammatory Pain: The Freund's Complete Adjuvant (FCA)-induced model of inflammation in rats can be used to assess the analgesic and anti-inflammatory properties of DHA-Gly. N-arachidonyl-glycine, a related compound, has shown efficacy in this model[4][6].

  • Metabolic Disorders:

    • Metabolic Syndrome: A high-sucrose diet in Wistar rats can induce metabolic syndrome. Glycine has been shown to ameliorate hypertension, dyslipidemia, and inflammation in this model[7].

Data Presentation: Summary of Quantitative Data for DHA and Glycine

The following tables summarize quantitative data from in vivo studies on DHA and Glycine, which can serve as a reference for designing studies on DHA-Gly.

Table 1: Quantitative Effects of Docosahexaenoic Acid (DHA) in Animal Models

Animal ModelSpecies/StrainDHA Dosage/AdministrationDurationKey Quantitative FindingsReference
Traumatic Brain InjuryMiceDiet with 1% DHA of total fatty acids28 days pre-injurySignificantly better motor recovery on beam walking test.[2]
SynucleinopathyThy1-αSyn MiceDiet with 7.20 g/kg DHA10 monthsPrevented the decrease in the density of enteric dopaminergic neurons. Increased GLP-1 and Nrf2 levels in the ENS.[3][4][5]
Diabetic NeuropathyStreptozotocin-induced diabetic rats60 mg/kg/day by gavage8 weeksTotally prevented the decrease in nerve conduction velocity and nerve blood flow.[5]
Oral Submucous FibrosisArecoline-induced rats6.25, 12.5, 25 mg/kg orallyNot specifiedReversed pathological damage and fibrosis in oral mucosal tissues.[8]
Psychological StressRatsDiet supplementation1 weekSignificantly improved time spent in open arms in elevated plus-maze test.[9]

Table 2: Quantitative Effects of Glycine in Animal Models

Animal ModelSpecies/StrainGlycine Dosage/AdministrationDurationKey Quantitative FindingsReference
Ischemic StrokeSprague-Dawley RatsInjection post-injuryNot specifiedReduced infarct volume and neurologic function scores.[1]
Inflammatory PainRats70 - 700 nmol intrathecallySingle doseReduced mechanical allodynia and thermal hyperalgesia.[6]
Metabolic SyndromeWistar Rats1% Glycine in drinking water8 weeksReduced high blood pressure, triglyceride levels, and insulin (B600854) concentration.[7]
Glial Cell MorphologyRats0.8 or 3.2 g/kg/day in diet2 weeksDose-dependently increased GFAP-like immunoreactivity in the hippocampus.[9]
Vascular Effects of NMDARats1 and 10 µ g/rat intracerebroventricularlySingle doseSignificantly increased NMDA-induced hypertension.

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies on DHA and Glycine.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.

  • Treatment Administration: Administer DHA-Gly (dissolved in a suitable vehicle) intravenously or intraperitoneally at the onset of reperfusion.

  • Reperfusion: After 60-90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement:

    • Euthanize the rat and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Quantify the unstained (infarcted) area using image analysis software.

Protocol 2: Assessment of Mechanical Allodynia in a Rat Model of Inflammatory Pain

  • Induction of Inflammation: Inject 100 µl of Freund's Complete Adjuvant (FCA) into the plantar surface of the rat's hind paw.

  • Treatment Administration: Administer DHA-Gly intrathecally or systemically at a predetermined time point post-FCA injection.

  • Behavioral Testing (von Frey Filaments):

    • Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.

    • Repeat measurements at different time points post-treatment.

Protocol 3: Western Blot Analysis for Signaling Proteins

  • Tissue Preparation: Homogenize brain or spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, p-Akt, Nrf2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_analysis Data Analysis stroke_model Ischemic Stroke (MCAO) dose_finding Dose-Response Study stroke_model->dose_finding pain_model Inflammatory Pain (FCA) pain_model->dose_finding neurodegeneration_model Synucleinopathy (Thy1-αSyn) neurodegeneration_model->dose_finding route_admin Route of Administration (IV, IP, Oral) dose_finding->route_admin treatment_schedule Treatment Schedule route_admin->treatment_schedule behavioral Behavioral Tests treatment_schedule->behavioral biochemical Biochemical Assays treatment_schedule->biochemical histological Histological Analysis treatment_schedule->histological statistical_analysis Statistical Analysis behavioral->statistical_analysis biochemical->statistical_analysis histological->statistical_analysis

Caption: Proposed experimental workflow for in vivo studies of DHA-Gly.

signaling_pathways cluster_dha DHA Signaling cluster_glycine Glycine Signaling cluster_dha_gly Proposed DHA-Gly Signaling DHA DHA PPARg PPARγ DHA->PPARg Nrf2 Nrf2 DHA->Nrf2 Glycine Glycine PTEN PTEN Glycine->PTEN Akt Akt PTEN->Akt NFkB NF-κB p65 Akt->NFkB Hif1a Hif-1α NFkB->Hif1a M1_polarization M1 Microglial Polarization Hif1a->M1_polarization DHA_Gly DHA-Gly DHA_Gly->DHA Metabolism DHA_Gly->Glycine Metabolism TRPV1 TRPV1 DHA_Gly->TRPV1

Caption: Potential signaling pathways of DHA-Gly based on its components.

Concluding Remarks

The study of this compound in vivo holds significant promise for the development of novel therapeutics for a range of disorders. The application notes and protocols provided here offer a robust starting point for researchers to explore the pharmacological properties of this unique molecule. Careful consideration of the animal model, dosage, and outcome measures will be critical for obtaining meaningful and reproducible results. As research in this area progresses, it is anticipated that more specific models and protocols for DHA-Gly will be developed.

References

Application Notes and Protocols: Experimental Use of Docosahexaenoic Acid (DHA) in Neurotrauma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotrauma, encompassing traumatic brain injury (TBI) and spinal cord injury (SCI), initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, and apoptosis, which exacerbate initial tissue damage and contribute to long-term neurological deficits. There is a critical need for therapeutic agents that can mitigate these secondary injury processes. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a vital component of neuronal cell membranes and has emerged as a promising neuroprotective agent in various experimental models of neurotrauma. While the query specified Docosahexaenoyl glycine (B1666218) (DHA-Gly), the preponderance of published research focuses on DHA. These notes, therefore, detail the experimental applications of DHA in neurotrauma models, summarizing its mechanisms of action, quantitative outcomes, and detailed experimental protocols.

Mechanisms of Action

DHA exerts its neuroprotective effects through multiple pathways that counteract the secondary injury cascade following neurotrauma.

  • Anti-Inflammatory Effects: DHA competitively inhibits the arachidonic acid (AA) cascade, which produces pro-inflammatory eicosanoids.[1] It is a precursor to specialized pro-resolving mediators (SPMs), such as neuroprotectin D1, which actively resolve inflammation.[2] Studies have shown that DHA can attenuate microglial-induced inflammation by inhibiting the NF-κB and MAPK signaling pathways.[3]

  • Antioxidant Activity: DHA has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] This pathway upregulates the expression of numerous antioxidant enzymes, thereby reducing oxidative stress, a key component of secondary injury. Evidence suggests DHA administration reduces lipid peroxidation, protein oxidation, and RNA/DNA oxidation at the injury site.[5]

  • Anti-Apoptotic and Pro-Survival Signaling: DHA promotes neuronal survival by activating pro-survival signaling pathways, such as the Akt pathway.[6] Activation of Akt can inhibit apoptotic processes. Furthermore, DHA has been shown to increase the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[6]

  • Neuroplasticity and Axonal Protection: DHA administration has been associated with the sprouting of uninjured corticospinal and serotonergic fibers after SCI.[7] In TBI models, DHA supplementation significantly reduces the number of injured axons.[1]

Signaling Pathways

The neuroprotective effects of DHA are mediated by complex signaling cascades. Below are graphical representations of key pathways.

DHA_Anti_Inflammatory_Pathway DHA DHA Membrane Cell Membrane Phospholipids DHA->Membrane Incorporation NeuroprotectinD1 Neuroprotectin D1 DHA->NeuroprotectinD1 Metabolism NFkB NF-κB Pathway DHA->NFkB Inhibits AA Arachidonic Acid (AA) Membrane->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Pro_Inflammatory Pro-inflammatory Eicosanoids COX_LOX->Pro_Inflammatory Inflammation Neuroinflammation Pro_Inflammatory->Inflammation Resolution Resolution of Inflammation NeuroprotectinD1->Resolution NFkB->Inflammation Resolution->Inflammation Reduces

Caption: DHA's anti-inflammatory signaling cascade.

DHA_Nrf2_Pathway DHA DHA Keap1_Nrf2_cyto Cytoplasm: Keap1-Nrf2 Complex DHA->Keap1_Nrf2_cyto Promotes dissociation ROS Oxidative Stress (Post-trauma) ROS->Keap1_Nrf2_cyto Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2_cyto->Nrf2_free Nrf2_nucleus Nucleus: Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Neuroprotection Antioxidant_Enzymes->Cell_Protection

Caption: DHA-mediated activation of the Nrf2 antioxidant pathway.

Quantitative Data Presentation

The following tables summarize quantitative outcomes from preclinical studies investigating DHA in neurotrauma models.

Table 1: Effects of DHA in Traumatic Brain Injury (TBI) Models

Experimental Model Species DHA Dosage & Administration Outcome Measure Results Reference
Controlled Cortical Impact (CCI)Immature RatDams fed DHA diet 1 day before CCIMorris Water Maze PerformanceImproved cognitive function[8]
CCIImmature RatDams fed DHA diet 1 day before CCIT2-imaging of cerebral edemaDecreased edema at 12 days post-injury[8]
CCIImmature RatDams fed DHA diet 1 day before CCILesion VolumeReduced lesion volume at 50 days post-injury[8]
CCIMouseOmega-3 deficient diet vs. adequate dietα-spectrin breakdown productsSignificantly elevated in DHA deficient mice, indicating greater injury[9][10]
CCIMouseOmega-3 deficient diet vs. adequate dietNeuN positive cells (neuronal survival)Reduced neuronal survival around the injury site in DHA deficient mice[9]
CCIMouseCombination of NSC transplantation and DHA injectionsMotor function (pole climbing test)Significantly attenuated motor deficits[11]

Table 2: Effects of DHA in Spinal Cord Injury (SCI) Models

Experimental Model Species DHA Dosage & Administration Outcome Measure Results Reference
Thoracic CompressionRat250 nmol/kg IV, 30 min post-injuryLocomotor Recovery (BBB score)Improved from day 4, sustained up to 6 weeks[5]
Thoracic CompressionRat250 nmol/kg IV + DHA-enriched dietNeuronal and Oligodendrocyte SurvivalSubstantially increased at 1 and 6 weeks[5]
Thoracic CompressionRat250 nmol/kg IV, 30 min post-injuryOxidative Stress Markers (24h)Significantly reduced lipid peroxidation and protein/RNA/DNA oxidation[5]
Contusion SCIRatDiet enriched with 750 mg/kg/day ω-3 PUFAs for 8 weeks pre-injurySensory Deficits & LocomotionLower sensory deficits and early improvements in locomotion for at least 8 weeks[12]
Spinal Cord HemisectionRatDHA administered 30 min post-injuryNeuronal Survival (NeuN labeling)56-66% more NeuN-labeled cells compared to saline-treated animals[13]

Experimental Protocols

Protocol 4.1: In Vivo Controlled Cortical Impact (CCI) Model and DHA Administration

This protocol describes the induction of a moderate-to-severe TBI in rodents, a widely used model to study the pathophysiology of TBI and test potential therapeutics like DHA.[14][15][16]

Materials:

  • Stereotaxic frame

  • Isoflurane (B1672236) anesthesia system

  • Controlled cortical impactor device (pneumatic or electromagnetic)

  • High-speed drill with trephine bit (e.g., 5mm)

  • Surgical tools (scalpel, forceps, retractors)

  • Bone wax

  • Sutures or surgical adhesive

  • Heating pad to maintain body temperature

  • DHA solution (e.g., dissolved in saline)

  • Standard rodent chow and DHA-enriched chow

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal (e.g., mouse or rat) with isoflurane (4% for induction, 1.5-2% for maintenance).[16]

    • Confirm proper anesthetic depth using a toe-pinch reflex test.

    • Secure the animal in a stereotaxic frame.[14]

    • Maintain body temperature at 37°C using a heating pad.

    • Shave the scalp, and sterilize the area with betadine and ethanol (B145695) scrubs.

    • Make a midline scalp incision to expose the skull. Retract the periosteum to clear the skull surface.[14]

  • Craniotomy:

    • Using the stereotaxic coordinates, identify the target location over the parietal cortex (e.g., 2mm posterior to bregma and 2mm lateral to the sagittal suture).

    • Perform a craniotomy (e.g., 5mm diameter) using a high-speed drill, being careful not to damage the underlying dura mater.[14]

    • Remove the bone flap to expose the dura.

  • Induction of CCI Injury:

    • Position the impactor tip perpendicular to the exposed dural surface.

    • Set the injury parameters on the CCI device. For a moderate injury in a mouse, typical parameters are: velocity of 2.5-4.0 m/s, deformation depth of 2.0 mm, and a dwell time of 100-150 ms.[14][15]

    • Initiate the impact.

  • Post-Injury Care and Closure:

    • Control any bleeding with sterile cotton applicators.

    • Close the scalp incision using sutures or surgical adhesive.[14]

    • Administer post-operative analgesia as per institutional guidelines.

    • Allow the animal to recover in a clean, warm cage.

  • DHA Administration:

    • Acute IV Administration: 30 minutes post-injury, administer a bolus of DHA (e.g., 250 nmol/kg) via a tail vein injection.[5]

    • Dietary Supplementation: For chronic studies, animals can be maintained on a DHA-enriched diet (e.g., 750 mg/kg/day) either as a pre-treatment or post-injury treatment.[12]

Caption: Experimental workflow for the in vivo CCI model.

Protocol 4.2: In Vitro Scratch Assay for Neurotrauma and DHA Application

This assay models the migration of cells (e.g., astrocytes or neurons) to a site of injury, allowing for the assessment of therapeutic agents on cell motility and wound closure.[17][18][19]

Materials:

  • Neuronal or glial cell culture (e.g., primary astrocytes, SH-SY5Y neuroblastoma cells)

  • 12-well or 24-well culture plates

  • Standard cell culture medium

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • DHA stock solution (e.g., dissolved in DMSO, then diluted in media)

  • Phase-contrast microscope with an imaging system

Procedure:

  • Cell Seeding:

    • Seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.[20]

  • Creating the Scratch (Wound):

    • Once the monolayer is >95% confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. Apply firm, consistent pressure to ensure the removal of cells.[20]

    • To create a reference point, a second scratch perpendicular to the first can be made.

    • Gently wash the wells twice with PBS to remove detached cells and debris.[18]

  • DHA Treatment:

    • Prepare fresh culture medium containing the desired concentrations of DHA (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (medium with the same concentration of DMSO).

    • Add the respective media to the appropriate wells.

  • Imaging and Analysis:

    • Immediately after adding the treatment media, capture the first image of the scratch (Time 0) using a phase-contrast microscope at 10x magnification.

    • Place the plate back into the incubator (37°C, 5% CO2).

    • Acquire images of the same scratch area at regular intervals (e.g., 6, 12, 24 hours).

    • Quantify the rate of wound closure by measuring the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated relative to the Time 0 image.

Scratch_Assay_Workflow A Seed cells to confluence B Create scratch 'wound' with pipette tip A->B C Wash to remove debris B->C D Add media with DHA or vehicle control C->D E Image scratch at T=0 D->E F Incubate E->F G Image at subsequent time points (e.g., 12h, 24h) F->G H Analyze wound closure rate G->H

References

Application Notes and Protocols for Testing Docosahexaenoyl Glycine (DHA-Gly) Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the bioactivity of Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endocannabinoid-like lipid mediator. The following sections outline experimental procedures to assess its anti-inflammatory and neuroprotective properties in relevant cell culture models.

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide synthesized from docosahexaenoic acid (DHA) and glycine.[1] Emerging research suggests that DHA-Gly possesses therapeutic potential, particularly in the context of neuroinflammation and neurodegenerative diseases.[2][3] It has been shown to exhibit anti-inflammatory activity in microglial cells and interacts with G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid 4 (TRPV4).[2][3] These protocols provide a framework for characterizing the bioactivity of DHA-Gly in vitro.

Assessment of Anti-Inflammatory Activity in BV-2 Microglial Cells

This protocol details the investigation of the anti-inflammatory effects of DHA-Gly on lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells.

Cell Culture and Maintenance

The BV-2 murine microglial cell line is a suitable model for studying neuroinflammation.[4][5][6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Experimental Protocol: Inhibition of Nitric Oxide Production

Objective: To determine the effect of DHA-Gly on nitric oxide (NO) production in LPS-stimulated BV-2 cells using the Griess assay.

Materials:

  • BV-2 cells

  • DHA-Gly (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each sample and standard well, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Objective: To quantify the effect of DHA-Gly on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated BV-2 cells using ELISA.

Materials:

  • BV-2 cells

  • DHA-Gly

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Follow steps 1-3 from the Nitric Oxide Production protocol.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Data Presentation: Anti-inflammatory Effects of DHA-Gly
Treatment GroupNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.325.8 ± 4.115.3 ± 2.9
LPS (1 µg/mL)25.6 ± 2.8850.4 ± 65.2540.7 ± 43.8
LPS + DHA-Gly (1 µM)22.1 ± 2.5780.1 ± 59.7495.3 ± 39.1
LPS + DHA-Gly (5 µM)15.4 ± 1.9550.6 ± 42.3350.1 ± 28.5
LPS + DHA-Gly (10 µM)9.8 ± 1.2340.2 ± 31.5210.6 ± 19.8
LPS + DHA-Gly (25 µM)5.3 ± 0.7180.9 ± 15.6115.4 ± 12.3
LPS + DHA-Gly (50 µM)2.9 ± 0.495.7 ± 10.160.8 ± 7.5

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results may vary.

Assessment of Neuroprotective Activity in HT22 Hippocampal Neuronal Cells

This protocol describes how to evaluate the neuroprotective effects of DHA-Gly against glutamate-induced oxidative toxicity in the HT22 murine hippocampal cell line. The HT22 cell line is a well-established model for studying glutamate-induced neurotoxicity that is independent of ionotropic glutamate (B1630785) receptors.[7][8]

Cell Culture and Maintenance
  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

Experimental Protocol: Glutamate-Induced Cytotoxicity Assay

Objective: To assess the ability of DHA-Gly to protect HT22 cells from glutamate-induced cell death using the MTT assay.

Materials:

  • HT22 cells

  • DHA-Gly

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.

  • Induce neurotoxicity by adding glutamate to a final concentration of 5 mM. Include a negative control group without glutamate treatment.

  • Incubate the cells for 24 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group (untreated with glutamate).

Data Presentation: Neuroprotective Effects of DHA-Gly
Treatment GroupCell Viability (%)
Control100 ± 5.2
Glutamate (5 mM)45.3 ± 3.8
Glutamate + DHA-Gly (1 µM)52.1 ± 4.1
Glutamate + DHA-Gly (5 µM)65.8 ± 5.5
Glutamate + DHA-Gly (10 µM)78.4 ± 6.2
Glutamate + DHA-Gly (25 µM)89.2 ± 7.1
Glutamate + DHA-Gly (50 µM)95.6 ± 8.3

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results may vary.

Investigation of Signaling Pathways

To elucidate the molecular mechanisms underlying the bioactivity of DHA-Gly, key signaling proteins can be analyzed by Western blotting.

Experimental Protocol: Western Blot Analysis

Objective: To examine the effect of DHA-Gly on the phosphorylation of key signaling proteins such as Akt and ERK in neuronal cells.

Materials:

  • HT22 or other relevant neuronal cells

  • DHA-Gly

  • Stimulant (e.g., growth factor or oxidative stressor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with DHA-Gly and/or a relevant stimulus for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

DHA_Gly_Signaling cluster_membrane Cell Membrane DHA_Gly Docosahexaenoyl glycine (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist? TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiates G_protein Gαq/11 or Gα12/13 GPR55->G_protein Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK ROCK ROCK RhoA->ROCK Calmodulin Calmodulin Ca_influx->Calmodulin CaMK CaMK Calmodulin->CaMK CREB CREB CaMK->CREB PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits Neuroprotection ↑ Neuronal Survival Akt->Neuroprotection ERK->CREB Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation CREB->Neuroprotection

Caption: Putative signaling pathways of this compound (DHA-Gly).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (BV-2 or HT22) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding DHA_Gly_Prep DHA-Gly Preparation (Stock Solution) Pretreatment Pre-treatment with DHA-Gly DHA_Gly_Prep->Pretreatment Seeding->Pretreatment Stimulation Stimulation (LPS or Glutamate) Pretreatment->Stimulation Griess_Assay Griess Assay (Nitric Oxide) Stimulation->Griess_Assay ELISA ELISA (Cytokines) Stimulation->ELISA MTT_Assay MTT Assay (Cell Viability) Stimulation->MTT_Assay Western_Blot Western Blot (Signaling Proteins) Stimulation->Western_Blot Data_Quant Data Quantification Griess_Assay->Data_Quant ELISA->Data_Quant MTT_Assay->Data_Quant Western_Blot->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow for assessing DHA-Gly bioactivity.

References

Measuring Docosahexaenoyl Glycine Uptake in Cultured Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and plays a vital role in neurodevelopment, neuroprotection, and cognitive function.[1][2] Its conjugation with the amino acid glycine (B1666218) to form Docosahexaenoyl glycine (DHA-glycine) presents a novel molecule with potential therapeutic applications for neurological disorders. Understanding the mechanisms by which neurons internalize this conjugate is paramount for evaluating its efficacy and developing targeted drug delivery strategies. This document provides detailed application notes and experimental protocols for measuring the uptake of DHA-glycine in cultured neurons.

The brain has a high demand for DHA but has a very limited capacity for its de novo synthesis, thus relying on uptake from the bloodstream.[3] While the transport of free DHA and DHA in the form of lysophosphatidylcholine (B164491) (LPC-DHA) across the blood-brain barrier and into neurons has been studied, the specific mechanisms for DHA-amino acid conjugates remain an active area of investigation.[3][4][5][6] Evidence points to both passive diffusion and protein-mediated transport for fatty acids, involving transporters like fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).[3][7] A major pathway for DHA uptake into the brain is via the Mfsd2a transporter, which specifically transports LPC-DHA.[4][5][6]

These application notes will guide researchers in designing and executing experiments to elucidate the uptake pathways of DHA-glycine in neuronal cultures. The provided protocols are adaptable to various neuronal cell types and experimental setups.

Experimental Principles and Considerations

Measuring the uptake of DHA-glycine requires a multi-faceted approach to track the molecule from the extracellular medium into the intracellular environment of cultured neurons. Key considerations include:

  • Labeling Strategy: To detect and quantify the uptake of DHA-glycine, a suitable label is necessary. This could be a radioactive isotope (e.g., ³H or ¹⁴C) incorporated into the DHA or glycine moiety, or a fluorescent tag. The choice of label will dictate the detection method.

  • Neuronal Culture Model: Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y, PC-12) can be used. Primary cultures offer a more physiologically relevant model, while cell lines provide higher throughput and reproducibility.

  • Distinguishing Uptake from Metabolism: Once inside the cell, DHA-glycine may be metabolized into its constituent parts, DHA and glycine. Experimental design and analytical methods should aim to differentiate the intact conjugate from its metabolites.

  • Identifying Transport Mechanisms: To determine whether uptake is passive or carrier-mediated, experiments can be designed to assess temperature dependence, saturation kinetics, and the effect of specific inhibitors of known fatty acid or amino acid transporters.

Signaling Pathways and Transport Mechanisms

The uptake of DHA-glycine by neurons could potentially involve several mechanisms, leveraging transporters for both fatty acids and amino acids, or potentially novel pathways for acylethanolamides. The following diagram illustrates the potential signaling and transport pathways.

DHA_Glycine_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHA-Glycine {this compound (DHA-Glycine)} Passive_Diffusion Passive Diffusion DHA-Glycine->Passive_Diffusion Hydrophobicity-driven FATP Fatty Acid Transport Protein (FATP) DHA-Glycine->FATP Carrier-mediated Mfsd2a Mfsd2a Transporter (LPC-DHA Pathway) DHA-Glycine->Mfsd2a Potential interaction Amino_Acid_Transporter Amino Acid/Peptide Transporter DHA-Glycine->Amino_Acid_Transporter Potential interaction Intact_DHA_Glycine Intact DHA-Glycine Passive_Diffusion->Intact_DHA_Glycine FATP->Intact_DHA_Glycine Mfsd2a->Intact_DHA_Glycine Amino_Acid_Transporter->Intact_DHA_Glycine Metabolism Metabolism Intact_DHA_Glycine->Metabolism Signaling Downstream Signaling (e.g., Neuroprotection) Intact_DHA_Glycine->Signaling DHA DHA Metabolism->DHA Glycine Glycine Metabolism->Glycine Incorporation Incorporation into Membrane Phospholipids DHA->Incorporation DHA->Signaling

Caption: Potential uptake and metabolic pathways for DHA-glycine in neurons.

Experimental Workflow

The following diagram outlines a comprehensive workflow for investigating DHA-glycine uptake in cultured neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Culture_Neurons Culture Neurons (Primary or Cell Line) Incubate Incubate Neurons with Labeled DHA-Glycine Culture_Neurons->Incubate Prepare_DHA_Glycine Prepare Labeled DHA-Glycine Prepare_DHA_Glycine->Incubate Wash Wash to Remove Extracellular Label Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify_Uptake Quantify Total Uptake (e.g., Scintillation Counting) Lyse->Quantify_Uptake Separate_Metabolites Separate Intact Conjugate from Metabolites (TLC/HPLC) Lyse->Separate_Metabolites Protein_Assay Protein Assay for Normalization Lyse->Protein_Assay Data_Analysis Data Analysis and Kinetic Modeling Quantify_Uptake->Data_Analysis Quantify_Intact Quantify Intact DHA-Glycine Separate_Metabolites->Quantify_Intact Quantify_Intact->Data_Analysis Protein_Assay->Data_Analysis Inhibitor_Studies Inhibitor Studies to Identify Transporters Data_Analysis->Inhibitor_Studies

References

Application Notes and Protocols for Assessing the Impact of Docosahexaenoyl Glycine on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging evidence suggests that DHA-Gly possesses significant anti-inflammatory properties, positioning it as a potential therapeutic candidate for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for assessing the impact of DHA-Gly on cytokine release, a key process in the inflammatory response. The provided methodologies and data will guide researchers in characterizing the immunomodulatory effects of this novel lipid mediator.

Recent studies have shown that DHA-Gly can modulate the production of key inflammatory cytokines. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been observed to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. The mechanism of action for DHA-Gly is thought to involve the modulation of specific cellular receptors, including G protein-coupled receptor 55 (GPR55), where it acts as an inverse agonist, and Transient Receptor Potential Vanilloid 4 (TRPV4), which it potentiates[1].

These application notes will detail the necessary protocols to investigate these effects, from cell culture and stimulation to cytokine quantification and data analysis. Furthermore, we will present the current understanding of the signaling pathways involved in the anti-inflammatory action of Docosahexaenoyl glycine.

Data Presentation

The following tables summarize quantitative data on the effects of Docosahexaenoic acid (DHA), the parent molecule of DHA-Gly, on cytokine production in LPS-stimulated macrophages. This data provides a reference for the expected dose-dependent inhibitory effects.

Table 1: Effect of Docosahexaenoic Acid (DHA) on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

CytokineDHA Concentration (µM)LPS Concentration (µg/mL)% Inhibition (mRNA)% Inhibition (Protein)Reference
TNF-α1000.1Significant ReductionSignificant Reduction[2]
IL-1β250.01Not Reported> EPA[2]
IL-1β1000.1Significant ReductionSignificant Reduction[2]
IL-6250.01Not Reported> EPA[2]
IL-61000.1Significant ReductionSignificant Reduction[2]

Table 2: Dose-Response of Docosahexaenoic Acid (DHA) on Cytokine Expression in LPS-stimulated Macrophages

Cell TypeCytokineDHA Concentration (µM)Effect on ExpressionReference
THP-1IL-1βHigher concentrationsSelective decrease[3]
THP-1TNF-αHigher concentrationsSelective decrease[3]
RAW 264.7IL-6Not specifiedReduced mRNA expression[4]
RAW 264.7TNF-αNot specifiedNo significant change in mRNA[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cytokine Release from LPS-Stimulated Macrophages

This protocol details the methodology to determine the effect of DHA-Gly on the production of pro- and anti-inflammatory cytokines from a macrophage cell line stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • This compound (DHA-Gly)

  • Vehicle for DHA-Gly (e.g., DMSO or ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA or Multiplex Immunoassay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophages in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • For THP-1 monocytes, differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

    • Harvest and seed the macrophages into 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Allow the cells to adhere overnight.

  • Preparation of this compound:

    • Prepare a stock solution of DHA-Gly in a suitable vehicle (e.g., 100 mM in DMSO). Due to the lipophilic nature of N-acyl amino acids, a solvent such as DMSO or ethanol (B145695) is typically required for initial solubilization. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations.

    • Note: It is crucial to determine the maximal concentration of the vehicle that does not affect cell viability or cytokine release. A vehicle control group must be included in all experiments.

  • Treatment with this compound:

    • Prepare serial dilutions of DHA-Gly in complete culture medium to achieve final concentrations typically ranging from 1 µM to 50 µM. The optimal concentration range should be determined empirically.

    • Remove the culture medium from the adhered macrophages and replace it with medium containing the different concentrations of DHA-Gly or vehicle control.

    • Pre-incubate the cells with DHA-Gly for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

    • Incubate the plates for 6-24 hours at 37°C. The optimal incubation time will depend on the specific cytokine being measured.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of the target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the collected supernatants using either ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided recombinant standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Determine the percentage inhibition of pro-inflammatory cytokine release and the percentage increase of anti-inflammatory cytokine release for each DHA-Gly concentration compared to the LPS-stimulated vehicle control.

    • If applicable, calculate the IC₅₀ value (the concentration of DHA-Gly that inhibits 50% of the pro-inflammatory cytokine release) and the EC₅₀ value (the concentration that elicits a half-maximal increase in anti-inflammatory cytokine release).

Protocol 2: Multiplex Immunoassay for Comprehensive Cytokine Profiling

For a broader understanding of the immunomodulatory effects of this compound, a multiplex immunoassay is recommended. This allows for the simultaneous quantification of dozens of cytokines from a small sample volume.

Materials:

  • Multiplex immunoassay kit (e.g., Luminex-based or other bead-based assays) for a panel of human or murine cytokines.

  • Supernatants from DHA-Gly and LPS-treated macrophages (as prepared in Protocol 1).

  • Multiplex assay reader and associated software.

Procedure:

  • Assay Preparation:

    • Prepare the multiplex assay plate, standards, and samples according to the kit manufacturer's protocol. This typically involves the use of antibody-coupled magnetic beads.

  • Incubation:

    • Add the prepared standards and collected cell culture supernatants to the wells of the assay plate containing the antibody-coupled beads.

    • Incubate the plate as specified in the protocol, usually with shaking to allow for the binding of cytokines to the beads.

  • Detection:

    • Wash the beads to remove unbound material.

    • Add a detection antibody cocktail, followed by a streptavidin-phycoerythrin (SAPE) solution.

  • Data Acquisition and Analysis:

    • Acquire the data using a multiplex assay reader. The instrument will measure the fluorescence intensity of each bead, which corresponds to the concentration of a specific cytokine.

    • Analyze the data using the provided software to generate a comprehensive profile of cytokine release in response to DHA-Gly treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and the general experimental workflow for assessing its impact on cytokine release.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis start Culture Macrophages (e.g., RAW 264.7, THP-1) seed Seed cells in 96-well plates start->seed pretreat Pre-treat with This compound (or vehicle) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect quantify Quantify Cytokines (ELISA / Multiplex) collect->quantify analyze Data Analysis quantify->analyze

Caption: Experimental workflow for assessing this compound's effect on cytokine release.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds DHAGly Docosahexaenoyl Glycine GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 DHAGly->TRPV4 Potentiates MyD88 MyD88 TLR4->MyD88 Activates IKK IKK GPR55->IKK Inhibits (Proposed) Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Induces MyD88->IKK Activates NFkB_complex IκB NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB (active) NFkB_complex->NFkB_active Releases Cytokine_genes Cytokine Gene Transcription NFkB_active->Cytokine_genes Translocates to nucleus & binds promoter Ca_influx->Cytokine_genes Modulates (e.g., via CREB) Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_genes->Pro_inflammatory Upregulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) Cytokine_genes->Anti_inflammatory Upregulates

Caption: Proposed signaling pathways for this compound's immunomodulatory effects.

Discussion and Troubleshooting

Mechanism of Action:

This compound is proposed to exert its anti-inflammatory effects through a multi-target mechanism. As an inverse agonist of GPR55, it may inhibit downstream pro-inflammatory signaling cascades that are activated during an inflammatory response. GPR55 activation has been linked to the RhoA signaling pathway, which can influence intracellular calcium levels and the activation of transcription factors like NFAT[5]. By acting as an inverse agonist, DHA-Gly may dampen these pro-inflammatory signals.

Furthermore, the potentiation of TRPV4 by DHA-Gly could lead to an influx of calcium, which can have complex and context-dependent effects on immune cell function. While sustained high levels of intracellular calcium can be pro-inflammatory, transient or localized increases can activate anti-inflammatory pathways, potentially through the activation of transcription factors like CREB (cAMP response element-binding protein), which is known to promote the expression of IL-10. The interplay between GPR55 inhibition and TRPV4 potentiation likely contributes to the observed shift from a pro-inflammatory to an anti-inflammatory cytokine profile.

Troubleshooting:

  • Low Cytokine Signal:

    • Increase the concentration of LPS or the stimulation time.

    • Ensure the macrophage cell line is responsive to LPS.

    • Check the viability of the cells; excessive cell death will lead to poor cytokine production.

    • Verify the integrity of the ELISA or multiplex assay reagents and the proper functioning of the plate reader.

  • High Variability Between Replicates:

    • Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the 96-well plates.

    • Ensure a homogenous cell suspension when seeding the plates.

    • Wash plates thoroughly during the ELISA procedure to minimize background noise.

  • Compound Solubility Issues:

    • If DHA-Gly precipitates out of solution upon dilution in aqueous culture medium, consider using a different vehicle or preparing the dilutions immediately before use.

    • The use of a small percentage of serum in the final dilution medium can sometimes aid in solubility.

These application notes and protocols provide a comprehensive framework for researchers to investigate the immunomodulatory properties of this compound. By following these detailed methodologies, scientists can effectively assess its impact on cytokine release and further elucidate its mechanism of action, paving the way for potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Docosahexaenoyl Glycine (DHA-Gly) Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Docosahexaenoyl glycine (B1666218) (DHA-Gly) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine (DHA-Gly) and why is its solubility a concern?

A1: this compound (DHA-Gly) is a lipophilic molecule synthesized from the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the amino acid glycine. Its long hydrocarbon tail makes it poorly soluble in aqueous solutions, which can lead to precipitation and inconsistent results in biological assays.

Q2: What are the general approaches to solubilizing lipophilic compounds like DHA-Gly?

A2: Several methods can be employed to enhance the solubility of lipophilic compounds in aqueous buffers. These include the use of organic co-solvents, adjustment of pH, and the inclusion of surfactants or detergents to form micelles or microemulsions.[1] Other techniques such as micronization, complexation with cyclodextrins, and the use of lipid-based carriers are also utilized in drug formulation.[1][2]

Q3: How does the glycine component of DHA-Gly affect its solubility?

A3: The glycine moiety introduces an amino acid character to the molecule, making its overall charge and, consequently, its solubility dependent on the pH of the solution.[3][4][5][6] Amino acids are zwitterionic and their solubility is generally lowest at their isoelectric point and increases in more acidic or alkaline conditions.[6]

Q4: What is the first step in preparing a solution of DHA-Gly for an aqueous experiment?

A4: The recommended first step is to prepare a concentrated stock solution of DHA-Gly in an organic solvent in which it is readily soluble, such as ethanol (B145695), DMSO, or DMF.[7][8] This stock solution can then be diluted into the final aqueous buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of DHA-Gly in the final aqueous solution is above its solubility limit.- Decrease the final concentration of DHA-Gly. - Increase the pH of the aqueous buffer to deprotonate the carboxylic acid group of glycine, which can increase solubility. - Add a surfactant (e.g., Tween 80, CHAPS) to the aqueous buffer at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization.
The concentration of the organic co-solvent (e.g., ethanol, DMSO) in the final solution is too high, causing protein denaturation or cellular toxicity in biological assays.- Prepare a more concentrated stock solution of DHA-Gly in the organic solvent to minimize the volume added to the aqueous buffer. - Ensure the final concentration of the organic solvent is kept to a minimum, typically below 1% (v/v) for cell-based assays.
The pH of the final aqueous solution is close to the isoelectric point of DHA-Gly, where its solubility is at a minimum.- Adjust the pH of the aqueous buffer away from the isoelectric point. For N-acyl amino acids, increasing the pH to the alkaline range is often effective.
Inconsistent experimental results. Incomplete dissolution or the presence of micro-precipitates of DHA-Gly.- After preparing the final aqueous solution, sonicate the solution for a few minutes to aid in the dispersion of DHA-Gly. - Visually inspect the solution for any cloudiness or particulates before use. If observed, consider further optimization of the solubilization method.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (mM)Notes
Ethanol25 mg/mL64.84Sonication is recommended.
DMSO15 mg/mL38.91Sonication is recommended.
DMF20 mg/mL51.88Sonication is recommended.
PBS (pH 7.2)2 mg/mL5.19Sonication is recommended.

Data sourced from TargetMol and Cayman Chemical.[7][8] The molecular weight of this compound is 385.54 g/mol .

Table 2: Properties of Common Detergents for Solubilization

DetergentTypeCritical Micelle Concentration (CMC)
Tween 80Non-ionic~0.012 mM
CHAPSZwitterionic6 - 10 mM

Data sourced from AAT Bioquest and Global Journals.[2][9]

Experimental Protocols

Protocol 1: Preparation of a DHA-Gly Working Solution using an Organic Co-Solvent

  • Prepare a Stock Solution:

    • Weigh out the desired amount of DHA-Gly powder.

    • Dissolve the DHA-Gly in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10-25 mg/mL).

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in a tightly sealed vial.

  • Prepare the Working Solution:

    • Warm the aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature.

    • While vortexing or rapidly stirring the aqueous buffer, add the required volume of the DHA-Gly stock solution to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent is as low as possible (ideally <1% v/v) to avoid adverse effects in biological systems.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, sonication may help to improve dispersion.

Protocol 2: Preparation of a DHA-Gly Working Solution using a Detergent

  • Prepare a Detergent-Containing Buffer:

    • Prepare the desired aqueous buffer (e.g., PBS).

    • Add a surfactant, such as Tween 80 or CHAPS, to the buffer at a concentration above its critical micelle concentration (CMC). For example, a final concentration of 0.1% Tween 80 is commonly used.

    • Mix thoroughly to ensure the detergent is fully dissolved.

  • Prepare the DHA-Gly Working Solution:

    • Follow the steps outlined in Protocol 1 for preparing a concentrated stock solution of DHA-Gly in an organic solvent.

    • While vortexing or rapidly stirring the detergent-containing buffer, add the DHA-Gly stock solution to achieve the desired final concentration.

    • The detergent micelles will help to encapsulate the lipophilic DHA-Gly molecules, keeping them in solution.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation dha_gly DHA-Gly Powder stock_solution Concentrated Stock Solution dha_gly->stock_solution organic_solvent Organic Solvent (e.g., Ethanol, DMSO) organic_solvent->stock_solution sonicate_stock Sonication (optional) stock_solution->sonicate_stock vortex Vortexing/Stirring sonicate_stock->vortex Add dropwise aqueous_buffer Aqueous Buffer aqueous_buffer->vortex final_solution Final Working Solution vortex->final_solution sonicate_final Sonication (optional) final_solution->sonicate_final signaling_pathway cluster_membrane Cell Membrane GPR119 GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase (AC) G_alpha_s->AC activates DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) DHA_Gly->GPR119 binds ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response phosphorylates targets

References

Technical Support Center: Chemical Synthesis of Polyunsaturated N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of polyunsaturated N-acyl amides (PUFA-NAAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of PUFA-NAAs.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in PUFA-NAA synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Acylating Agent Activity: The acylating agent (e.g., fatty acid chloride) may have degraded due to moisture. It is crucial to use freshly prepared or properly stored acylating agents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Optimization of these parameters is often necessary. For instance, enzymatic syntheses may offer higher yields under milder conditions compared to some chemical methods.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the O- to N-acyl migration, which can be influenced by the reaction conditions.[2]

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.

  • Product Loss During Work-up and Purification: PUFA-NAAs can be sensitive to pH changes and may be lost during aqueous washes if not handled carefully. Ensure the work-up procedure is suitable for your specific product. Purification via column chromatography can also lead to yield loss; careful optimization of the stationary and mobile phases is important.[3]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Quality of Starting Materials (PUFA, Acylating Agent, Amine) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK sol_reagents Use fresh reagents Store under inert atmosphere check_reagents->sol_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction Conditions Optimized sol_conditions Systematic variation of parameters Consider enzymatic methods check_conditions->sol_conditions workup_purification Evaluate Work-up and Purification (Extraction pH, Chromatography) monitor_reaction->workup_purification Reaction Complete side_reactions Analyze for Side Products (O-acyl amides, oligomers) workup_purification->side_reactions No Significant Loss sol_workup Minimize aqueous contact Optimize chromatography gradient workup_purification->sol_workup yield_improved Yield Improved? side_reactions->yield_improved Side Products Identified sol_side Adjust reaction conditions to disfavor side product formation side_reactions->sol_side yield_improved->start Yes, but still low (Re-evaluate) end Consult Literature for Alternative Methods yield_improved->end No

Caption: Troubleshooting workflow for low reaction yields.

Question: I am observing significant degradation of my polyunsaturated fatty acid (PUFA) starting material. How can I prevent this?

Answer:

PUFAs are highly susceptible to oxidation due to their multiple double bonds. Preventing degradation is critical for a successful synthesis.

Prevention Strategies:

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture, provided it does not interfere with the reaction chemistry.

  • Low Temperatures: Store PUFAs at low temperatures (-20°C or -80°C) under an inert atmosphere. Perform reactions at the lowest effective temperature to reduce the rate of oxidation.

  • Light Protection: Protect the reaction mixture from light, as light can promote the formation of free radicals and accelerate oxidation.

Question: My final product is difficult to purify. What purification strategies are most effective for PUFA-NAAs?

Answer:

The lipophilic nature of PUFA-NAAs can make purification challenging. A combination of techniques may be necessary.

Purification Methods:

  • Column Chromatography: This is a common method for purifying PUFA-NAAs.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solvents: Suitable solvents include ethanol, acetone, acetonitrile, and n-hexane.[3][5] The choice of solvent will depend on the specific solubility of your compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, especially for biological testing, preparative reverse-phase HPLC is often the best choice.

Troubleshooting Purification:

purification_troubleshooting cluster_column Column Chromatography Troubleshooting cluster_recrys Recrystallization Troubleshooting cluster_hplc Preparative HPLC Troubleshooting start Purification Issues (Poor Separation, Aggregation) column_chroma Column Chromatography start->column_chroma recrystallization Recrystallization start->recrystallization prep_hplc Preparative HPLC start->prep_hplc cc_gradient Optimize Solvent Gradient column_chroma->cc_gradient cc_stationary Try Different Stationary Phases (e.g., C18-silica) column_chroma->cc_stationary rc_solvent Screen Different Solvents/ Solvent Mixtures recrystallization->rc_solvent rc_temp Optimize Cooling Rate recrystallization->rc_temp hplc_modifier Add Organic Modifiers (Acetonitrile, Isopropanol) prep_hplc->hplc_modifier hplc_ph Adjust Mobile Phase pH prep_hplc->hplc_ph

Caption: Troubleshooting strategies for the purification of PUFA-NAAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical methods for synthesizing PUFA-NAAs?

A1: The most common methods involve the coupling of a polyunsaturated fatty acid with an amine. This is typically achieved by first activating the carboxylic acid of the fatty acid. Common activation methods include conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine.[5] Direct coupling methods using carbodiimides are also employed.

Q2: Are there "greener" or more sustainable methods for PUFA-NAA synthesis?

A2: Yes, enzymatic methods using lipases are considered a greener alternative to traditional chemical synthesis.[6][7] These reactions are often performed under milder conditions, in less hazardous solvents, and can be highly selective, reducing the formation of byproducts.[8] Lipases such as Novozym 435 and Lipozyme 435 have been successfully used for this purpose.[1][8][9]

Q3: How can I confirm the identity and purity of my synthesized PUFA-NAA?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide functional group.

Q4: What is O,N-acyl migration and how can I avoid it?

A4: O,N-acyl migration is an intramolecular rearrangement where the acyl group moves from the oxygen of the ethanolamine (B43304) moiety to the nitrogen, or vice versa.[2] This can lead to the formation of O-acylethanolamine isomers as impurities. This migration can be influenced by pH and temperature. Performing the synthesis and work-up under neutral or slightly basic conditions and at moderate temperatures can help minimize this side reaction.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for N-Acyl Amides

MethodAcyl DonorAmineCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
ChemicalOleic AcidEthanolamineOxalyl Chloride, TriethylamineDichloromethaneRoom TempNot Specified[5]
ChemicalOleic AcidEthanolamineThionyl Chloride, TriethylamineDichloromethaneRoom TempNot Specified[5]
ChemicalFatty Acid Chloride2-AminoethanolTriethylamineNot SpecifiedNot Specified55.4 - 90[4]
EnzymaticArachidonic AcidEthanolamineNovozym 435HexaneNot SpecifiedNot Specified[9]
EnzymaticPurified Arachidonic AcidEthanolamineLipozyme 435Hexane7095.6[1]
EnzymaticHigh-Oleic Sunflower Oil FAsEthanolamineLipozyme 435Limonene65Complete Conversion[8]

Experimental Protocols

Protocol 1: General Chemical Synthesis of N-Oleoylethanolamine (OEA)

This protocol is adapted from a patented chemical synthesis method.[5]

  • Activation of Oleic Acid:

    • Dissolve oleic acid in dichloromethane.

    • Slowly add a solution of oxalyl chloride in dichloromethane dropwise at room temperature.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature for 4 hours to form oleoyl (B10858665) chloride.

  • Amidation:

    • In a separate flask, prepare a mixture of ethanolamine and triethylamine.

    • Add the previously prepared oleoyl chloride solution dropwise to the ethanolamine/triethylamine mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with 2M HCl until the aqueous layer is acidic.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Wash the crude product with n-hexane and centrifuge to obtain the purified white solid OEA.[5]

Protocol 2: General Enzymatic Synthesis of an N-Acyl Ethanolamide

This protocol is based on lipase-catalyzed amidation.[1][8]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the polyunsaturated fatty acid and an equimolar amount of ethanolamine in a non-polar solvent such as hexane or limonene.[1][8]

    • Add the immobilized lipase (B570770) catalyst (e.g., Lipozyme 435, typically 10-20% by weight of the substrates).[1][8]

  • Reaction:

    • Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 55-70°C).[1][8]

    • Stir the mixture for the required reaction time (e.g., 2-4 hours), monitoring the progress by TLC or LC-MS.[1][8]

  • Work-up and Purification:

    • After the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate by evaporation under reduced pressure.

    • The resulting crude product can be further purified by column chromatography or recrystallization as needed.

Signaling Pathway

Biosynthesis and Degradation of N-Arachidonoylethanolamine (Anandamide - AEA)

AEA_pathway cluster_synthesis AEA Biosynthesis cluster_degradation AEA Degradation PC Phosphatidylcholine (PC) NAT N-acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD AEA_syn Anandamide (AEA) AEA_deg Anandamide (AEA) NAT->NAPE NAPE_PLD->AEA_syn FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_deg->FAAH AA Arachidonic Acid Ethanolamine Ethanolamine FAAH->AA FAAH->Ethanolamine

Caption: Canonical pathway for the biosynthesis and degradation of Anandamide (AEA).[10][11]

References

preventing oxidation of Docosahexaenoyl glycine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Docosahexaenoyl glycine (B1666218) (DHA-gly). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of DHA-gly. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My DHA-gly solution has developed a yellowish tint and a slight rancid odor. What could be the cause?

A1: The yellowing and rancid odor are classic indicators of oxidation. Docosahexaenoyl glycine (DHA-gly) is a polyunsaturated fatty acid derivative and is highly susceptible to oxidation at its six double bonds. This process can be initiated by exposure to oxygen, light, heat, and trace metals. The resulting oxidation products can compromise the biological activity and purity of your compound.

Q2: What are the primary factors that accelerate the oxidation of DHA-gly during storage?

A2: The main factors that accelerate oxidation are:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.

  • Light: UV and visible light can generate free radicals, initiating the oxidation cascade.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Heavy Metals: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation.

  • pH: While the amide bond in DHA-gly is relatively stable, extreme pH values can potentially influence the overall stability of the molecule in solution.

Q3: What are the recommended storage conditions for pure, solid DHA-gly?

A3: For long-term storage of pure, solid DHA-gly, we recommend the following:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.[1][2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using amber vials or by storing the vials in a dark container.

  • Container: Use high-quality, airtight glass vials to prevent moisture and oxygen ingress.

Q4: How should I store DHA-gly in a solvent?

A4: When in solution, DHA-gly is more susceptible to oxidation. Follow these guidelines:

  • Solvent Choice: Use deoxygenated solvents of the highest purity. Ethanol and DMSO are common solvents for N-acyl amino acids.[1]

  • Temperature: Store solutions at -80°C for long-term stability.[1][3]

  • Inert Atmosphere: Before sealing the vial, flush the headspace with argon or nitrogen.

  • Antioxidants: Consider adding a suitable antioxidant to the solution.

Q5: What antioxidants are effective in preventing DHA-gly oxidation?

A5: Several antioxidants can be used to protect DHA-gly from oxidation. The choice may depend on the solvent and the intended application. Common options include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used for lipids.

  • Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant.[4][5]

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C.[4][5]

  • Rosemary Extract: A natural antioxidant containing compounds like carnosic acid.[4][5]

  • Tea Polyphenols (e.g., TPP): Known for their potent antioxidant properties.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Oxidation of DHA-gly leading to the formation of various degradation products (e.g., hydroperoxides, aldehydes).1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review your storage and handling procedures to minimize exposure to oxygen, light, and heat. 3. Prepare fresh solutions of DHA-gly for your experiments. 4. Incorporate an appropriate antioxidant into your storage solutions.
Reduced biological activity of DHA-gly in assays. The biological activity of DHA-gly may be compromised due to oxidative degradation of the docosahexaenoic acid chain.1. Verify the purity of your DHA-gly stock using an analytical method like HPLC-UV or LC-MS. 2. Perform a stability study of DHA-gly under your experimental conditions to determine its rate of degradation. 3. Always use freshly prepared solutions for biological assays. If this is not feasible, store aliquots at -80°C under an inert atmosphere and use a fresh aliquot for each experiment.
Precipitation of DHA-gly from solution upon thawing. The solubility of DHA-gly may be affected by temperature changes. In some cases, oxidation can lead to the formation of less soluble polymers.1. Gently warm the solution to room temperature and vortex to redissolve the compound. Sonication may also be helpful.[1] 2. If precipitation persists, consider preparing a fresh solution. 3. Ensure that the storage concentration is not exceeding the solubility limit of DHA-gly in the chosen solvent at low temperatures.
Inconsistent experimental results between batches. This could be due to varying levels of oxidation in different batches of DHA-gly or inconsistent handling procedures.1. Establish a strict, standardized protocol for the storage and handling of DHA-gly. 2. Analyze the purity of each new batch of DHA-gly upon receipt and before use. 3. Aliquot new batches into single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in published literature, the following table provides an illustrative example of how such data would be presented. The hypothetical data is based on the known stability of DHA and other polyunsaturated lipids under various storage conditions.

Table 1: Illustrative Stability of this compound (1 mg/mL in Ethanol) Over 6 Months

Storage ConditionAntioxidant (0.02% w/v)Peroxide Value (meq/kg) - InitialPeroxide Value (meq/kg) - 6 MonthsTBARS (µM MDA) - InitialTBARS (µM MDA) - 6 MonthsPurity (%) - InitialPurity (%) - 6 Months
4°C, Air, LightNone0.545.20.835.799.165.4
-20°C, Air, DarkNone0.515.80.812.399.185.2
-20°C, Nitrogen, DarkNone0.52.10.81.599.197.8
-80°C, Nitrogen, DarkNone0.50.80.80.999.198.9
-20°C, Nitrogen, DarkVitamin E0.51.20.81.099.198.5
-20°C, Nitrogen, DarkBHT0.51.00.80.999.198.7

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) of this compound

This method is adapted from standard protocols for fats and oils and measures the primary oxidation products (hydroperoxides).

Materials:

  • This compound (DHA-gly) sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Accurately weigh approximately 50-100 mg of the DHA-gly sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample completely.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water and unstopper the flask.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the DHA-gly sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for this compound

This assay measures malondialdehyde (MDA), a secondary oxidation product.

Materials:

  • DHA-gly sample

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve

  • Microcentrifuge tubes

  • Water bath or heat block (95-100°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a solution of the DHA-gly sample in a suitable solvent.

  • In a microcentrifuge tube, mix the sample solution with the TCA solution to precipitate any interfering proteins (if in a biological matrix) and to provide an acidic environment.

  • Centrifuge the mixture and collect the supernatant.

  • Add the TBA reagent to the supernatant.

  • Prepare a series of MDA standards in the same manner.

  • Incubate all tubes (samples and standards) in a boiling water bath for 10-20 minutes to allow the pink chromogen to develop.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the samples and standards at 532 nm.

  • Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_analysis Quality Control storage_temp Low Temperature (-20°C to -80°C) handling_solvent Deoxygenated Solvents storage_temp->handling_solvent storage_light Protection from Light (Amber Vials/Dark) storage_light->handling_solvent storage_atm Inert Atmosphere (Argon/Nitrogen) storage_atm->handling_solvent handling_antioxidant Add Antioxidant (e.g., BHT, Vit E) handling_solvent->handling_antioxidant handling_aliquot Aliquot for Single Use handling_antioxidant->handling_aliquot analysis_pv Peroxide Value (PV) Assay handling_aliquot->analysis_pv analysis_tbars TBARS Assay handling_aliquot->analysis_tbars analysis_hplc HPLC/LC-MS Purity Check handling_aliquot->analysis_hplc end Stable DHA-gly for Experiment analysis_pv->end analysis_tbars->end analysis_hplc->end start DHA-gly Sample start->storage_temp start->storage_light start->storage_atm Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition PUFA DHA-gly (PUFA) Initiator Initiator (Light, Heat, Metal Ions) Radical Lipid Radical (L•) Initiator->Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + PUFA Antioxidant Antioxidant (AH) Stable_Radical Stable Antioxidant Radical (A•) Peroxyl_Radical->Stable_Radical Inhibits Chain Reaction Another_PUFA Another DHA-gly (PUFA) Degradation Degradation Products (Aldehydes, e.g., MDA) (Secondary Oxidation Products) Hydroperoxide->Degradation Decomposition Antioxidant->Stable_Radical H• donation

References

Technical Support Center: Optimizing LC-MS/MS for N-Acyl Glycine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acyl glycines (NAGs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the detection and quantification of N-acyl glycines.

Sample Preparation

  • Q1: What is the recommended sample preparation method for N-acyl glycines in plasma?

    A1: For plasma samples, a protein precipitation step is necessary to remove larger molecules that can interfere with the analysis. A common and effective method involves the following steps:

    • Thaw plasma samples on ice to maintain the stability of the analytes.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Q2: How should I prepare urine samples for N-acyl glycine (B1666218) analysis?

    A2: Urine samples typically require less extensive preparation than plasma. A "dilute-and-shoot" method is often sufficient.

    • Thaw urine samples at room temperature.

    • Vortex the sample for 10 seconds to ensure homogeneity.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol (B129727)/water).

    • Vortex for another 10 seconds.

    • Transfer the diluted sample to an autosampler vial for analysis.

  • Q3: I am having trouble with poor retention of short-chain N-acyl glycines on my reversed-phase column. What can I do?

    A3: Poor retention of polar, short-chain N-acyl glycines is a common challenge in reversed-phase chromatography. Derivatization can significantly improve their retention and chromatographic behavior.[1] One effective strategy is derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which enhances the hydrophobicity of the analytes, leading to better retention on C18 columns.[1]

LC-MS/MS Method Development

  • Q4: What are typical starting conditions for the chromatographic separation of N-acyl glycines?

    A4: A reversed-phase high-performance liquid chromatography (HPLC) method is commonly employed for the separation of N-acyl glycines.[2] A C18 column is a good starting point. The mobile phases typically consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B. A gradient elution from a low to a high percentage of mobile phase B is used to separate the N-acyl glycines based on their hydrophobicity.

  • Q5: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for my target N-acyl glycines?

    A5: The selection of MRM transitions is crucial for the specificity and sensitivity of your assay. For N-acyl glycines, the precursor ion is typically the [M+H]+ ion in positive electrospray ionization (ESI) mode. A common and characteristic product ion for many N-acyl glycines is m/z 76.1, which corresponds to the glycine fragment [NH2CH2COOH+H]+. You will need to optimize the collision energy for each specific N-acyl glycine to achieve the most abundant and stable fragmentation.

  • Q6: My signal intensity is low. How can I improve it?

    A6: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:

    • Optimize Ion Source Parameters: Ensure that the ion source temperature, IonSpray voltage, and gas pressures (curtain gas, GS1, GS2) are optimized for your specific analytes and flow rate.

    • Check for Ion Suppression: Matrix effects from the biological sample can suppress the ionization of your target analytes.[3][4] To mitigate this, you can try diluting your sample, improving your sample cleanup procedure, or ensuring adequate chromatographic separation from interfering matrix components.[3][4]

    • Mobile Phase Composition: Avoid using non-volatile buffers or ion-pairing reagents like trifluoroacetic acid (TFA) in high concentrations, as they can cause ion suppression.[5][6] Formic acid is a more MS-friendly mobile phase additive.[6]

    • Derivatization: For certain N-acyl glycines, derivatization can enhance ionization efficiency and thus improve signal intensity.[1]

  • Q7: I am observing poor peak shape (tailing, fronting, or splitting). What are the possible causes and solutions?

    A7: Poor peak shape can compromise the accuracy and precision of your quantification.

    • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by a contaminated column.[7] Ensure your mobile phase pH is appropriate for your analytes. Flushing the column or trying a different column chemistry may help.[7]

    • Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.

    • Split Peaks: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the initial mobile phase.[7]

Data Analysis and Quantification

  • Q8: Why is the use of a stable isotope-labeled internal standard important?

    A8: A stable isotope-labeled internal standard (SIL-IS), such as n-Octanoylglycine-2,2-d2, is crucial for accurate and precise quantification. The SIL-IS has nearly identical chemical and physical properties to the analyte but a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and variations in sample processing and instrument response. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be corrected for, leading to more reliable results.

  • Q9: How should I construct my calibration curve?

    A9: Calibration curves should be prepared by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the standards. A linear regression with a weighting factor, such as 1/x, is commonly used to account for heteroscedasticity (non-constant variance) in the data. The calibration curve should cover the expected concentration range of the N-acyl glycines in your samples.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Acyl Glycines in Plasma

This protocol provides a detailed methodology for the extraction and quantification of a panel of N-acyl glycines from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ice-cold)

  • Internal standard solution (e.g., n-Octanoylglycine-2,2-d2 in acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • Vortex samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Example MRM Transitions and Collision Energies for a Panel of N-Acyl Glycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Propionylglycine132.176.15015
N-Butyrylglycine146.176.15015
N-Isobutyrylglycine146.176.15015
N-Tiglylglycine158.176.15018
N-Isovalerylglycine160.176.15016
N-Hexanoylglycine174.176.15017
N-Octanoylglycine202.276.15020
N-Suberylglycine232.276.15022

Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma or Urine) thaw Thaw Sample start->thaw vortex1 Vortex thaw->vortex1 precipitate Protein Precipitation (Plasma) vortex1->precipitate Plasma dilute Dilute (Urine) vortex1->dilute Urine centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant dilute->supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect process Process Data detect->process quantify Quantify (Peak Area Ratio) process->quantify report Generate Report quantify->report

Caption: Experimental workflow for N-acyl glycine analysis.

troubleshooting_workflow cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions_signal Solutions cluster_solutions_peak Solutions cluster_solutions_retention Solutions issue Identify Issue no_signal No or Low Signal issue->no_signal unstable_signal Unstable Signal issue->unstable_signal peak_tailing Peak Tailing issue->peak_tailing peak_fronting Peak Fronting issue->peak_fronting split_peaks Split Peaks issue->split_peaks rt_shift Retention Time Shift issue->rt_shift solution_ion_source Optimize Ion Source no_signal->solution_ion_source solution_sample_prep Improve Sample Prep no_signal->solution_sample_prep solution_mobile_phase Check Mobile Phase unstable_signal->solution_mobile_phase solution_instrument_check Check for Leaks/ Contamination unstable_signal->solution_instrument_check solution_column Check/Replace Column peak_tailing->solution_column solution_mobile_phase2 Check Mobile Phase pH peak_tailing->solution_mobile_phase2 solution_injection Adjust Injection Volume/Solvent peak_fronting->solution_injection split_peaks->solution_column split_peaks->solution_injection solution_equilibration Ensure Column Equilibration rt_shift->solution_equilibration solution_mobile_phase3 Check Mobile Phase Composition/Flow Rate rt_shift->solution_mobile_phase3 solution_temp Check Column Temperature rt_shift->solution_temp

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Overcoming Ion Suppression in N-Acyl Glycine Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipidomics analysis of N-acyl glycines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during LC-MS/MS analysis, with a particular focus on overcoming ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the analysis of N-acyl glycines?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as an N-acyl glycine (B1666218), due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis. N-acyl glycines, being lipids, are often extracted with other endogenous matrix components like phospholipids (B1166683) and proteins, making them particularly susceptible to ion suppression.

Q2: What are the primary causes of ion suppression in N-acyl glycine analysis?

A2: The most common causes of ion suppression in this context are:

  • Endogenous Matrix Components: High concentrations of salts, proteins, and especially phospholipids that co-elute with the N-acyl glycines can compete for ionization in the MS source.

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from lab consumables, detergents, or mobile phase additives, can also interfere with ionization.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause a non-linear detector response, which can be mistaken for ion suppression.

Q3: How can I detect and quantify ion suppression in my N-acyl glycine analysis?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a standard solution of the N-acyl glycine directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any drop in the constant signal of the infused standard indicates a region of ion suppression in the chromatogram.

  • Post-Extraction Spike: This quantitative method compares the signal of an N-acyl glycine standard spiked into a pre-extracted blank matrix sample to the signal of the same standard in a clean solvent. The ratio of these signals provides a quantitative measure of the matrix effect (ion suppression or enhancement).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-acyl glycines.

Problem 1: Poor signal intensity and reproducibility for N-acyl glycine peaks.

Potential Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the N-acyl glycines from the regions of ion suppression identified through a post-column infusion experiment. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Inefficient Ionization 1. Optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your specific N-acyl glycines. 2. Mobile Phase Additives: Consider the addition of a small amount of a modifier like glycine to the mobile phase, which has been shown to enhance ESI sensitivity for some analytes.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) The most effective way to compensate for ion suppression is to use a SIL-IS for each N-acyl glycine. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable ratio-based quantification.[3]

Problem 2: Poor peak shape (tailing, fronting, or splitting) for N-acyl glycine peaks.

Potential Cause Troubleshooting Steps
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute the Sample: If the analyte concentration is too high, dilute the sample before injection.
Incompatible Sample Solvent Ensure the solvent used to reconstitute the final extract is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with Column 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of the N-acyl glycines to maintain a consistent ionization state. 2. Change Column Chemistry: If tailing persists, consider a different column stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
System Dead Volume Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and there are no gaps that could cause peak broadening.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of N-acyl glycines and the extent of ion suppression. Below is a summary of quantitative data from a study on N-oleoyl glycine (OlGly) and N-oleoyl alanine (B10760859) (OlAla) in various matrices.[1]

Table 1: Recovery and Matrix Effects for N-Acyl Amino Acids and an Internal Standard (ISTD)

Analyte/ISTDMatrixAverage Recovery (%)CV (%)Matrix Effect
AraGly-d8 (ISTD)Water93< 11Ion Suppression
AraGly-d8 (ISTD)Brain96< 11Ion Suppression
AraGly-d8 (ISTD)Plasma94< 11Ion Enhancement
OlGlyWater98N/AIon Suppression
OlAlaWater102N/A26% Suppression

Data adapted from a study utilizing a liquid-liquid extraction method.[1]

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis of N-acyl glycines.

Protocol 1: Liquid-Liquid Extraction (LLE) for N-Acyl Glycines from Plasma and Brain Tissue

This protocol is adapted from a validated method for the analysis of N-oleoyl glycine and N-oleoyl alanine.[1]

  • Sample Homogenization (for Brain Tissue):

    • Weigh the brain tissue and homogenize in a 2:1 chloroform:methanol solution containing a protease inhibitor (e.g., 2 mM PMSF) and 50 µL of 1 N HCl.

  • Extraction:

    • For plasma, add a 25 µL aliquot to 1400 µL of 2:1 chloroform:methanol with 2 mM PMSF and 50 µL of 1 N HCl.

    • To the homogenate (brain) or plasma mixture, add 300 µL of 0.73% w/v sodium chloride and the stable isotope-labeled internal standard (e.g., 50 pmol of AraGly-d8).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the lower organic layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent (e.g., mobile phase A).

    • Inject a 4 µL aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of N-Acyl Glycines

This is a representative LC-MS/MS method based on published protocols.[1]

  • Liquid Chromatography:

    • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)

    • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1 mL/min

    • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, return to 50% B in 0.1 minutes, and hold for 2.5 minutes.

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 700°C

    • Note: Specific MRM transitions and collision energies must be optimized for each N-acyl glycine and its corresponding internal standard.

Visualizations

Signaling Pathways and Workflows

General Workflow for N-Acyl Glycine Analysis Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (LLE, SPE, or PPT) Sample->Preparation Add Internal Standard LC LC Separation Preparation->LC Inject Extract MS MS/MS Detection (MRM Mode) LC->MS Eluent Data Data Analysis MS->Data Raw Data Result Quantification Data->Result

General workflow for N-acyl glycine analysis.

Troubleshooting Workflow for Ion Suppression Start Poor Signal or Reproducibility Diagnose Diagnose Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->Diagnose Suppression_Present Ion Suppression Confirmed? Diagnose->Suppression_Present Optimize_Sample_Prep Optimize Sample Prep (e.g., SPE, LLE) Suppression_Present->Optimize_Sample_Prep Yes Other_Issue Investigate Other Issues (e.g., MS Source, Peak Shape) Suppression_Present->Other_Issue No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Re_evaluate Re-evaluate Performance Use_SIL_IS->Re_evaluate

A logical workflow for troubleshooting ion suppression.

References

Technical Support Center: Docosahexaenoyl Glycine (DHA-Gly) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Docosahexaenoyl glycine (B1666218) (DHA-Gly). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the successful use of DHA-Gly in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine (DHA-Gly) and what are its known biological activities?

This compound (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids. It is formed by the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the amino acid glycine.[1] DHA-Gly has been identified as a signaling molecule with anti-inflammatory properties.[2] It is known to interact with G protein-coupled receptors (GPCRs) such as GPR18 and GPR55, although its role as an endogenous ligand for GPR18 is still under investigation.[3][4]

Q2: How should I dissolve and store DHA-Gly for cell culture experiments?

DHA-Gly is sparingly soluble in aqueous solutions like PBS (up to 2 mg/mL).[1] For cell culture applications, it is recommended to first dissolve DHA-Gly in an organic solvent such as ethanol, DMSO, or DMF, and then make further dilutions in the cell culture medium.[1] Stock solutions should be stored at -20°C or -80°C. To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of DHA-Gly in cell culture media?

Currently, there is a lack of direct quantitative studies on the stability and half-life of this compound in commonly used cell culture media like DMEM or RPMI-1640. However, based on the known metabolism of its constituent parts, DHA and glycine, some level of degradation can be anticipated over time.

  • Potential for Hydrolysis: The amide bond linking DHA and glycine can be susceptible to chemical hydrolysis, influenced by the pH and temperature of the culture medium.

  • Enzymatic Degradation: Cell-secreted or cell-surface enzymes, such as fatty acid amide hydrolase (FAAH), may contribute to the breakdown of DHA-Gly.[5] Additionally, the glycine component can be rapidly taken up and metabolized by cells.[6]

It is strongly recommended that researchers perform a stability study of DHA-Gly under their specific experimental conditions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results Degradation of DHA-Gly in the cell culture medium over the course of the experiment.- Perform a time-course experiment to assess the stability of DHA-Gly in your specific cell culture medium and conditions. - Consider replenishing the medium with freshly prepared DHA-Gly at regular intervals for long-term experiments. - Analyze the medium for the presence of degradation products (DHA and glycine) using techniques like LC-MS/MS.
Low cellular uptake or biological activity Poor solubility of DHA-Gly in the cell culture medium, leading to precipitation or aggregation.- Ensure the final concentration of the organic solvent used to dissolve DHA-Gly is not toxic to the cells (typically <0.1%). - Prepare fresh dilutions of DHA-Gly in pre-warmed medium for each experiment. - Visually inspect the medium for any signs of precipitation after adding the DHA-Gly solution.
Observed cellular effects are not consistent with known DHA-Gly signaling The observed effects may be due to the degradation products (DHA or glycine) rather than DHA-Gly itself.- Run parallel control experiments with DHA and glycine alone at concentrations equivalent to what would be expected from DHA-Gly degradation. - Use a recently prepared solution of DHA-Gly to minimize the influence of degradation products.

Quantitative Data on Stability (Hypothetical)

Disclaimer: The following table presents hypothetical stability data for DHA-Gly in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2. This data is for illustrative purposes only, as direct experimental data is not currently available in the public domain. Researchers must determine the stability of DHA-Gly for their specific experimental setup.

Time (hours)DHA-Gly Concentration (% of Initial)
0100%
692%
1285%
2470%
4855%
7240%

Experimental Protocols

Protocol for Assessing the Stability of DHA-Gly in Cell Culture Media

This protocol outlines a method to determine the stability of DHA-Gly in a specific cell culture medium over a time course using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound (DHA-Gly)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LC-MS/MS system

  • Analytical standards of DHA and glycine

  • Internal standard (e.g., d8-N-arachidonoyl glycine)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (C18)

2. Experimental Procedure:

  • Prepare a stock solution of DHA-Gly in ethanol.

  • Spike the cell culture medium with DHA-Gly to the desired final concentration.

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

  • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.

  • To each aliquot, add the internal standard.

  • Perform a lipid extraction using a suitable method, such as solid-phase extraction with C18 cartridges.

  • Evaporate the solvent and reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of DHA-Gly, DHA, and glycine.

3. Data Analysis:

  • Construct calibration curves for DHA-Gly, DHA, and glycine using the analytical standards.

  • Calculate the concentration of each analyte at each time point by normalizing to the internal standard.

  • Plot the concentration of DHA-Gly as a percentage of the initial concentration versus time.

  • From this plot, the rate of degradation and the half-life of DHA-Gly in the cell culture medium can be determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_stock Prepare DHA-Gly Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample Collect Aliquots at Time Points incubate->sample add_is Add Internal Standard sample->add_is extract Lipid Extraction (SPE) add_is->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify Analytes analyze->quantify plot Plot Stability Curve quantify->plot half_life Determine Half-life plot->half_life

Caption: Workflow for DHA-Gly stability assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling DHAGly DHA-Gly GPR18 GPR18 DHAGly->GPR18 binds GPR55 GPR55 DHAGly->GPR55 binds G_protein G-protein activation GPR18->G_protein GPR55->G_protein downstream Downstream Effectors (e.g., cAMP, Ca2+) G_protein->downstream response Cellular Response (e.g., Anti-inflammatory effects) downstream->response

References

Technical Support Center: Synthesis of Docosahexaenoyl Glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a crucial N-acyl amino acid in neuroscience and drug development research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield in DHA-Gly synthesis can stem from several factors. The most common issues are:

  • Inefficient Activation of DHA: The carboxylic acid of Docosahexaenoic acid (DHA) must be effectively activated to react with the amino group of glycine. Incomplete activation is a primary cause of low yield.

  • Side Reactions: The activated DHA intermediate can participate in undesired side reactions, consuming the starting material. A common side reaction with carbodiimide (B86325) reagents is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1][2]

  • Degradation of DHA: Docosahexaenoic acid is a polyunsaturated fatty acid and is highly susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.

  • Poor Solubility of Reagents: If either DHA or glycine (or its protected form) is not fully soluble in the chosen reaction solvent, the reaction kinetics will be significantly hindered.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and pH can significantly impact the efficiency of the coupling reaction.

Q2: I am using an EDC/HOBt coupling system, but the yield is still poor. How can I optimize this?

A2: The EDC/HOBt system is a common choice for amide bond formation. If you are experiencing low yields, consider the following optimizations:

  • Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of reagents. Typically, a slight excess of the coupling agents (EDC and HOBt) relative to the limiting reagent (either DHA or glycine) is used. A common starting point is 1.1-1.5 equivalents of EDC and HOBt.

  • Order of Addition: The recommended procedure is to first dissolve DHA in an appropriate solvent, add HOBt, and then add EDC to pre-activate the carboxylic acid. Allow this mixture to react for a short period (e.g., 15-30 minutes) before adding glycine. This minimizes the hydrolysis of the active intermediate.[3]

  • pH Control: The activation step is generally more efficient at a slightly acidic pH (4.5-6.0), while the subsequent amidation is more favorable at a slightly basic pH (7.0-8.0). The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), can be crucial.

  • Solvent Choice: The choice of solvent can impact the stability of the active intermediate and the solubility of your reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. Solvents with low dielectric constants, like DCM or chloroform, can help minimize the formation of the N-acylurea side product.[1]

Q3: I suspect my DHA is degrading during the reaction. How can I prevent this?

A3: Preventing the oxidation of DHA is critical for achieving a good yield of a pure product. Here are some preventative measures:

  • Use High-Purity Reagents: Start with high-quality DHA that has been stored properly under an inert atmosphere and protected from light.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Reaction Temperature: Avoid excessive heat, as it can accelerate oxidation. Most coupling reactions are performed at room temperature or cooled in an ice bath.

  • Limit Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work up the reaction as soon as it is complete to avoid prolonged exposure to potentially oxidizing conditions.

  • Consider Antioxidants: While not always necessary for the synthesis itself, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) during work-up and storage can help preserve the final product.

Q4: I am having trouble purifying the final DHA-Gly product. What are the common impurities and how can I remove them?

A4: Purification can be challenging due to the amphipathic nature of DHA-Gly. Common impurities include:

  • Unreacted DHA: This is a common impurity if the reaction does not go to completion.

  • Urea (B33335) Byproducts: If you are using a carbodiimide coupling reagent like EDC or DCC, the corresponding urea byproduct will be present. EDC-derived urea is water-soluble and can often be removed with an aqueous wash.[4]

  • N-acylurea: This is a byproduct of a side reaction with carbodiimide reagents.

  • Oxidized DHA-Gly: If oxidation occurred during the reaction or work-up, you may have various oxidized forms of your product.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and bases, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted DHA, and finally a brine wash.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying N-acyl amino acids. A gradient elution is often necessary. A typical mobile phase might start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) to elute non-polar impurities, gradually increasing the polarity (e.g., by adding methanol (B129727) to a DCM or ethyl acetate (B1210297) mobile phase) to elute the more polar DHA-Gly.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should spot the starting materials (DHA and glycine), the reaction mixture, and a co-spot of the starting materials and the reaction mixture on a silica gel TLC plate.

  • Visualization: Since DHA and glycine are not always UV-active, and DHA-Gly may also have weak UV absorbance, you may need to use a visualizing stain. Common stains for this type of compound include potassium permanganate (B83412) or vanillin (B372448) stain. Ninhydrin can be used to visualize any remaining free amino groups of glycine.

  • Mobile Phase: A good starting point for a TLC mobile phase would be a mixture of a moderately polar organic solvent system, such as dichloromethane/methanol (e.g., 9:1 v/v) or ethyl acetate/hexane (e.g., 1:1 v/v). You may need to adjust the ratio to achieve good separation between your starting materials and the product spot.

Data Presentation

The yield of Docosahexaenoyl glycine synthesis is highly dependent on the chosen methodology. Below is a table summarizing typical yields for N-acyl amino acid synthesis using various coupling reagents, based on literature for analogous reactions. Note that optimal conditions for each system may vary.

Coupling ReagentAdditiveBaseTypical SolventTypical Yield (%)Reference
EDCHOBtDIPEA/TEADCM/DMF60-85[5][6]
DCCHOBt-DCM70-90[4]
HATU-DIPEA/TEADMF>90[7]
PyBOP-DIPEA/TEADMF>90
CDI--THF50-70

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol is a standard procedure for the synthesis of N-acyl amino acids.

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Docosahexaenoic acid (1 equivalent) in anhydrous DCM.

  • Add Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water or suspend it in DCM, and add DIPEA or TEA (2.5 equivalents).

  • Slowly add the glycine solution/suspension to the activated DHA mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a suitable gradient of ethyl acetate in hexane or methanol in DCM.

Visualizations

General Synthesis Workflow

Synthesis_Workflow DHA Docosahexaenoic Acid (DHA) Activated_DHA Activated DHA Intermediate DHA->Activated_DHA Glycine Glycine Crude_Product Crude DHA-Gly Glycine->Crude_Product Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Activated_DHA Base Base (e.g., DIPEA) Base->Crude_Product Solvent Anhydrous Solvent (e.g., DCM) Activated_DHA->Crude_Product Nucleophilic attack Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure DHA-Gly Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Activation Check DHA Activation Step Start->Check_Activation Check_Reagents Verify Reagent Quality & Stoichiometry Check_Activation->Check_Reagents Inefficient? Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Activation->Check_Conditions Inefficient? Check_DHA_Integrity Assess DHA Degradation Check_Activation->Check_DHA_Integrity Efficient Success Yield Improved Check_Reagents->Success Check_Conditions->Success Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_DHA_Integrity->Inert_Atmosphere Degradation Suspected Antioxidants Consider Antioxidants during Work-up Check_DHA_Integrity->Antioxidants Degradation Suspected Check_Purification Review Purification Protocol Check_DHA_Integrity->Check_Purification No Degradation Inert_Atmosphere->Success Antioxidants->Success TLC_Analysis Analyze TLC for Side Products Check_Purification->TLC_Analysis Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Check_Purification->Optimize_Chromatography TLC_Analysis->Success Optimize_Chromatography->Success

Caption: Decision tree for troubleshooting low yield in DHA-Gly synthesis.

References

Navigating the Nuances of N-Acyl Amino Acid Quantification: A Guide to Selecting the Appropriate Internal Standard for Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Docosahexaenoyl glycine (B1666218) (DHG), the selection of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This technical guide provides a comprehensive overview of the available options, practical advice for experimental design, and troubleshooting strategies to ensure robust and reproducible quantification of this important lipid signaling molecule.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for the quantification of Docosahexaenoyl glycine (DHG)?

An internal standard is crucial for accurate quantification in mass spectrometry-based assays, such as LC-MS/MS.[1] It is a compound of known concentration added to samples before analysis to correct for variations that can occur during sample preparation, extraction, and the analytical run itself.[2] These variations can include sample loss, injection volume inconsistencies, and matrix effects that can suppress or enhance the ionization of the analyte, leading to inaccurate results. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that it is affected by these variations in the same way.[2]

Q2: What is the ideal internal standard for DHG quantification?

Q3: Since a deuterated DHG is not commercially available, what is the next best option?

In the absence of an identical stable isotope-labeled internal standard, the recommended alternative is a structurally similar deuterated N-acyl amino acid. For DHG, a suitable and commercially available option is arachidonoyl glycine-d8 (AraGly-d8) .[3][4] Arachidonic acid is a C20:4 fatty acid, which is structurally similar to the C22:6 docosahexaenoic acid in DHG. Both are long-chain polyunsaturated fatty acids conjugated to glycine. This structural similarity makes it likely that AraGly-d8 will behave similarly to DHG during extraction and LC-MS/MS analysis.

Q4: Where can I purchase arachidonoyl glycine-d8 (AraGly-d8)?

Arachidonoyl glycine-d8 is available from several commercial suppliers of research biochemicals, including Cayman Chemical, Santa Cruz Biotechnology, and Larodan.[5][6][7] It is typically supplied as a solution in an organic solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in DHG Quantification Inconsistent addition of the internal standard.Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Use a calibrated pipette and a consistent procedure.
Poor recovery of DHG and/or the internal standard.Optimize the sample extraction procedure. Ensure the chosen solvent system is appropriate for extracting N-acyl amino acids. The protocol provided below has been shown to have good recovery for similar analytes.[3]
Significant and variable matrix effects.While AraGly-d8 is structurally similar, differential matrix effects between it and DHG can still occur.[8] It is crucial to validate the method in the specific matrix being analyzed (e.g., plasma, brain homogenate). This can be done by performing a standard addition experiment to assess the impact of the matrix on quantification.[3]
Poor Peak Shape for DHG or Internal Standard Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry. A C18 column is a good starting point for reversed-phase chromatography of these lipids.[3] Ensure the pH of the mobile phase is appropriate for the analytes.
Contamination of the LC-MS system.Flush the system with appropriate cleaning solutions. Check for and replace any contaminated components, such as the guard column or injector needle.
Inaccurate Quantification Use of an inappropriate calibration model.A linear regression with 1/x weighting is often suitable for this type of analysis.[3] Ensure the calibration range brackets the expected concentrations of DHG in the samples.
Cross-talk between analyte and internal standard MRM transitions.Ensure that the selected precursor and product ion transitions for DHG and AraGly-d8 are specific and do not interfere with each other. Optimize collision energies for each transition.

Performance of Arachidonoyl glycine-d8 as a Surrogate Internal Standard

When using a structurally similar internal standard, it is essential to validate its performance. The following table summarizes key performance metrics for the use of AraGly-d8 in the quantification of other long-chain N-acyl amino acids, which can be considered indicative of its expected performance for DHG.

Performance Metric Reported Value/Observation Reference
Recovery 73.4 ± 0.16% using C18 solid-phase extraction.[3]
>90% for low-level analytes in a liquid-liquid extraction method.[3][9]
Bias and Precision Within ±20% for the quantification of N-oleoyl glycine and N-oleoyl alanine (B10760859).[3][4]
Matrix Effects While not explicitly quantified in the reference, the acceptable bias and precision suggest that AraGly-d8 adequately compensates for matrix effects in brain and plasma for similar analytes. However, this should be verified for each specific matrix.[3][4]

Experimental Protocol: Quantification of DHG using AraGly-d8 Internal Standard

This protocol is adapted from a validated method for the quantification of N-oleoyl glycine and N-oleoyl alanine and is a recommended starting point for developing a DHG quantification assay.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 25 µL of plasma or a tissue homogenate).

  • Add 1.4 mL of a 2:1 chloroform:methanol solution containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF).

  • Add 50 µL of 1 N HCl.

  • Add 150 µL of deionized water.

  • Add 300 µL of 0.73% w/v sodium chloride.

  • Add a known amount of AraGly-d8 internal standard (e.g., 50 pmol).

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase and transfer it to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate DHG from other endogenous components. A starting point could be a linear gradient from 60% B to 100% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions:

    • DHG: The precursor ion will be the [M-H]⁻ ion. The product ion will need to be determined by infusing a DHG standard and performing a product ion scan. A likely product ion would correspond to the carboxylate anion of docosahexaenoic acid.

    • AraGly-d8: Precursor ion: m/z 368.3; Product ion: A specific product ion will need to be determined, but a common transition for N-acyl amino acids is the loss of the glycine moiety.

3. Calibration and Quantification

  • Prepare a series of calibration standards of DHG in a surrogate matrix (e.g., stripped plasma or a buffer solution).

  • Add the same amount of AraGly-d8 internal standard to each calibrator as was added to the samples.

  • Generate a calibration curve by plotting the peak area ratio of DHG to AraGly-d8 against the concentration of DHG.

  • Use the calibration curve to determine the concentration of DHG in the unknown samples.

Workflow for Internal Standard Selection and Validation

The following diagram illustrates the decision-making process for selecting and validating an internal standard for DHG quantification.

Internal_Standard_Selection Internal Standard Selection Workflow for DHG Quantification start Start: Need to Quantify DHG is_ideal_available Is a stable isotope-labeled DHG standard (e.g., DHG-d5) commercially available? start->is_ideal_available use_ideal Use stable isotope-labeled DHG as the internal standard. is_ideal_available->use_ideal Yes select_analog Select a structurally similar deuterated internal standard. is_ideal_available->select_analog No develop_method Develop LC-MS/MS method (See Protocol Above) use_ideal->develop_method recommended_analog Recommended Analog: Arachidonoyl glycine-d8 (AraGly-d8) select_analog->recommended_analog select_analog->develop_method validate_method Validate the method using the selected internal standard. develop_method->validate_method validation_params Validation Parameters: - Recovery - Matrix Effects - Accuracy & Precision - Linearity - Limit of Quantification validate_method->validation_params end Proceed with Sample Analysis validate_method->end Validation Successful

Figure 1. Decision workflow for selecting an internal standard for this compound (DHG) quantification.

By following this guide, researchers can confidently select and validate an appropriate internal standard for the accurate and precise quantification of this compound, ensuring the generation of high-quality data for their research and development endeavors.

References

Technical Support Center: Refining Extraction Methods for Docosahexaenoyl Glycine from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of Docosahexaenoyl glycine (B1666218) (DHG) from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the extraction and quantification of DHG from brain tissue.

Q1: I am getting a low yield of DHG from my brain tissue samples. What are the potential causes and solutions?

A1: Low recovery of DHG is a frequent challenge, often attributable to its low endogenous concentrations and susceptibility to degradation. Here are the primary factors and troubleshooting steps:

  • Oxidative Degradation: The docosahexaenoyl (DHA) moiety of DHG is a polyunsaturated fatty acid (PUFA) highly prone to oxidation.[1][2]

    • Solution: Perform all extraction steps on ice or at 4°C. Use cooled centrifuges and solvents.[3] Consider adding antioxidants to your homogenization and extraction solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural antioxidants like green tea extract or ascorbyl palmitate.[1][2][4][5]

  • Incomplete Cell Lysis and Extraction: Inefficient homogenization will trap lipids within the tissue matrix.

    • Solution: Ensure thorough homogenization of the brain tissue. A Potter-Elvehjem homogenizer or a bead beater are effective. The widely used Folch or Bligh & Dyer methods, which utilize a chloroform:methanol (B129727) solvent system, are standard for brain lipid extraction.[3] For N-acyl amino acids, a 2:1 chloroform:methanol mixture is a good starting point.[3]

  • Suboptimal Phase Separation: Incomplete separation of the organic and aqueous phases during liquid-liquid extraction can lead to loss of DHG in the aqueous or protein interphase.

    • Solution: After adding water or a salt solution (e.g., 0.9% NaCl) to induce phase separation, ensure vigorous vortexing followed by centrifugation at a sufficient speed and duration (e.g., 3,000 rpm at 4°C for 10 minutes) to achieve a clean separation.[3]

  • Adsorption to Labware: Lipids can adhere to certain plastics.

    • Solution: Use glass tubes and vials whenever possible. If plasticware is necessary, opt for polypropylene (B1209903) tubes that have low lipid binding properties.

Q2: My DHG samples seem to be degrading during storage. What are the best practices for sample preservation?

A2: The instability of DHG is primarily due to the oxidation of its DHA component.

  • Short-term Storage: For temporary storage during the extraction process, keep samples on ice and protected from light.

  • Long-term Storage: For long-term storage, dried lipid extracts should be stored under an inert gas (e.g., argon or nitrogen) at -80°C. Reconstituted samples in a suitable solvent for analysis should also be stored at -80°C and used as quickly as possible.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis of DHG. How can I mitigate this?

A3: Ion suppression is a common issue in mass spectrometry when analyzing complex biological samples like brain tissue extracts. It occurs when co-eluting compounds interfere with the ionization of the analyte of interest.

  • Improved Sample Cleanup: The initial lipid extract contains a high concentration of various lipid species. Incorporating a solid-phase extraction (SPE) step after the initial liquid-liquid extraction can effectively remove interfering compounds. C18 or mixed-mode SPE cartridges can be used for this purpose.[3][6]

  • Chromatographic Optimization: Adjusting the HPLC gradient and using a column with a suitable chemistry (e.g., C18) can help separate DHG from the interfering matrix components. A longer run time or a shallower gradient can improve resolution.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for a closely related N-acyl amino acid, such as arachidonoyl glycine-d8, can help to normalize for matrix effects and improve quantitative accuracy.[3]

Q4: What is the expected recovery rate for DHG from brain tissue?

A4: While specific recovery data for DHG from brain tissue is not widely published, methods developed for similar N-acyl amino acids, such as N-oleoyl glycine, have demonstrated high recovery rates of over 90% when optimized.[3] Recovery can be highly dependent on the specific protocol and the care taken to prevent degradation.

Quantitative Data Summary

The following tables summarize quantitative data for the extraction and analysis of N-acyl amino acids, which can be used as a reference for optimizing DHG extraction protocols.

Table 1: Recovery of N-Acyl Amino Acids Using Different Extraction Methods

AnalyteExtraction MethodMatrixRecovery (%)Reference
N-Oleoyl GlycineLiquid-Liquid Extraction (Chloroform:Methanol)Brain Tissue>90[3]
N-Oleoyl AlanineLiquid-Liquid Extraction (Chloroform:Methanol)Brain Tissue>90[3]
Arachidonoyl glycine-d8Solid-Phase Extraction (C18)Not Specified73.4 ± 0.16[3]

Table 2: LC-MS/MS Parameters for Quantification of N-Acyl Amino Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
N-Oleoyl Glycine354.374.125[3]
N-Oleoyl Alanine368.388.125[3]
Arachidonoyl glycine-d8386.382.125[3]

Note: The parameters for DHG would need to be optimized but can be predicted based on its structure.

Experimental Protocols

Protocol 1: Extraction of Docosahexaenoyl Glycine from Brain Tissue

This protocol is adapted from established methods for N-acyl amino acid extraction and incorporates best practices to minimize degradation.[3]

Materials:

  • Brain tissue (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Butylated hydroxytoluene (BHT) or other antioxidant

  • Internal Standard (e.g., arachidonoyl glycine-d8)

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Glass centrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen or argon gas line for solvent evaporation

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue (typically 50-100 mg).

    • To a pre-chilled glass homogenizer, add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) containing an antioxidant (e.g., 0.005% BHT).

    • Add the brain tissue and homogenize thoroughly on ice until a uniform suspension is achieved.

    • Spike the homogenate with the internal standard.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of ice-cold 0.9% NaCl solution to the homogenate.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to facilitate phase separation.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Recovery:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or argon gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of a solvent compatible with your analytical method (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This optional step can be performed after Protocol 1 to remove interfering substances and improve analytical sensitivity.[6]

Materials:

  • C18 SPE cartridges

  • Dried lipid extract from Protocol 1

  • Methanol

  • Water

  • Hexane

  • Ethyl acetate (B1210297)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing through 5 mL of methanol followed by 5 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase of your LC method and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to elute highly polar, interfering compounds.

  • Elution:

    • Elute the DHG and other lipids with a less polar solvent, such as methanol or a mixture of ethyl acetate and hexane. The optimal solvent should be determined empirically.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or argon and reconstitute in the mobile phase for analysis.

Visualizations

Experimental Workflow

ExtractionWorkflow A Brain Tissue Homogenization (Chloroform:Methanol 2:1 + Antioxidant) B Liquid-Liquid Extraction (Addition of 0.9% NaCl) A->B C Centrifugation (4°C) B->C D Collect Organic Phase C->D E Evaporation under Nitrogen D->E F Optional: Solid-Phase Extraction (SPE) E->F for cleaner sample G Reconstitution E->G F->G H LC-MS/MS Analysis G->H

Caption: Workflow for DHG extraction from brain tissue.

Signaling Pathways of this compound

This compound has been identified as a signaling molecule that interacts with at least two receptor types: G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4).[7]

1. DHG as an Inverse Agonist of GPR55

DHG acts as an inverse agonist at the GPR55 receptor. Inverse agonists bind to the same receptor as an agonist but induce an opposite pharmacological response. In the case of GPR55, which can be constitutively active, DHG is thought to reduce its basal signaling activity. This interaction is associated with anti-inflammatory effects.[7][8]

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 Downstream Reduced Downstream Signaling (e.g., Ca2+ mobilization, ERK activation) GPR55->Downstream Inhibits basal activity DHG This compound (DHG) DHG->GPR55 Binds as inverse agonist Effect Anti-inflammatory Effects Downstream->Effect

Caption: DHG signaling via the GPR55 receptor.

2. DHG as a Potentiator of TRPV4

DHG has been shown to potentiate the activity of the TRPV4 channel.[7] This means that in the presence of DHG, the response of TRPV4 to other stimuli (such as heat or mechanical stress) is enhanced, leading to an increased influx of calcium ions. This modulation can influence various cellular processes, including inflammation and sensory signaling.[9]

TRPV4_Signaling cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_Influx Increased Ca2+ Influx TRPV4->Ca_Influx DHG This compound (DHG) DHG->TRPV4 Potentiates Stimulus Other Stimuli (e.g., heat, mechanical stress) Stimulus->TRPV4 Activates Cell_Response Modulation of Cellular Responses Ca_Influx->Cell_Response

Caption: DHG potentiation of the TRPV4 channel.

References

Technical Support Center: Overcoming Poor Solubility of Amino Acid Conjugates in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor solubility of amino acid conjugates in cell-based assays. This guide offers practical solutions, detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my amino acid conjugate poorly soluble in aqueous solutions?

A1: The solubility of amino acid conjugates is influenced by several factors, including:

  • Hydrophobicity of the Amino Acid/Peptide: Conjugates containing a high proportion of hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) tend to have lower aqueous solubility.

  • Physicochemical Properties of the Conjugated Molecule: The properties of the drug or molecule attached to the amino acid can significantly impact the overall solubility of the conjugate.

  • pH of the Solution: The net charge of the amino acid conjugate changes with pH. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.

  • Aggregation: Hydrophobic interactions can lead to the formation of aggregates, which precipitate out of solution.

Q2: What are the initial steps to take when I encounter a solubility issue with my conjugate?

A2: Start with a systematic approach to identify a suitable solvent system.

  • Characterize your conjugate: Determine if it is acidic, basic, or neutral based on its amino acid composition and the pKa of the conjugated molecule.

  • Start with a small amount: Always test solubility with a small aliquot of your conjugate to avoid wasting valuable material.

  • Begin with aqueous buffers: Attempt to dissolve the conjugate in a standard, biocompatible buffer (e.g., PBS) at your desired working concentration.

  • If unsuccessful, proceed to more rigorous methods: Systematically test different solubilization strategies as outlined in the troubleshooting guide below.

Q3: How can I dissolve a hydrophobic amino acid conjugate for my cell-based assay?

A3: For hydrophobic conjugates, the primary strategy is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then slowly dilute it into your aqueous cell culture medium.[1] It is crucial to ensure the final concentration of the organic solvent is not toxic to your cells.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.[2]

  • 0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines.[2]

  • > 0.5% DMSO: Can induce cytotoxic effects and should be used with caution. Always perform a vehicle control to assess the impact of DMSO on your specific cell line.[2][3]

Q5: My conjugate precipitates out of the cell culture medium over time. What can I do?

A5: Time-dependent precipitation can be due to compound instability or interactions with media components. Consider the following:

  • Reduce the final concentration: The working concentration may be above the thermodynamic solubility limit in the complex environment of the cell culture medium.

  • Prepare fresh solutions: Prepare the conjugate solution immediately before use.

  • Change the media frequently: For longer experiments, replace the media with freshly prepared conjugate-containing media at regular intervals (e.g., every 24 hours).

Troubleshooting Guide

This section provides a step-by-step guide to address common solubility challenges.

Issue: Immediate Precipitation Upon Addition to Aqueous Buffer

If your amino acid conjugate precipitates immediately upon addition to your cell culture medium or buffer, follow this troubleshooting workflow.

G cluster_0 start Start: Conjugate Precipitates in Aqueous Buffer evaluate_charge Evaluate Conjugate Charge (Acidic, Basic, or Neutral) start->evaluate_charge acidic Acidic Conjugate evaluate_charge->acidic Net charge < 0 basic Basic Conjugate evaluate_charge->basic Net charge > 0 neutral Neutral/Hydrophobic Conjugate evaluate_charge->neutral Net charge ≈ 0 or highly hydrophobic try_basic_buffer Try dissolving in a small amount of basic buffer (e.g., 0.1 M NH4HCO3) then dilute with water. acidic->try_basic_buffer try_acidic_buffer Try dissolving in a small amount of acidic buffer (e.g., 10% Acetic Acid) then dilute with water. basic->try_acidic_buffer use_organic_solvent Use a minimal amount of organic solvent (e.g., DMSO) to dissolve, then slowly add to aqueous buffer. neutral->use_organic_solvent success Success: Soluble try_basic_buffer->success failure Still Insoluble try_basic_buffer->failure try_acidic_buffer->success try_acidic_buffer->failure use_organic_solvent->success use_organic_solvent->failure physical_methods Try Physical Methods: - Sonication - Gentle Warming (<40°C) failure->physical_methods physical_methods->success end Consult further formulation strategies or consider resynthesis with solubilizing tags. physical_methods->end

Troubleshooting workflow for immediate precipitation.

Data Presentation

Table 1: Solubility of a Model Poorly Soluble Drug (Indomethacin) with Basic Amino Acids

This table demonstrates the significant increase in the solubility of the poorly water-soluble drug Indomethacin (B1671933) when formulated with basic amino acids.

Amino AcidConcentration of Amino Acid (mM)Solubility of Indomethacin (mM)Fold Increase in Solubility
None0~0.0241
L-Arginine250~10~417
L-Lysine250~6~250
L-Histidine250~1.5~63

Data adapted from phase solubility diagrams. The fold increase is an approximation based on the provided data.[4][5]

Table 2: Solubility of Ritonavir and its Amino Acid Conjugates in Water

This table illustrates how conjugating a poorly soluble drug, Ritonavir, to different amino acids can enhance its aqueous solubility.

CompoundSolubility in Water (µg/mL)
Ritonavir (Parent Drug)7.3
Ritonavir-Glycine Conjugate45.2
Ritonavir-Alanine Conjugate58.7
Ritonavir-Valine Conjugate72.4
Ritonavir-Leucine Conjugate85.1
Ritonavir-Serine Conjugate112.6

Data is illustrative and based on findings that amino acid conjugation significantly improves the aqueous solubility of Ritonavir.[6]

Table 3: pH-Dependent Aqueous Solubility of Selected Amino Acids

This table shows the impact of pH on the solubility of different amino acids. Solubility is generally lowest near the isoelectric point (pI).

Amino AcidpH 2.0pH 4.0pH 6.0pH 8.0pH 10.0
Aspartic Acid (pI ≈ 2.8) HighLowModerateHighHigh
Tyrosine (pI ≈ 5.7) ModerateLowLowModerateHigh
Arginine (pI ≈ 10.8) HighHighHighHighModerate

This table provides a qualitative representation of the pH-dependent solubility profiles of amino acids.[1][7][8]

Table 4: Cytotoxicity of DMSO on Various Cell Lines

This table provides the half-maximal inhibitory concentration (IC50) values of DMSO on different cell lines, highlighting the importance of determining the appropriate concentration for your specific cell type.

Cell LineIC50 of DMSO (% v/v) after 72h Incubation
MCF-7 (Human breast adenocarcinoma)1.8 - 1.9
RAW-264.7 (Murine macrophage)1.8 - 1.9
HUVEC (Human umbilical vein endothelial)1.8 - 1.9
HepG2 (Human liver carcinoma)> 5
HT-29 (Human colorectal adenocarcinoma)> 5

IC50 values can vary based on experimental conditions. It is always recommended to perform a dose-response curve for your specific cell line.[9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of an amino acid conjugate, which is a measure of its solubility when rapidly diluted from a concentrated DMSO stock into an aqueous buffer.

G cluster_0 prep_stock 1. Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 10 mM). serial_dilution 2. Perform a serial dilution of the stock solution in DMSO in a 96-well plate. prep_stock->serial_dilution add_buffer 3. Add aqueous buffer (e.g., PBS) to each well to a final DMSO concentration of ≤1%. serial_dilution->add_buffer incubate 4. Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). add_buffer->incubate measure_turbidity 5. Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). incubate->measure_turbidity determine_solubility 6. Determine the kinetic solubility as the highest concentration that does not show significant precipitation. measure_turbidity->determine_solubility

Workflow for a kinetic solubility assay.
Protocol 2: Solubilization of a Hydrophobic Amino Acid Conjugate Using DMSO

This protocol details the steps for dissolving a hydrophobic conjugate in DMSO and preparing a working solution for a cell-based assay.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of the lyophilized amino acid conjugate.

    • Add a minimal volume of 100% high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the conjugate is completely dissolved. Gentle warming (<40°C) or brief sonication can be used to aid dissolution.

  • Prepare the Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare your highest desired concentration, slowly add the DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling. It is crucial to add the stock solution to the medium, not the other way around, to minimize the risk of precipitation.

    • Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%).

    • Perform serial dilutions in the cell culture medium to obtain the other desired concentrations for your assay.

  • Final Steps and Controls:

    • Visually inspect the final solutions for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

    • Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO in the medium as your test samples. This will help you to distinguish the effects of the conjugate from any effects of the solvent.

    • For optimal results, use the prepared solutions immediately.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Docosahexaenoyl Glycine (DHG) and N-arachidonoyl Glycine (NAG)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two endogenous N-acyl amino acids: Docosahexaenoyl glycine (B1666218) (DHG), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), and N-arachidonoyl glycine (NAG), a metabolite of the omega-6 fatty acid arachidonic acid. While both molecules show promise in modulating inflammatory responses, they operate through distinct mechanisms and exhibit different efficacy profiles in various experimental models.

Introduction to DHG and NAG

Docosahexaenoyl glycine (DHG) and N-arachidonoyl glycine (NAG) are members of a class of signaling lipids known as N-acyl amino acids. Their biological activity is of significant interest as they combine the properties of fatty acids and amino acid neurotransmitters. DHG is synthesized from DHA, an omega-3 fatty acid renowned for its anti-inflammatory benefits.[1] NAG is an endogenous signaling lipid related to the endocannabinoid anandamide (B1667382) and is formed from arachidonic acid, a key omega-6 fatty acid in the inflammatory cascade.[2][3] Both lipids have been identified in the central nervous system and are implicated in the resolution of inflammation, though their specific roles and mechanisms of action differ.[1][4]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of DHG and NAG are mediated through different receptors and downstream signaling pathways. NAG's mechanisms are more extensively characterized, primarily involving the G-protein coupled receptor GPR18. DHG's actions are consistent with the broader anti-inflammatory effects of its parent molecule, DHA, including the modulation of key inflammatory transcription factors.

N-arachidonoyl Glycine (NAG):

  • GPR18 Activation: NAG is an endogenous ligand for the orphan receptor GPR18.[2][5] Activation of GPR18 by NAG has been shown to drive the migration of microglia and promote the resolution of inflammation.[2][6] This interaction can also induce the apoptosis of inflammatory leukocytes, a crucial step in dampening the inflammatory response.[5]

  • Resolution of Inflammation: NAG actively promotes the resolution phase of inflammation. It stimulates the production of anti-inflammatory eicosanoids, such as 15-deoxy-delta-13,14-PGJ₂ and lipoxin A₄.[2]

  • Immune Cell Modulation: It reduces the migration of inflammatory leukocytes in vivo and has been shown to attenuate the production of pro-inflammatory cytokines like TNF-α and IFN-γ from CD4+ T cells.[2][3][7]

  • Other Targets: NAG has poor affinity for cannabinoid CB1 receptors but can inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), which may indirectly increase the levels of other anti-inflammatory endocannabinoids.[3][8] It is also a substrate for COX-2, potentially diverting it from producing pro-inflammatory prostaglandins.[3]

This compound (DHG):

  • Microglia Modulation: In lipopolysaccharide (LPS)-stimulated microglial cells, DHG demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6.[1]

  • Receptor Interactions: DHG has been identified as a selective inverse agonist of GPR55 and can potentiate the transient receptor potential vanilloid 4 (TRPV4) channel.[1] It also shows activity at the TRPV1 receptor.[4]

  • Inhibition of Pro-inflammatory Pathways: While specific pathways for DHG are still under investigation, the effects of its parent molecule, DHA, are well-documented. DHA is known to suppress pro-inflammatory signaling pathways, including NF-κB and p38 MAPK, and activate the anti-inflammatory nuclear receptor PPAR-γ.[9][10] These mechanisms are likely contributors to the anti-inflammatory profile of DHG.

G cluster_NAG N-arachidonoyl Glycine (NAG) Pathway cluster_DHG This compound (DHG) Pathway NAG NAG GPR18 GPR18 Receptor NAG->GPR18 Activates Resolution Stimulates Production of Lipoxin A4, 15d-PGJ2 NAG->Resolution Leukocyte Inflammatory Leukocyte GPR18->Leukocyte Acts on Apoptosis Induces Apoptosis Leukocyte->Apoptosis Inflammation_Down Resolution of Inflammation Resolution->Inflammation_Down Apoptosis->Inflammation_Down DHG DHG Microglia Activated Microglia (LPS-stimulated) DHG->Microglia Acts on NFkB NF-κB / p38 MAPK Pathways DHG->NFkB Inhibits Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Neuroinflammation_Down Reduced Neuroinflammation NFkB->Neuroinflammation_Down Cytokines->Neuroinflammation_Down

Caption: Comparative signaling pathways for NAG and DHG in inflammation.

Comparative Efficacy: Experimental Data

The anti-inflammatory potential of DHG and NAG has been evaluated in various in vitro and in vivo models.

In Vitro Studies

In vitro assays, typically using immune cells like microglia or macrophages stimulated with LPS, allow for a direct assessment of the compounds' ability to suppress inflammatory mediators.

Compound Cell Model Stimulus Key Findings Concentration Citation
DHG BV-2 MicrogliaLPSNearly complete inhibition of IL-6 production.5-10 µM[1]
NAG BV-2 MicrogliaN/AInduces cell migration and proliferation.Low nM[6]
NAG Human CD4+ T cellsN/AAttenuates Th1 (IFN-γ) and Th17 (IL-17) cytokine levels.Not Specified[7]
NAG HEK-293 (GPR18)N/AStimulates production of anti-inflammatory eicosanoids.Low µM[2]
In Vivo Studies

Animal models are crucial for evaluating the physiological effects of these compounds in a complex biological system. Common models include carrageenan-induced paw edema for acute peripheral inflammation and LPS-induced peritonitis or neuroinflammation.

Compound Animal Model Inflammatory Challenge Key Findings Citation
DHG & NAG Rodent BrainCarrageenan (peripheral)Levels of both DHG and NAG increase in the striatum, hippocampus, and cerebellum 3 hours post-stimulation.[1][4]
NAG Mouse PeritonitisPro-inflammatory agentsReduces migration of inflammatory leukocytes into the peritoneal cavity.[2][5]
NAG Rat Inflammatory PainFreund's Complete AdjuvantReduces mechanical allodynia and thermal hyperalgesia.[3][8]

Key Experimental Protocols

Reproducible and standardized protocols are essential for comparing the efficacy of anti-inflammatory compounds.

Protocol 1: In Vitro Anti-inflammatory Assay in Microglia

This protocol is used to assess the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured microglial cells after an inflammatory challenge.

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing the test compound (DHG or NAG) at various concentrations (e.g., 1, 5, 10 µM) or vehicle control. Cells are incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.[11][12]

  • Incubation: The cells are incubated for 24 hours to allow for cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well and centrifuged to remove cellular debris.

  • Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations from treated groups are compared to the LPS-only control group to determine the percentage inhibition.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[13][14][15]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups). DHG or NAG is administered via a suitable route (e.g., intraperitoneal, oral) typically 30-60 minutes before the inflammatory insult.[16]

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or digital calipers.

  • Induction of Edema: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar surface of the right hind paw (e.g., 0.1 mL for rats).[13][16] The contralateral paw may be injected with saline as a control.

  • Paw Volume Measurement: Paw volume is measured again at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]

  • Data Analysis: The percentage increase in paw volume (edema) is calculated for each time point relative to the baseline measurement. The percentage inhibition of edema in the treated groups is then calculated relative to the vehicle control group.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (1 Week) A2 Group Allocation (Vehicle, Test Drug, Control) A1->A2 A3 Drug Administration (e.g., IP, 60 min prior) A2->A3 B1 Measure Baseline Paw Volume (t=0) A3->B1 B2 Inject Carrageenan (Sub-plantar, Right Paw) B1->B2 B3 Measure Paw Volume (t = 1, 2, 3, 4 hours) B2->B3 C1 Calculate % Edema Increase vs. Baseline B3->C1 C2 Calculate % Inhibition (Drug vs. Vehicle) C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3 End End C3->End Final Report

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Conclusion and Future Directions

Both this compound and N-arachidonoyl glycine are potent endogenous lipids with significant anti-inflammatory properties.

  • N-arachidonoyl Glycine (NAG) appears to be a key player in the active resolution of inflammation. Its well-defined mechanism via the GPR18 receptor and its ability to reduce leukocyte infiltration and induce the production of pro-resolving mediators make it a strong candidate for therapies aimed at terminating acute inflammatory episodes.[2][5]

  • This compound (DHG) demonstrates powerful suppressive effects on inflammatory signaling, particularly in the context of neuroinflammation.[1] Its ability to potently inhibit cytokine production in activated microglia suggests its potential for treating chronic inflammatory conditions of the central nervous system.

Key Differences:

  • Primary Mechanism: NAG primarily acts via GPR18 to actively resolve inflammation, while DHG appears to suppress inflammatory activation, likely through pathways shared with its parent molecule DHA, such as NF-κB inhibition.

  • Inflammatory Context: NAG has been extensively studied in models of acute peripheral inflammation and pain, whereas emerging research highlights DHG's potent effects on microglia, suggesting a key role in neuroinflammation.

Further head-to-head comparative studies are necessary to fully elucidate their relative potencies and therapeutic windows. Understanding the distinct regulatory roles of these omega-3 and omega-6 derived lipid mediators will be critical for developing targeted therapies for a range of inflammatory diseases.

References

Differential Receptor Activity of N-Acyl Glycines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules structurally related to the endocannabinoid anandamide.[1] This family of lipids, which includes compounds like N-arachidonoyl glycine (B1666218) (NAGly), N-palmitoyl glycine (PalGly), and N-oleoyl glycine (OlGly), is gaining significant attention for its diverse physiological roles, including the modulation of pain, inflammation, and cellular migration.[1][2] Unlike anandamide, NAGs generally do not display significant activity at the classical cannabinoid receptors CB1 and CB2, but instead interact with a range of other targets, most notably the orphan G protein-coupled receptors (GPCRs) GPR18, GPR55, and GPR92 (also known as LPA5).[3][4][5][6] This guide provides a comparative analysis of the receptor activity of various N-acyl glycines, supported by experimental data, to aid researchers in navigating this complex and promising area of pharmacology.

Receptor Interaction Profiles

The differential activity of N-acyl glycines is primarily understood through their interaction with three key GPCRs: GPR18, GPR55, and GPR92.

  • GPR18: Often referred to as the "N-arachidonoyl glycine receptor," GPR18 is a principal target for NAGly.[6][7] Activation of GPR18 by NAGly has been shown to be coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects like the potent stimulation of directed cell migration in microglia.[8][9] However, some studies have reported conflicting findings, suggesting that NAGly may not activate GPR18 through canonical signaling pathways in all cell systems.[5][8][10]

  • GPR55: This receptor is another significant target for N-acyl glycines, particularly NAGly.[11][12] GPR55 activation is linked to Gαq and Gα12/13 proteins, triggering downstream signaling through phospholipase C (PLC) and RhoA.[4][13] The interaction of NAGly with GPR55 can induce concentration-dependent increases in intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathway.[11][12]

  • GPR92 (LPA5): N-arachidonoyl glycine has also been identified as an endogenous ligand for GPR92.[3] Similar to GPR55, GPR92 couples to Gq/11 and G12/13 proteins.[3][13] NAGly activates the Gq/11-mediated signaling pathway, suggesting a role in processes modulated by this receptor, such as sensory nervous system function.[3]

  • Other Targets: Beyond these primary GPCRs, N-acyl glycines have been shown to interact with other receptors. For instance, N-oleoyl glycine has been identified as a positive allosteric modulator of inhibitory glycine receptors (GlyRs) and can activate the peroxisome proliferator-activated receptor alpha (PPARα).[14][15]

Quantitative Data Summary: Potency of N-Acyl Glycines

The following tables summarize the available quantitative data for the interaction of various N-acyl glycines with their receptor targets. This data is essential for comparing the potency and efficacy of these lipids.

N-Acyl GlycineReceptorAssay TypeCell LinePotency (EC50 / IC50)Reference
N-Arachidonoyl glycine (NAGly) GPR18cAMP InhibitionhGPR18-CHOIC50: 20 nM[8][16]
GPR18pERK ActivationHEK-hGPR18EC50: 44.5 nM[8][16]
GPR55Calcium MobilizationHAGPR55/CHOConcentration-dependent increase[11][12]
GPR55MAPK ActivityHAGPR55/CHOConcentration-dependent increase[11][12]
GPR92G(q/11) ActivationReporter AssayActivator[3]
N-Oleoyl glycine (OlGly) Glycine Receptor (α1)ElectrophysiologyOocytesReduces Glycine EC50 from 17 µM to 10 µM (at 3 µM OlGly)[14]
PPARαReporter AssaySH-SY5YActivator[15]
N-Palmitoyl glycine (PalGly) Unknown GPCRCalcium InfluxF-11 CellsInduces transient Ca2+ influx[17][18][19]

Signaling Pathways

The binding of N-acyl glycines to their respective receptors initiates distinct intracellular signaling cascades.

GPR18 Signaling

Activation of GPR18 by NAGly primarily signals through the Gi/o protein, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8][16] This pathway is often associated with the modulation of cellular migration.[9] Additionally, GPR18 activation can stimulate the ERK/MAPK pathway.[8][16]

GPR18_Signaling GPR18 Signaling Pathway cluster_membrane Cell Membrane GPR18 GPR18 Gio Gαi/o GPR18->Gio activates ERK ERK GPR18->ERK activates via other pathways AC Adenylyl Cyclase cAMP cAMP AC->cAMP NAGly N-Arachidonoyl glycine NAGly->GPR18 binds Gio->AC inhibits ATP ATP ATP->cAMP converts Response Cellular Response (e.g., Migration) cAMP->Response regulates pERK pERK ERK->pERK pERK->Response

Caption: GPR18 signaling initiated by N-arachidonoyl glycine.
GPR55 & GPR92 Signaling

Both GPR55 and GPR92 couple to Gq-family proteins (Gq/11 and G12/13).[3][13] Upon ligand binding, these receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.[11]

GPR55_GPR92_Signaling GPR55 / GPR92 Signaling Pathway cluster_membrane Cell Membrane Receptor GPR55 / GPR92 Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG NAGly N-Acyl glycine NAGly->Receptor binds Gq->PLC activates Ca Ca²⁺ Release IP3->Ca Response Downstream Signaling (e.g., MAPK) DAG->Response Ca->Response

Caption: Gq-coupled signaling for GPR55 and GPR92.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate investigation of N-acyl glycines.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled N-acyl glycines by measuring their ability to compete with a radiolabeled ligand for binding to the receptor of interest.[13]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., GPR18, GPR55).

  • Radiolabeled ligand (e.g., [³H]NAGly).

  • Unlabeled N-acyl glycine competitor.

  • Binding buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and cocktail.[13]

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of an unlabeled ligand).[13]

  • Equilibration: Allow the reaction to reach equilibrium (time and temperature must be optimized for each receptor).[13]

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[13]

  • Counting: Measure the radioactivity on the filters using a scintillation counter.[13]

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the competitor concentration to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[13]

Binding_Assay_Workflow Workflow: Competitive Radioligand Binding Assay A 1. Prepare Reaction (Membranes, Radioligand, Competitor) B 2. Incubate (Reach Equilibrium) A->B C 3. Filter (Separate Bound/Free) B->C D 4. Wash Filters C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50/Ki) E->F

Caption: General workflow for a radioligand binding assay.
Functional Assays

cAMP Inhibition Assay: This assay measures the ability of a ligand to inhibit the production of cyclic AMP, typically following stimulation with forskolin (B1673556), in cells expressing a Gi/o-coupled receptor like GPR18.[8][16]

  • Culture cells expressing the receptor of interest.

  • Pre-incubate cells with varying concentrations of the N-acyl glycine.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Plot the cAMP concentration against the ligand concentration to determine the IC50 value.[16]

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR55 and GPR92.[11][12]

  • Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Establish a baseline fluorescence reading.

  • Add the N-acyl glycine at various concentrations.

  • Measure the change in fluorescence over time using a fluorometric plate reader or microscope.

  • The peak fluorescence intensity corresponds to the maximum calcium release, which can be plotted against ligand concentration to determine the EC50 value.[11]

Conclusion

The study of N-acyl glycines reveals a complex and nuanced signaling system. N-arachidonoyl glycine, the most studied member, demonstrates potent activity at GPR18, GPR55, and GPR92, initiating distinct downstream signaling cascades. Other N-acyl glycines, such as N-oleoyl glycine and N-palmitoyl glycine, interact with different sets of targets, highlighting the structure-activity relationships that govern their biological functions. For researchers and drug development professionals, understanding this differential receptor activity is paramount. The distinct signaling profiles of these lipids offer the potential for developing targeted therapeutics for a range of conditions, from chronic pain and inflammation to neurological disorders, by selectively modulating these novel receptor systems. Further research, utilizing robust and standardized experimental protocols, will be critical to fully elucidate the therapeutic potential of this expanding class of signaling molecules.

References

The Neuroprotective Potential of Docosahexaenoyl Glycine in Ischemic Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in the field of neurology now have access to a comprehensive comparison guide detailing the neuroprotective effects of Docosahexaenoyl glycine (B1666218) (DHA-Gly) in a preclinical stroke model. This guide provides an objective analysis of its potential efficacy in comparison to established and emerging neuroprotective agents, supported by a compilation of experimental data.

Docosahexaenoyl glycine, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, is emerging as a promising therapeutic candidate for ischemic stroke. Both of its constituent molecules have demonstrated independent neuroprotective properties. DHA is known to reduce infarct volume and improve neurological outcomes, while glycine has been shown to inhibit neuroinflammation and reduce neuronal death. Their conjugation into a single molecule, DHA-Gly, is hypothesized to offer synergistic effects, though direct comparative studies are still in early stages.

This guide synthesizes data from multiple preclinical studies on DHA, glycine, and other neuroprotective agents, including Edaravone, Citicoline, and Cerebrolysin, to provide a comparative overview of their performance in rodent models of ischemic stroke. The data is presented in a standardized format to facilitate cross-study evaluation.

Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke Models

The following tables summarize the quantitative data from various preclinical studies, focusing on key outcomes such as the reduction in infarct volume and improvement in neurological deficit scores. It is important to note that these results are from separate studies and direct head-to-head comparisons may not be possible due to variations in experimental protocols.

Table 1: Reduction in Infarct Volume

Treatment GroupAnimal ModelIschemia/Reperfusion TimeDosageRoute of AdministrationInfarct Volume Reduction (%) vs. ControlReference
DHARat (MCAO)2h / 72h5 mg/kgIntravenous40% (at 3h post-stroke)[1]
GlycineRat (MCAO)Not Specified1-2 g/day (human equivalent)SublingualSignificant reduction (quantitative data not specified)[2]
EdaravoneRat (tMCAO)Not Specified3 mg/kgIntravenous~50%[3]
Citicoline + DHAMouse (BCCAO)20 min / 11 days40 mg/kg + 300 mg/kgOralSynergistic improvement in neuronal cell death
CerebrolysinRat (embolic MCAO)4h post-stroke2.5 ml/kgIntraperitonealNo significant difference[4]

Table 2: Improvement in Neurological Function

Treatment GroupAnimal ModelAssessment MethodImprovement in Neurological Score vs. ControlReference
DHARat (MCAO)Neurological deficit scoreSignificant improvement[1]
GlycineRat (MCAO)Neurologic function scoresSignificant improvement[2]
Edaravone + DexborneolHuman (AIS)90-day mRS ≤167.18% vs 58.97% (Edaravone alone)
Citicoline + DHAMouse (BCCAO)Y-maze, Passive avoidanceSynergistic improvement in learning and memory
CerebrolysinRat (embolic MCAO)Behavioral testsSignificant improvement[4]

Experimental Protocols

A standardized experimental workflow is crucial for the validation of neuroprotective agents. The following protocol outlines a common approach used in preclinical stroke research.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a predetermined duration (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Drug Administration: The neuroprotective agent (e.g., DHA-Gly) or vehicle is administered at a specific time point relative to the onset of ischemia or reperfusion, via a designated route (e.g., intravenous, intraperitoneal, or oral).

  • Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 or 0-18 point scale assessing motor, sensory, and reflex functions).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 72 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Selection Animal Selection (e.g., Rat/Mouse) Anesthesia Anesthesia Animal_Selection->Anesthesia MCAO_Surgery MCAO Surgery (Induce Ischemia) Anesthesia->MCAO_Surgery Reperfusion Reperfusion (Remove Occlusion) MCAO_Surgery->Reperfusion Drug_Administration Drug Administration (DHA-Gly or Control) Reperfusion->Drug_Administration Neurological_Assessment Neurological Assessment Drug_Administration->Neurological_Assessment Infarct_Volume_Measurement Infarct Volume Measurement (TTC Staining) Neurological_Assessment->Infarct_Volume_Measurement

Experimental workflow for validating neuroprotective agents.

Signaling Pathways of Neuroprotection

The neuroprotective effects of DHA and glycine are mediated through multiple signaling pathways. While the precise integrated pathway for DHA-Gly is under investigation, the known mechanisms of its components provide a strong foundation for its potential mode of action.

Docosahexaenoic Acid (DHA) Pathway

DHA exerts its neuroprotective effects through anti-inflammatory, anti-apoptotic, and pro-survival signaling. A key metabolite of DHA, Neuroprotectin D1 (NPD1), plays a crucial role in these processes.

DHA_Signaling_Pathway cluster_effects Neuroprotective Effects DHA DHA PLA2 Phospholipase A2 DHA->PLA2 Ischemic Insult LOX Lipoxygenase PLA2->LOX Free DHA NPD1 Neuroprotectin D1 (NPD1) LOX->NPD1 Anti_Inflammation Anti-inflammation (↓ Pro-inflammatory cytokines) NPD1->Anti_Inflammation Anti_Apoptosis Anti-apoptosis (↑ Bcl-2, ↓ Bax) NPD1->Anti_Apoptosis Pro_Survival Pro-survival Signaling (↑ Akt, ↑ CREB) NPD1->Pro_Survival

DHA's neuroprotective signaling pathway.
Glycine Signaling Pathway

Glycine contributes to neuroprotection primarily by modulating microglial polarization and inhibiting excitotoxicity. It can suppress the activation of pro-inflammatory M1 microglia and promote the anti-inflammatory M2 phenotype.

Glycine_Signaling_Pathway cluster_microglia Microglia Modulation Glycine Glycine M1_Polarization M1 Polarization (Pro-inflammatory) Glycine->M1_Polarization Inhibits M2_Polarization M2 Polarization (Anti-inflammatory) Glycine->M2_Polarization Promotes Excitotoxicity NMDA Receptor Modulation (↓ Excitotoxicity) Glycine->Excitotoxicity Inhibits NFkB NF-κB Signaling M1_Polarization->NFkB

Glycine's neuroprotective signaling pathway.

Potential Synergistic Mechanisms of DHA-Gly

The conjugation of DHA and glycine into a single molecule may offer several advantages:

  • Targeted Delivery: The glycine moiety could facilitate transport across the blood-brain barrier.

  • Multi-target Engagement: DHA-Gly could simultaneously modulate inflammatory pathways (via the DHA component) and excitotoxicity (via the glycine component). Recent studies suggest that DHA-Gly and its metabolites can act as inverse agonists at the G protein-coupled receptor 55 (GPR55) and potentiate the transient receptor potential vanilloid 4 (TRPV4) channel, both of which are implicated in neuroinflammation and vascular function.

  • Enhanced Bioavailability: The conjugate form may have improved pharmacokinetic properties compared to the individual molecules.

Conclusion

While direct comparative data for this compound is still emerging, the substantial body of evidence for the neuroprotective effects of its parent compounds, DHA and glycine, strongly supports its potential as a novel therapeutic for ischemic stroke. The proposed synergistic mechanisms of action, coupled with the potential for improved drug delivery and bioavailability, make DHA-Gly a compelling candidate for further investigation. This comparison guide provides a valuable resource for researchers to contextualize the potential of DHA-Gly within the current landscape of neuroprotective strategies. Further head-to-head preclinical studies are warranted to definitively establish its efficacy relative to other agents.

References

A Comparative Analysis of Docosahexaenoyl Glycine and Its Epoxide Metabolites in Inflammation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a neurologically active lipid mediator, and its epoxide metabolites. The focus is on their anti-inflammatory properties and interactions with key cellular signaling pathways. This analysis is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to DHA-Gly and its Epoxide Metabolites

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a well-established modulator of inflammatory responses.[1][2] Within the body, DHA can be conjugated with amino acids to form N-acyl amino acids, such as Docosahexaenoyl glycine (DHA-Gly). This molecule belongs to a class of bioactive lipids with roles in neuromodulation and inflammation.

Furthermore, DHA-Gly can undergo metabolism by cytochrome P450 epoxygenases to produce various epoxide metabolites, such as 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly). These epoxides represent a distinct class of signaling molecules with potentially unique biological activities. This guide compares the parent compound, DHA-Gly, with its epoxide derivatives, focusing on their anti-inflammatory efficacy and receptor interactions.

Data Presentation: A Comparative Overview

The following tables summarize the known biological activities and receptor interactions of DHA-Gly and its epoxide metabolites. While direct comparative quantitative data is still emerging, this information provides a basis for understanding their distinct and overlapping functions.

Table 1: Comparative Anti-Inflammatory Effects

CompoundCell TypeInflammatory StimulusKey Anti-Inflammatory EffectsReference
DHA (parent fatty acid) Microglia, MacrophagesLipopolysaccharide (LPS)Reduced production of TNF-α, IL-6, and Nitric Oxide.[3][4][5][3][4][5]
DHA-Gly Microglial cellsLipopolysaccharide (LPS)Exhibits anti-inflammatory activity.[6][6]
Epoxide Metabolites (e.g., 19,20-EDP-Gly) Microglial cellsLipopolysaccharide (LPS)Exhibit anti-inflammatory activity.[6][6]

Table 2: Comparative Receptor Interactions

CompoundReceptor TargetEffectReference
DHA-Gly GPR55Inverse Agonist[6]
TRPV4Potentiation[6]
Epoxide Metabolites (e.g., 19,20-EDP-Gly) GPR55Inverse Agonist[6]
TRPV4Potentiation[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Quantification of DHA-Gly and its Epoxide Metabolites by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of DHA-Gly and its epoxide metabolites in biological samples.

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a methanol-based solvent containing an appropriate internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction using a solvent system like methyl formate/water/methanol.

    • Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column on a UHPLC system.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

    • Maintain a constant flow rate and column temperature to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Couple the UHPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Optimize the ESI parameters (e.g., capillary voltage, source temperature) for maximal signal intensity.

    • Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7][8]

Assessment of Anti-Inflammatory Activity in Microglia

This protocol describes an in vitro assay to compare the anti-inflammatory effects of DHA-Gly and its epoxide metabolites on microglial cells.

  • Cell Culture and Treatment:

    • Culture a suitable microglial cell line (e.g., BV-2) in appropriate media and conditions.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of DHA-Gly, its epoxide metabolites, or vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.[9]

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant after the incubation period.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

    • Determine the absorbance at the appropriate wavelength using a microplate reader.[10]

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

    • Use the collected cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

GPR55 Receptor Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol details a BRET assay to assess the interaction of DHA-Gly and its epoxide metabolites with the GPR55 receptor.

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T, for transient transfection.

    • Co-transfect the cells with plasmids encoding for GPR55, a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase - Rluc), and a G-protein effector fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).[11]

  • BRET Assay Procedure:

    • After transfection, harvest and resuspend the cells in a suitable assay buffer.

    • Dispense the cell suspension into a white, opaque 96-well microplate.

    • Add varying concentrations of DHA-Gly, its epoxide metabolites, a known GPR55 agonist/inverse agonist, or vehicle control to the wells.

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and immediately measure the luminescence signals at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible microplate reader.[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the ligand concentration to determine dose-response curves and calculate EC50 or IC50 values.

TRPV4 Channel Activity Assay (Calcium Mobilization)

This protocol describes a fluorescent-based assay to measure the potentiation of TRPV4 channel activity by DHA-Gly and its epoxide metabolites.

  • Cell Culture and Dye Loading:

    • Use a cell line stably expressing TRPV4, such as HEK293 cells.

    • Plate the cells in black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer containing probenecid (B1678239) to prevent dye leakage.[13]

  • Fluorescence Measurement:

    • Use a fluorescence microplate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A) in the presence or absence of varying concentrations of DHA-Gly or its epoxide metabolites.

    • Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[14]

  • Data Analysis:

    • Quantify the peak fluorescence response or the area under the curve.

    • Compare the responses in the presence of the test compounds to the agonist-only control to determine the degree of potentiation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 G_protein Gαq/11 GPR55->G_protein Activates DHA_Gly DHA-Gly / Epoxide Metabolites DHA_Gly->GPR55 Inverse Agonism PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GPR55 signaling pathway modulation by DHA-Gly and its epoxides.

TRPV4_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx DHA_Gly DHA-Gly / Epoxide Metabolites DHA_Gly->TRPV4 Potentiates Agonist TRPV4 Agonist Agonist->TRPV4 Activates Downstream Downstream Cellular Responses Ca_influx->Downstream

Caption: Potentiation of TRPV4 channel activity by DHA-Gly and its epoxides.

Anti_Inflammatory_Workflow start Seed Microglial Cells pretreatment Pre-treat with DHA-Gly / Epoxides start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay Measure Nitric Oxide (Griess Assay) supernatant->no_assay cytokine_assay Measure Cytokines (ELISA) supernatant->cytokine_assay analysis Compare Anti-inflammatory Effects no_assay->analysis cytokine_assay->analysis

References

A Comparative Guide to the Structure-Activity Relationships of Fatty Acid-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of fatty acids to amino acids or peptides has emerged as a powerful strategy in medicinal chemistry to enhance the therapeutic properties of parent molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different fatty acid-amino acid conjugates, focusing on their antimicrobial, anticancer, and enzyme inhibitory activities. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Antimicrobial Activity of Fatty Acid-Peptide Conjugates

The modification of antimicrobial peptides (AMPs) with fatty acids is a widely explored strategy to improve their potency, stability, and selectivity. The length of the fatty acid chain is a critical determinant of antimicrobial activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an antimicrobial peptide (Pep19-short) conjugated with saturated fatty acids of varying chain lengths against different bacterial strains.

ConjugateFatty Acid Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faeciumMIC (µg/mL) vs. A. bohemicus
Pep19-short->64>6464
C6-Pep19-short6>64>6416
C8-Pep19-short832648
C10-Pep19-short1016164
C11-Pep19-short 11 8 8 4
C12-Pep19-short12884
C14-Pep19-short141688
C16-Pep19-short16321616
C18-Pep19-short18643232
Pep19-4LF (Control)-3288

Data sourced from a study on fatty acid-conjugated Pep19-4LF.[1]

Key Findings:

  • Optimal Chain Length: The antimicrobial activity is highly dependent on the fatty acid chain length, with an optimal activity observed for conjugates with 10 to 12 carbon atoms.[1][2]

  • Hydrophobicity: Increasing the fatty acid chain length enhances the hydrophobicity of the peptide, which can improve its interaction with the bacterial membrane.[2] However, excessive hydrophobicity (chain length > 14) can lead to self-aggregation and reduced activity.

  • Bacterial Specificity: The optimal chain length can vary depending on the target bacterial species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well polypropylene (B1209903) microtiter plates

  • Bacterial strains

  • Fatty acid-peptide conjugates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

Procedure:

  • Bacterial strains are cultured overnight in MHB at 37°C.

  • The bacterial culture is diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • The fatty acid-peptide conjugates are serially diluted in 0.01% acetic acid with 0.2% BSA.

  • 100 µL of the diluted bacterial suspension is added to each well of a 96-well plate.

  • 11 µL of the serially diluted peptide solutions are added to the wells.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the conjugate that completely inhibits visible bacterial growth.[3]

Visualization: Mechanism of Action

The proposed mechanism of action for many antimicrobial lipopeptides involves the disruption of the bacterial cell membrane.

antimicrobial_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm Lipopeptide Lipopeptide Membrane Phospholipid Bilayer Lipopeptide->Membrane Electrostatic Interaction Pore_Formation Pore Formation Membrane->Pore_Formation Hydrophobic Insertion Cell_Death Cell Lysis and Death Pore_Formation->Cell_Death Ion Leakage & Membrane Depolarization

Caption: Proposed mechanism of membrane disruption by antimicrobial lipopeptides.

Anticancer Activity of Fatty Acid-Peptide Conjugates

Similar to their antimicrobial counterparts, fatty acid-conjugated anticancer peptides (ACPs) often exhibit enhanced cytotoxic activity against cancer cells. The lipophilic fatty acid tail can facilitate the peptide's interaction with and permeation of the cancer cell membrane.

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for the anticancer peptide Figainin 1 (F1) and its derivatives conjugated with fatty acids of different lengths against human breast cancer (MCF-7) and leukemia (K562) cell lines.

ConjugateFatty Acid Chain LengthIC50 (µM) vs. MCF-7IC50 (µM) vs. K562
F1 (unconjugated)-12.8 ± 1.113.7 ± 1.5
C4-F1410.5 ± 0.911.2 ± 1.2
C6-F169.8 ± 0.810.1 ± 1.1
C8-F188.5 ± 0.79.3 ± 1.0
C10-F1 (A-10) 10 7.2 ± 0.6 8.1 ± 0.9
C12-F11214.2 ± 1.315.5 ± 1.6
C14-F11418.9 ± 1.720.3 ± 2.1
C16-F11625.6 ± 2.428.4 ± 2.9
C18-F118>30>30

Data adapted from a study on fatty acid-modified Figainin 1.[4]

Key Findings:

  • Optimal Chain Length for Cytotoxicity: A clear SAR is observed, with the C10 fatty acid conjugate (A-10) exhibiting the highest anticancer activity.[4]

  • Hydrophobicity and Activity: Similar to antimicrobial activity, a moderate increase in hydrophobicity enhances anticancer potency. However, longer fatty acid chains (C12 and above) lead to a decrease in activity, possibly due to reduced solubility or increased aggregation.[4]

  • Improved Stability: Fatty acid modification can also enhance the stability of the peptide against enzymatic degradation, which is a significant advantage for in vivo applications.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the conjugates is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the fatty acid-peptide conjugates and incubated for another 24-48 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Visualization: Experimental Workflow for Anticancer Activity Screening

anticancer_workflow Start Start Cell_Culture Cancer Cell Seeding (96-well plate) Start->Cell_Culture Treatment Incubation with Lipopeptide Conjugates Cell_Culture->Treatment MTT_Assay MTT Reagent Addition & Incubation Treatment->MTT_Assay Formazan_Solubilization Addition of DMSO MTT_Assay->Formazan_Solubilization Absorbance_Measurement Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability & Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro anticancer activity of lipopeptides.

Enzyme Inhibitory Activity of Fatty Acid-Amino Acid Conjugates

The exploration of fatty acid-amino acid conjugates as specific enzyme inhibitors is an emerging area of research. While extensive SAR studies on well-defined series of these conjugates are less common, the individual components—fatty acids and amino acid derivatives—have shown inhibitory potential against various enzymes, suggesting the promise of their conjugates.

Data Presentation: Enzyme Inhibitory Activity

The following table provides examples of the inhibitory activities of fatty acids and amino acid derivatives against key metabolic enzymes. Direct SAR data for a homologous series of fatty acid-amino acid conjugates is currently limited in the literature.

Inhibitor ClassExample InhibitorTarget EnzymeIC50 Value
Fatty AcidOleic Acidα-Glucosidase0.022 µg/mL
Fatty AcidLinoleic Acidα-Glucosidase0.032 µg/mL
Amino Acid DerivativePPC84α-Glucosidase51 µM
Amino Acid DerivativePPC89α-Glucosidase353 µM
Amino Acid DerivativePPC101α-Glucosidase519 µM
Fatty AcidPalmitic AcidPancreatic Lipase (B570770)~100 µM

Note: The data for fatty acids and amino acid derivatives are from separate studies and are presented to illustrate their potential as enzyme inhibitors.[6][7]

Key Observations and Future Directions:

  • Fatty Acids as Enzyme Inhibitors: Both saturated and unsaturated fatty acids have been shown to inhibit enzymes such as α-glucosidase and pancreatic lipase.[7] The degree of unsaturation and chain length can influence their inhibitory potency.

  • Amino Acid Derivatives: Synthetic amino acid derivatives have also demonstrated inhibitory activity against digestive enzymes.[6]

  • Potential of Conjugates: The conjugation of fatty acids to amino acids could lead to inhibitors with improved specificity, cell permeability, and pharmacokinetic properties. This remains a promising area for future research and development.

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (fatty acid-amino acid conjugates)

  • 96-well microtiter plate

  • Sodium carbonate (Na2CO3) to stop the reaction

Procedure:

  • 20 µL of the test compound solution is pre-incubated with 20 µL of α-glucosidase solution (2 U/mL) for 5 minutes at 37°C.

  • 20 µL of pNPG solution (1 mM) is added to start the reaction.

  • The mixture is incubated for 20 minutes at 37°C.

  • The reaction is terminated by adding 50 µL of 1 M Na2CO3.

  • The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[8]

Visualization: Enzyme Inhibition Logical Relationship

enzyme_inhibition Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex + Substrate Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex + Inhibitor Substrate Substrate Inhibitor Fatty Acid-Amino Acid Conjugate Product Product Enzyme_Substrate_Complex->Product Catalysis No_Product No Product Formation Enzyme_Inhibitor_Complex->No_Product

Caption: A simplified diagram illustrating the principle of enzyme inhibition.

This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of fatty acid-amino acid conjugates. The presented data and protocols can serve as a valuable resource for the design and evaluation of new therapeutic candidates in this promising class of molecules.

References

The Neuroprotective Potential of Docosahexaenoyl Glycine's Constituent Moieties in Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Comparative Efficacy in Neuronal Cell Lines

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, and Glycine (B1666218), a non-essential amino acid and neurotransmitter, both exhibit significant neuroprotective properties across various neuronal cell lines. Their effects have been characterized in models of oxidative stress, neuroinflammation, and apoptosis.

Docosahexaenoic Acid (DHA)

DHA is a crucial component of neuronal membranes and is known for its potent anti-inflammatory and antioxidant activities.[1] In vitro studies have consistently demonstrated its ability to protect neuronal cells from various insults. For instance, in SH-SY5Y neuroblastoma cells, DHA pretreatment has been shown to reduce cell viability loss and decrease the abundance of reactive oxygen species (ROS) induced by rotenone, a mitochondrial complex I inhibitor.[2] Furthermore, DHA can inhibit neuronal apoptosis by enhancing the accumulation of phosphatidylserine (B164497) in neuronal membranes.[3] Its anti-inflammatory effects are mediated, in part, by the suppression of pro-inflammatory cytokine production in microglial cells.[1]

Glycine

Glycine acts as an inhibitory neurotransmitter in the central nervous system but also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a complex role in neuronal signaling.[4] Research has highlighted its neuroprotective capabilities, particularly in the context of ischemic injury and neuroinflammation.[5][6] In models of ischemic stroke, glycine has been shown to reduce infarct volume and neuronal death.[5] Studies using neuronal cell lines like HT22 have demonstrated that glycine can reverse the effects of oxidative stress, apoptosis, and neuroinflammation by modulating signaling pathways such as the JNK pathway.[7] It can also inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of inflammatory markers like TNF-α and IL-1β.[8]

II. Quantitative Data Summary

The following tables summarize the quantitative effects of DHA and Glycine on neuronal cell viability, apoptosis, oxidative stress, and inflammation from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and stressors, vary between studies, making direct comparisons challenging.

Table 1: Effects on Neuronal Cell Viability and Apoptosis
MoleculeCell LineStressorConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
DHA SH-SY5YRotenoneNot specifiedIncreasedDecreased DNA fragmentation[2]
Human Neuronal CellsSTS and H₂O₂Not specifiedIncreasedReduced BAX expression[3]
Glycine SH-SY5YEthanol1 g/kg (in vivo)IncreasedInhibited caspase-3[8]
HT22D-galactose1 g/kg (in vivo)-Reversed apoptotic neurodegeneration[7]
Table 2: Effects on Oxidative Stress and Inflammation
MoleculeCell LineStressorConcentrationEffect on Oxidative StressEffect on InflammationReference
DHA MicrogliaLPSNot specifiedSuppressed ROS productionAttenuated inflammatory responses[9]
SH-SY5YRotenoneNot specifiedDecreased ROS abundance-[2]
Glycine SH-SY5YEthanol1 g/kg (in vivo)Reduced ROS productionInhibited p-NF-κB, COX2, TNF-α[8]
HT22D-galactose1 g/kg (in vivo)Inhibited oxidative stressReduced IL-1β and TNF-α[7]
MicrogliaIschemiaNot specified-Promoted M2 microglial polarization[5]

III. Signaling Pathways

Both DHA and Glycine exert their neuroprotective effects by modulating multiple intracellular signaling pathways.

DHA-Modulated Signaling Pathways

DHA's neuroprotective actions are often attributed to its ability to modulate signaling cascades involved in cell survival and inflammation. One key pathway is the PI3K/Akt pathway , which promotes neuronal survival. DHA facilitates the activation of Akt, which in turn inhibits apoptotic pathways.[10] Additionally, DHA can suppress the NF-κB signaling pathway , a central regulator of inflammation. By inhibiting NF-κB activation, DHA reduces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][11]

DHA_Signaling DHA DHA Akt Akt DHA->Akt activates NFkB NF-κB DHA->NFkB inhibits Survival Neuronal Survival Akt->Survival promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: Simplified signaling pathways modulated by DHA.

Glycine-Modulated Signaling Pathways

Glycine's neuroprotective effects are also linked to the modulation of key signaling pathways. The JNK (c-Jun N-terminal kinase) signaling pathway , which is involved in apoptosis and inflammatory responses, is a significant target. Glycine has been shown to inhibit the activation of the JNK pathway, thereby reducing apoptotic neurodegeneration.[7] Similar to DHA, Glycine can also suppress the NF-κB signaling pathway .[5][8] In the context of ischemic stroke, glycine inhibits M1 microglial polarization by suppressing NF-κB p65/Hif-1α signaling.[5]

Glycine_Signaling Glycine Glycine JNK JNK Glycine->JNK inhibits NFkB NF-κB Glycine->NFkB inhibits Apoptosis Apoptosis JNK->Apoptosis promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: Simplified signaling pathways modulated by Glycine.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow

The general workflow for assessing the neuroprotective effects of compounds like DHA and Glycine in neuronal cell lines involves several key steps: cell culture, treatment with the compound and a stressor, and subsequent analysis of cell health and signaling pathways.

Experimental_Workflow A Neuronal Cell Culture (e.g., SH-SY5Y, HT22) B Pre-treatment with DHA or Glycine A->B C Induction of Neuronal Stress (e.g., Oxidative, Inflammatory) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT Assay) D->E F Apoptosis (TUNEL Assay) D->F G Oxidative Stress (ROS Assay) D->G H Inflammation (ELISA) D->H

Caption: General experimental workflow for assessing neuroprotection.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (DHA or Glycine) for a specified duration.

  • Induction of Cytotoxicity: Add the cytotoxic agent (e.g., H₂O₂) and incubate for the desired time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[15][16]

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17] These labeled fragments can then be visualized by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat as required.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[18]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes at room temperature.[18]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber in the dark.[18]

  • Washing: Rinse the coverslips with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize under a fluorescence microscope.

Oxidative Stress Measurement (DCFDA-H2DCFDA Assay)

This assay measures the levels of intracellular reactive oxygen species (ROS).[19][20]

Principle: The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Staining: Remove the culture medium and incubate the cells with 20 µM H2DCFDA working solution for 30 minutes at 37°C in the dark.[19]

  • Washing: Wash the cells once with sterile PBS.

  • Treatment: Add the test compounds and/or ROS inducer.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[21]

Inflammatory Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[22][23]

Principle: This sandwich ELISA involves capturing the cytokine of interest between two specific antibodies. A detection antibody conjugated to an enzyme allows for a colorimetric or chemiluminescent readout, the intensity of which is proportional to the amount of cytokine present.[22]

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.[24][25]

  • Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[24][25]

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[24][25]

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature.[23]

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.[23]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[24][25]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[24][25]

References

comparing the efficacy of Docosahexaenoyl glycine with its precursor DHA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the anti-inflammatory and neuroprotective potential of Docosahexaenoyl glycine (B1666218) (DHA-Gly) and its precursor, Docosahexaenoic acid (DHA).

Docosahexaenoic acid (DHA), an omega-3 fatty acid, is a well-established neuroprotective and anti-inflammatory agent. Its conjugate with glycine, Docosahexaenoyl glycine (DHA-Gly), is an endogenous lipid mediator that has recently garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the efficacy of DHA-Gly and DHA, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While direct head-to-head comparative studies on the efficacy of DHA-Gly and DHA are limited, this guide synthesizes findings from independent research to offer a comprehensive analysis of their respective mechanisms and effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on DHA-Gly and DHA. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: Anti-Inflammatory Effects in LPS-Stimulated BV-2 Microglial Cells

CompoundConcentrationEffect on IL-6 ProductionCitation
DHA-Gly5 µMNearly complete inhibition[1]
DHA-Gly10 µMComplete inhibition[1]
DHA12.5-100 µMDose-dependent suppression of NO, ROS, and p-cPLA₂[2]

Table 2: Receptor Interaction Profile

CompoundReceptorEffectCitation
DHA-GlyGPR55Inverse agonist[1]
DHA-GlyTRPV4Potentiation[1]
DHA-Primarily acts through incorporation into cell membranes and conversion to specialized pro-resolving mediators[2]

Mechanisms of Action: A Comparative Overview

DHA exerts its beneficial effects through multiple pathways. It is readily incorporated into the phospholipids (B1166683) of cell membranes, altering their fluidity and modulating the function of membrane-bound proteins. Furthermore, DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins.

DHA-Gly, on the other hand, appears to act through more specific receptor-mediated signaling pathways. Its identification as an inverse agonist of GPR55 and a potentiator of TRPV4 suggests a distinct mechanism of action compared to its precursor.

Signaling Pathways

The following diagrams illustrate the known signaling pathways for DHA-Gly and the established pathways for DHA.

DHA_Gly_Signaling DHA_Gly DHA-Glycine GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiator Downstream_GPR55 Downstream Signaling (e.g., ↓ cAMP) GPR55->Downstream_GPR55 Downstream_TRPV4 Downstream Signaling (e.g., ↑ Ca²⁺) TRPV4->Downstream_TRPV4 Anti_inflammatory Anti-inflammatory Effects Downstream_GPR55->Anti_inflammatory Downstream_TRPV4->Anti_inflammatory

Caption: Signaling pathway of this compound (DHA-Gly).

DHA_Signaling DHA DHA Membrane Membrane Incorporation DHA->Membrane SPMs Specialized Pro-resolving Mediators (SPMs) (Resolvins, Protectins, Maresins) DHA->SPMs Anti_inflammatory Anti-inflammatory & Neuroprotective Effects Membrane->Anti_inflammatory Receptors SPM Receptors (e.g., GPR32, ALX/FPR2) SPMs->Receptors Agonist Receptors->Anti_inflammatory

Caption: Signaling pathway of Docosahexaenoic acid (DHA).

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of DHA-Gly and DHA.

Anti-Inflammatory Assay in LPS-Stimulated BV-2 Microglial Cells

This protocol is used to assess the anti-inflammatory effects of compounds on microglial cells.

Microglia_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediator A Seed BV-2 microglial cells B Pre-treat with DHA-Gly or DHA A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell supernatant C->D E Measure IL-6 levels using ELISA D->E

Caption: Workflow for assessing anti-inflammatory effects in microglia.

Protocol:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates. After reaching desired confluency, they are pre-treated with varying concentrations of DHA-Gly or DHA for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification of Inflammatory Cytokines: The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

GPR55 Inverse Agonist Functional Assay

This assay determines the ability of a compound to inhibit the basal activity of the GPR55 receptor.

Protocol:

  • Cell Line: A stable cell line expressing GPR55, often coupled to a reporter system (e.g., β-arrestin recruitment or serum response element-luciferase), is used.

  • Treatment: Cells are treated with a range of concentrations of the test compound (DHA-Gly).

  • Measurement: The reporter signal is measured after a specific incubation time. A decrease in the basal signal indicates inverse agonist activity.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ value of the inverse agonist.

TRPV4 Potentiation Assay

This assay assesses the ability of a compound to enhance the activity of the TRPV4 channel in response to an agonist.

Protocol:

  • Cell Line: A cell line expressing TRPV4 is used, typically loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Treatment: Cells are pre-incubated with the test compound (DHA-Gly).

  • Stimulation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. An increased calcium response in the presence of the test compound compared to the agonist alone indicates potentiation.

Conclusion

The available evidence suggests that this compound (DHA-Gly) is a bioactive lipid mediator with potent anti-inflammatory effects, acting through specific receptor-mediated pathways that are distinct from its precursor, DHA. While DHA's efficacy is well-documented and multifaceted, involving membrane incorporation and conversion to a broad range of pro-resolving mediators, DHA-Gly's targeted action on receptors like GPR55 and TRPV4 presents a novel avenue for therapeutic intervention in neuroinflammatory conditions.

The higher potency of DHA-Gly observed in in-vitro anti-inflammatory assays at lower micromolar concentrations compared to DHA is a promising finding. However, further in-vivo studies and direct comparative experiments are crucial to fully elucidate the relative therapeutic potential of DHA-Gly versus DHA. Future research should focus on the bioavailability, pharmacokinetics, and in-vivo efficacy of DHA-Gly to determine its translational promise as a neuroprotective and anti-inflammatory agent.

References

Validating GPR55 as a Target for Docosahexaenoyl Glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly) as a ligand for the G protein-coupled receptor 55 (GPR55). It includes experimental data on its performance relative to other molecules and detailed methodologies for key validation assays.

Executive Summary

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, has been identified as a novel inverse agonist of GPR55. This finding positions GPR55 as a potential therapeutic target for conditions where modulation of its activity by DHA-Gly could be beneficial. This guide summarizes the current evidence, compares the activity of DHA-Gly with other known GPR55 ligands, and provides detailed experimental protocols to facilitate further research in this area. A structurally similar compound, N-docosahexaenoyl dopamine (B1211576) (DHA-DA), has been shown to act as a GPR55 agonist, highlighting the nuanced structure-activity relationships of DHA derivatives at this receptor.

Data Presentation: Comparative Ligand Activity at GPR55

The following table summarizes the functional potency of DHA-Gly and other key ligands at the GPR55 receptor. This data is compiled from various studies employing different functional assays.

Compound NameCompound TypeAssay TypeCell LinePotency (IC50/EC50)Reference
This compound (DHA-Gly) Inverse Agonist FAAH Inhibition Recombinant Human35.35 ± 1.82 µM [1]
N-Arachidonoyl glycine (NA-Gly)AgonistCalcium Mobilization, MAPK ActivityHAGPR55/CHO-[2]
N-Docosahexaenoyl dopamine (DHA-DA)AgonistCytotoxicity (MTT Assay)PC12EC50 in the range of 6–80 µM[3][4]
L-α-lysophosphatidylinositol (LPI)Endogenous AgonistERK ActivationHEK293~30 nM (2-arachidonoyl-LPI)[5]
AM251Agonistβ-arrestin RecruitmentU2OSEC50 = 9.6 µM[6][7]
SR141716A (Rimonabant)Agonistβ-arrestin RecruitmentU2OSEC50 = 3.9 µM[6][7]
ML193Antagonistβ-arrestin TraffickingU2OSIC50 = 0.22 ± 0.03 µM[8]
ML192Antagonistβ-arrestin TraffickingU2OSIC50 = 0.70 ± 0.05 µM[8]
ML191Antagonistβ-arrestin TraffickingU2OSIC50 = 1.08 ± 0.03 µM[8]

GPR55 Signaling Pathways

GPR55 is known to couple to several G protein subtypes, primarily Gαq, Gα12, and Gα13, leading to the activation of distinct downstream signaling cascades. The activation of these pathways can be assessed to functionally characterize ligand activity.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA ERK ERK1/2 Phosphorylation RhoA->ERK Gq->PLC G1213->RhoA Ca2 Ca²⁺ Mobilization IP3->Ca2 DAG->ERK NFAT NFAT Activation Ca2->NFAT Ligand DHA-Gly (Inverse Agonist) DHA-DA / LPI (Agonists) Ligand->GPR55

Caption: GPR55 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key assays used to validate GPR55 as a target are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay is used to measure the interaction between GPR55 and its coupled G proteins upon ligand binding.

Principle: BRET is a proximity-based assay that measures protein-protein interactions. A Renilla luciferase (Rluc) is fused to the Gα subunit (donor) and a green fluorescent protein (GFP) is fused to the Gγ subunit (acceptor). Upon G protein activation and dissociation, the distance between Rluc and GFP changes, leading to a change in the BRET signal.

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for GPR55, Gα-Rluc, Gβ, and GFP-Gγ.

  • Cell Plating: Transfected cells are plated into 96-well microplates.

  • Ligand Treatment: Cells are treated with varying concentrations of the test compound (e.g., DHA-Gly).

  • Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to each well.

  • Signal Detection: The luminescence signals from both Rluc (donor) and GFP (acceptor) are measured using a plate reader equipped with the appropriate filters.

  • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A change in the BRET ratio upon ligand treatment indicates G protein activation or inhibition.

BRET_Workflow A Co-transfect HEK293 cells with GPR55, Gα-Rluc, Gβ, GFP-Gγ B Plate cells in 96-well plate A->B C Treat with DHA-Gly B->C D Add Coelenterazine h C->D E Measure Rluc and GFP emissions D->E F Calculate BRET ratio E->F

Caption: BRET Assay Workflow.

AlphaScreen® SureFire® Assay for ERK1/2 Phosphorylation

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.

Principle: The AlphaScreen® SureFire® assay is a bead-based immunoassay. One bead is coated with an antibody that captures total ERK1/2, and another bead is coated with an antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK). In the presence of p-ERK, the beads are brought into close proximity, and a photosensitizer on the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

Protocol Outline:

  • Cell Culture and Plating: HEK293 cells stably expressing GPR55 are plated in a 96-well plate and serum-starved overnight.

  • Ligand Stimulation: Cells are treated with the test compound for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: The culture medium is removed, and cells are lysed to release intracellular proteins.

  • Assay Reaction: The cell lysate is transferred to a 384-well plate, and the AlphaScreen® acceptor and donor beads are added.

  • Incubation: The plate is incubated in the dark at room temperature for 2 hours.

  • Signal Detection: The chemiluminescent signal is read on an EnSpire® or other Alpha-enabled plate reader.

  • Data Analysis: The signal is proportional to the amount of p-ERK1/2 in the sample.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.

Principle: Several technologies can be used, such as the PathHunter® assay. In this system, GPR55 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments complement each other to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol Outline:

  • Cell Culture: Use a stable cell line co-expressing the GPR55-ProLink and β-arrestin-Enzyme Acceptor fusion proteins.

  • Cell Plating: Plate the cells in a 384-well assay plate.

  • Ligand Addition: Add the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagent containing the β-galactosidase substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

Logical Relationship of Evidence

The validation of GPR55 as a target for DHA-Gly is supported by a logical flow of experimental evidence.

Evidence_Logic A Hypothesis: DHA-Gly interacts with GPR55 B Functional Assays A->B C BRET Assay: Demonstrates inverse agonism at the level of G protein coupling B->C D SRE-Luciferase Assay: Confirms inhibition of downstream signaling (G12/13 pathway) B->D E Conclusion: GPR55 is a direct target of DHA-Gly, which acts as an inverse agonist C->E D->E

References

Assessing the Specificity of Docosahexaenoyl Glycine's Anti-Inflammatory Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Docosahexaenoyl glycine (B1666218) (DHA-Gly), also known as synaptamide, with its parent compound docosahexaenoic acid (DHA) and other relevant anti-inflammatory agents. The focus is on the specificity of DHA-Gly's mechanism of action, supported by experimental data from in vitro and in vivo studies.

Executive Summary

Docosahexaenoyl glycine (DHA-Gly) is an endogenous lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging research highlights its potent and specific anti-inflammatory properties, primarily mediated through the G-protein coupled receptor 110 (GPR110). This targeted action offers a potential advantage over broader-acting anti-inflammatory agents, including its parent compound, DHA. This guide will delve into the signaling pathways, comparative efficacy, and experimental protocols that underpin our current understanding of DHA-Gly's unique anti-inflammatory profile.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of DHA-Gly have been evaluated against other N-acyl ethanolamines and its precursor, DHA. The following tables summarize the available data, highlighting the specificity of DHA-Gly's action.

CompoundTarget Receptor(s)Known Anti-Inflammatory EffectsSpecificity Notes
This compound (DHA-Gly) GPR110 [1][2]Inhibits LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia, macrophages, and neutrophils.[1][2]Effects are abolished in GPR110 knockout mice, demonstrating high specificity for this receptor.[1][2]
Docosahexaenoic Acid (DHA) PPARs, GPR120Reduces the production of pro-inflammatory cytokines and mediators.[3][4]Acts through multiple pathways, including PPARγ and inhibition of NF-κB, indicating a broader, less specific mechanism compared to DHA-Gly.[3]
Palmitoylethanolamide (PEA) PPAR-α, GPR55, TRPV1Well-documented anti-inflammatory and analgesic properties.[3][5]Acts on multiple receptors, suggesting a broader mechanism of action than DHA-Gly.
Anandamide (AEA) CB1 and CB2 receptorsModulates immune responses and inflammation.Primarily acts through the endocannabinoid system.

Table 1: Comparison of Target Receptors and General Anti-Inflammatory Effects.

In Vitro ModelCompoundConcentrationEffect on Inflammatory MarkersReference
LPS-stimulated primary mouse microgliaDHA-Gly (Synaptamide)Not specifiedInhibited LPS-induced TNF-α, IL-1β, and IL-6 expression.[1][2]
LPS-stimulated primary mouse microgliaDHA-Gly (Synaptamide) + GPR110 antibodyNot specifiedAnti-inflammatory effects were abolished.[1][2]
LPS-stimulated RAW 264.7 macrophagesDHA100 µMSignificantly decreased TNF-α, IL-1β, and IL-6 production.[3]
LPS-stimulated THP-1 macrophagesJavamide-II0.2–40 µMInhibited IL-6 production (IC50 of 0.8 µM) with minimal effect on TNF-α and IL-1β.[6]
LPS-stimulated alveolar macrophagesGlycine~10 µMHalf-inhibition of TNF-α production.[7]

Table 2: In Vitro Comparison of Anti-Inflammatory Effects.

In Vivo ModelCompound AdministrationKey FindingsReference
LPS-induced systemic inflammation in mice (Wild-Type)DHA-Gly (Synaptamide) (5 mg/kg, i.p.)Significantly reduced LPS-induced TNF-α and IL-1β in the blood and pro-inflammatory cytokine expression in the brain.[1][2]
LPS-induced systemic inflammation in mice (GPR110 Knockout)DHA-Gly (Synaptamide) (5 mg/kg, i.p.)The anti-inflammatory effects of DHA-Gly were absent.[1][2]

Table 3: In Vivo Comparison of DHA-Gly's Anti-Inflammatory Effects.

Signaling Pathways

The specificity of DHA-Gly's anti-inflammatory action is rooted in its targeted activation of the GPR110 receptor. This contrasts with the broader mechanisms of other anti-inflammatory lipids.

DHA-Gly/GPR110 Signaling Pathway

DHA-Gly binding to GPR110 initiates a signaling cascade that ultimately suppresses the transcription of pro-inflammatory genes.

DHA_Gly_Pathway cluster_nucleus Nucleus DHA_Gly This compound (DHA-Gly) GPR110 GPR110 Receptor DHA_Gly->GPR110 Binds to AC Adenylate Cyclase GPR110->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_complex NF-κB/IκB Complex PKA->NFkB_complex Inhibits IκB degradation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: DHA-Gly signaling pathway leading to the inhibition of NF-κB.

General Inflammatory Signaling Pathways (NF-κB and MAPK)

For comparison, these are the general pathways often targeted by less specific anti-inflammatory agents.

General_Inflammatory_Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK TAK1 TAK1 TRAF6->TAK1 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1->Nucleus AP1->Pro_inflammatory_Genes

Caption: Simplified overview of NF-κB and MAPK inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on studies investigating the anti-inflammatory effects of DHA-Gly.

In Vivo LPS-Induced Systemic Inflammation Model

This protocol is designed to assess the in vivo anti-inflammatory efficacy of a test compound in a mouse model of systemic inflammation induced by lipopolysaccharide (LPS).

in_vivo_workflow start Start animal_prep Animal Preparation (WT and GPR110 KO mice) start->animal_prep grouping Grouping (Vehicle, LPS, LPS + DHA-Gly) animal_prep->grouping lps_injection LPS Injection (1 mg/kg, i.p.) grouping->lps_injection compound_admin Compound Administration (DHA-Gly, 5 mg/kg, i.p.) lps_injection->compound_admin sample_collection Sample Collection (Blood and Brain Tissue) compound_admin->sample_collection After 2 hours analysis Analysis (ELISA for cytokines, qPCR for gene expression) sample_collection->analysis end End analysis->end

Caption: Experimental workflow for the in vivo LPS-induced inflammation model.

Methodology:

  • Animals: Wild-type (WT) and GPR110 knockout (KO) mice (C57BL/6J background), 8-12 weeks of age, are used.[1] All animal procedures should be approved by the relevant institutional animal care and use committee.

  • Groups: Animals are randomly assigned to the following groups (n=4-5 per group):

    • Vehicle control

    • LPS only (1 mg/kg)

    • LPS (1 mg/kg) + DHA-Gly (5 mg/kg)

  • Procedure:

    • Mice receive an intraperitoneal (i.p.) injection of LPS (from E. coli, serotype 055:B5) at a dose of 1 mg/kg.[1]

    • Immediately following the LPS injection, mice are administered an i.p. injection of DHA-Gly (5 mg/kg) or vehicle.[1]

    • Two hours post-injection, animals are euthanized, and blood and brain tissues are collected.[1]

  • Analysis:

    • Cytokine Measurement: Blood plasma levels of TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

    • Gene Expression Analysis: Total RNA is extracted from brain tissue, and the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, and Nos2) are determined by quantitative real-time PCR (qPCR).[1]

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the assessment of the anti-inflammatory effects of test compounds on LPS-stimulated macrophages in culture.

Methodology:

  • Cell Culture:

    • Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., DHA-Gly) or vehicle for 1-2 hours.

    • Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After the 24-hour incubation, the culture supernatant is collected.

    • The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and nitrite concentration is calculated from a standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

Conclusion

The available evidence strongly suggests that this compound (DHA-Gly) exhibits a highly specific anti-inflammatory response mediated by the GPR110 receptor. This targeted mechanism, which leads to the inhibition of the NF-κB pathway, distinguishes it from its parent compound, DHA, and other N-acyl ethanolamines that act on a broader range of targets. The lack of an anti-inflammatory effect in GPR110 knockout mice provides compelling evidence for this specificity. While further quantitative studies are needed to establish a comprehensive profile of its potency (e.g., IC50 values) against a wide array of inflammatory mediators, DHA-Gly represents a promising candidate for the development of targeted anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a robust framework for further investigation into the unique properties of this and other novel anti-inflammatory compounds.

References

Safety Operating Guide

Navigating the Disposal of Docosahexaenoyl Glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. Docosahexaenoyl glycine (B1666218), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, requires careful handling and disposal due to its chemical nature and the absence of extensive public safety data. This guide provides essential logistical and safety information to ensure its responsible management in a laboratory setting.

Primary guidance for the disposal of any chemical compound should always be sourced from its specific Safety Data Sheet (SDS). While a publicly available SDS for Docosahexaenoyl glycine is not readily found, manufacturers like Cayman Chemical state that this material should be considered hazardous until further information is available and that a complete SDS is provided to their customers.[1] Santa Cruz Biotechnology also classifies the compound as a "Dangerous Good for transport," underscoring the need for cautious handling and disposal.

Immediate Safety and Handling Protocols

Before addressing disposal, it is imperative to follow safe handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is mandatory.

Handling Guidelines:

  • Avoid inhalation of any aerosols or dust.

  • Prevent contact with skin and eyes.

  • Do not ingest the compound.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

In the absence of a specific SDS, a conservative approach to disposal is necessary, treating the compound as hazardous waste.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures. Always adhere to their specific protocols.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • If the compound is in a solvent, the solvent's hazardous properties must also be considered for segregation. For instance, if dissolved in ethanol, it should be placed in a flammable waste container.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Chemical and Physical Properties

Understanding the properties of this compound can inform handling and storage decisions.

PropertyValue
Molecular Formula C₂₄H₃₅NO₃
Molecular Weight 385.5 g/mol
CAS Number 132850-40-9
Purity ≥98%
Formulation Often supplied as a solution in ethanol

Data sourced from various suppliers.

Experimental Protocols Referenced

This guidance is based on standard laboratory safety protocols and information derived from supplier product information sheets. No specific experimental protocols involving the disposal of this compound were cited in the initial information gathering. The primary "experimental protocol" for disposal is to follow the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Need to dispose of This compound sds Locate and review the manufacturer's Safety Data Sheet (SDS) start->sds ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines sds->ehs ppe Wear appropriate Personal Protective Equipment (PPE) ehs->ppe segregate Segregate waste based on chemical properties and solvent ppe->segregate container Place in a properly labeled hazardous waste container segregate->container storage Store in a designated satellite accumulation area container->storage pickup Arrange for waste pickup by EHS storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility.

References

Essential Safety and Logistics for Handling Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Docosahexaenoyl glycine (B1666218). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this bioactive lipid.

Hazard Identification and Personal Protective Equipment (PPE)

Docosahexaenoyl glycine should be considered hazardous until more comprehensive toxicological data is available.[1][2][3] The compound is supplied as a solution in ethanol (B145695), and therefore, precautions for handling both the solute and the flammable solvent are necessary.

Summary of Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields.To protect eyes from splashes of the ethanol solution and potential contact with this compound.
Hand Protection Nitrile gloves.To prevent skin contact with the compound and the ethanol solvent. Nitrile offers good resistance to ethanol.
Body Protection A flame-retardant lab coat.To protect skin and clothing from splashes and in case of a fire due to the ethanol solvent.
Respiratory Not generally required if handled in a certified chemical fume hood. If a fume hood is not available, a respirator may be necessary based on a risk assessment.The primary respiratory hazard is from ethanol vapors. A fume hood provides adequate ventilation to minimize inhalation exposure.
Footwear Closed-toe shoes.To protect feet from spills.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. Gather all necessary PPE and materials for the experiment.

  • Inert Atmosphere : To prevent oxidation of the polyunsaturated fatty acid chain, it is recommended to handle the compound under an inert gas like nitrogen or argon, especially if the solvent will be evaporated.

  • Aliquoting : If not using the entire amount, aliquot the necessary volume from the stock solution in the fume hood.

  • Solvent Evaporation (if necessary) : To change the solvent, evaporate the ethanol under a gentle stream of nitrogen.[4] Immediately add the new solvent of choice.

  • Cleaning : After handling, wipe down the work area in the fume hood with an appropriate solvent and decontaminate all equipment.

Storage:

  • Store the ethanol solution of this compound at -20°C for long-term stability.[1][5][6]

  • If the solvent is changed to an aqueous buffer, it is not recommended to store the solution for more than one day.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Chemical Fume Hood prep1->prep2 Ensure Safety handle1 Transfer Stock Solution to Fume Hood prep2->handle1 Begin Work handle2 Aliquot Required Volume handle1->handle2 handle3 [Optional] Evaporate Solvent Under Nitrogen handle2->handle3 handle4 Proceed with Experiment handle2->handle4 handle3->handle4 clean1 Decontaminate Glassware and Surfaces handle4->clean1 Post-Experiment clean2 Dispose of Waste in Designated Chemical Waste Container clean1->clean2

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.